2-Ethoxypyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEXMJJMSRWMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677645 | |
| Record name | 2-Ethoxypyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-51-4 | |
| Record name | 2-Ethoxypyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Ethoxypyridine-3-carboxamide from 2-chloronicotinamide
An In-depth Technical Guide to the Synthesis of 2-Ethoxypyridine-3-carboxamide from 2-chloronicotinamide
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The primary focus is the conversion of 2-chloronicotinamide via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Strategic Overview: The Chemistry of Activation
The is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This nitrogen atom, along with the carboxamide group, withdraws electron density from the ring, making the carbon atoms, particularly at the 2- and 6-positions, susceptible to attack by nucleophiles.[1][2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition of the Nucleophile: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chloro-substituent. This step breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which helps to stabilize this intermediate.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.
The presence of electron-withdrawing groups on the aromatic ring is critical for accelerating this type of reaction.[1][4] In this case, the ring nitrogen itself serves as the primary activating group.
Experimental Protocol: A Validated Methodology
This protocol is designed for robustness and scalability, focusing on safety and yield optimization.
Reagent and Equipment Preparation
-
Reagents: 2-chloronicotinamide, Sodium metal (or commercial sodium ethoxide), Anhydrous Ethanol (absolute, ≥99.8%), Diethyl ether, Hydrochloric acid (for neutralization), Anhydrous sodium sulfate.
-
Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, inert atmosphere setup (Nitrogen or Argon), standard laboratory glassware for work-up and purification.
Step-by-Step Synthesis Workflow
Step 1: Preparation of Sodium Ethoxide Solution (The Nucleophile) Causality: Anhydrous conditions are paramount. Any moisture will react with the sodium metal to form sodium hydroxide, which can lead to unwanted side reactions, such as hydrolysis of the carboxamide group. The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas, necessitating an inert atmosphere and careful handling.
-
Set up a dry, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet.
-
Carefully add freshly cut sodium metal (1.1 equivalents) to anhydrous ethanol under a gentle stream of nitrogen.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. Allow the solution to cool to room temperature.
Step 2: The Substitution Reaction
-
In a separate flask, dissolve 2-chloronicotinamide (1.0 equivalent) in a minimal amount of anhydrous ethanol with gentle warming if necessary.
-
Transfer the 2-chloronicotinamide solution to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Step 3: Work-up and Isolation Causality: The work-up procedure is designed to remove excess base, inorganic salts, and the solvent to isolate the crude product. Neutralization is a critical step to prevent the product from remaining in a deprotonated state and to ensure it precipitates or extracts correctly.
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the excess sodium ethoxide by adding dilute hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue will contain the product and sodium chloride. Add water to dissolve the salt and extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Step 4: Purification and Characterization Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling.
-
Filter the dried organic solution and concentrate it under reduced pressure to yield the crude solid product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dry the purified crystals under vacuum.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Data Presentation and Visualization
Table of Critical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reactants | 2-chloronicotinamide, Sodium Ethoxide | Electron-deficient aromatic halide and strong alkoxide nucleophile. |
| Stoichiometry | 1.1 - 1.2 eq. of Sodium Ethoxide | A slight excess of the nucleophile ensures the reaction goes to completion. |
| Solvent | Anhydrous Ethanol | Serves as the solvent and the source for the ethoxide nucleophile. |
| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for the SNAr reaction to proceed at a practical rate. |
| Reaction Time | 4 - 8 hours | Typically sufficient for complete conversion, should be monitored by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of sodium metal with atmospheric moisture and oxygen. |
| Typical Yield | > 80% (post-purification) | Dependent on strict adherence to anhydrous conditions and efficient purification. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to 2-Ethoxypyridine-3-carboxamide
This guide provides a comprehensive technical overview of 2-Ethoxypyridine-3-carboxamide, a molecule of interest for researchers and professionals in drug development. Given its status as a potentially novel compound with no readily available CAS number, this document synthesizes information from related pyridine carboxamide derivatives to project its properties, propose a viable synthetic route, outline characterization methodologies, and discuss its potential applications based on the established pharmacology of analogous structures.
Introduction to Pyridine Carboxamides
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] The carboxamide functional group is also a privileged pharmacophore, contributing to a molecule's ability to form stable interactions with biological targets, and is found in a variety of therapeutic agents.[1][4] The combination of these two moieties in this compound suggests a high potential for interesting pharmacological activity, making it a compelling target for synthesis and evaluation.
Predicted Physicochemical Properties
While experimental data for this compound is not available, we can predict its core properties based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, ether, and chloroform.[5] |
| Basicity | The pyridine nitrogen atom has lone pair electrons, making the compound basic and capable of accepting protons.[5] |
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 2-chloronicotinic acid. This method involves the formation of an amide followed by a nucleophilic aromatic substitution to introduce the ethoxy group.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-3-pyridinecarboxamide
-
To a suspension of 2-chloronicotinic acid in a suitable solvent like dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF).[6]
-
Slowly add oxalyl chloride or thionyl chloride dropwise at room temperature.[6]
-
Stir the mixture until a clear solution is formed, indicating the formation of the acid chloride.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the reaction mixture and then extract the product with an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 2-chloro-3-pyridinecarboxamide.
Causality: The conversion of the carboxylic acid to an acid chloride is a standard procedure to activate it for amidation. The subsequent reaction with ammonium hydroxide provides the primary carboxamide.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Add 2-chloro-3-pyridinecarboxamide to the sodium ethoxide solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a suitable acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield this compound.
Causality: This step is a nucleophilic aromatic substitution where the ethoxide ion displaces the chloride on the pyridine ring. The electron-withdrawing nature of the carboxamide group facilitates this substitution at the 2-position.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring.- A quartet and a triplet corresponding to the ethyl group of the ethoxy substituent.- Broad signals for the -NH₂ protons of the carboxamide group.[7][8][9][10] |
| ¹³C NMR | - Resonances for the carbon atoms of the pyridine ring.- Signals for the carbonyl carbon of the carboxamide and the carbons of the ethoxy group.[8][9] |
| Infrared (IR) Spec. | - N-H stretching vibrations for the primary amide.- C=O stretching of the amide.- C-O stretching of the ethoxy group.- Aromatic C-H and C=C stretching from the pyridine ring.[8][9] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 166.18 g/mol . |
Potential Applications in Drug Development
The pyridine carboxamide scaffold is a cornerstone in the development of new therapeutic agents.[1][4] Based on the biological activities of structurally similar compounds, this compound could be a promising candidate for several applications.
-
Antifungal Agents: Pyridine carboxamide derivatives have shown potent antifungal activity, potentially by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[7]
-
Antimicrobial Activity: Many pyridine derivatives exhibit significant antibacterial properties against a range of pathogens.[1][3][11]
-
Anticancer Therapeutics: The pyridine carboxamide core is found in inhibitors of various kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), which are targets for cancer immunotherapy.[12]
-
Neurological Applications: Certain pyridine-3-carboxamides have been identified as agonists for the cannabinoid receptor 2 (CB2), which is a target for treating inflammatory pain.[13]
-
Anti-tuberculosis Agents: Some pyridine carboxamides have been identified as promising hits against Mycobacterium tuberculosis, with some acting as prodrugs activated by bacterial enzymes.[14]
Potential Mechanism of Action: SDH Inhibition
Caption: Hypothetical mechanism of antifungal action via SDH inhibition.
Safety and Handling
Pyridine and its derivatives are potentially hazardous materials that require careful handling.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[15][18]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.[15][18]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.[18][19]
-
First Aid:
-
Skin Contact: Wash the affected area with soap and plenty of water.[18]
-
Eye Contact: Flush with water for at least 15 minutes and seek medical attention.[15][18]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[17]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[15][17]
-
Conclusion
This compound represents a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is scarce, this guide provides a robust framework based on the known chemistry and biology of related compounds. The proposed synthesis is straightforward and relies on well-established reactions. The predicted properties and potential applications, particularly as an antimicrobial or anticancer agent, warrant its synthesis and further investigation by the scientific community.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]
- 11. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. media.laballey.com [media.laballey.com]
- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 19. pentachemicals.eu [pentachemicals.eu]
Technical Guide: 2-Ethoxypyridine-3-carboxamide
A Prospective Analysis for Drug Discovery Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Ethoxypyridine-3-carboxamide, a molecule of interest within the broader class of pyridine carboxamides. While specific experimental data for this compound is not available in public literature, this document serves as a prospective analysis, leveraging established principles of medicinal chemistry to forecast its properties, propose synthetic routes, and outline key experimental protocols for its evaluation. We will explore the significance of the pyridine-3-carboxamide scaffold as a "privileged structure" in drug discovery, detail a plausible synthesis, predict physicochemical properties, and discuss potential biological activities based on structurally related analogs. This guide is intended for researchers and drug development scientists, providing a strategic framework for the initial assessment of novel chemical entities like this compound.
Introduction: The Pyridine-3-Carboxamide Privileged Scaffold
The pyridine ring is a foundational heterocycle in medicinal chemistry, present in over 7,000 drug molecules of significant clinical importance.[1][2] Its capacity for hydrogen bonding, dipole interactions, and its bioisosteric relationship with the benzene ring make it a versatile core for engaging with biological targets.[1] When functionalized as a pyridine-3-carboxamide (a nicotinamide derivative), the scaffold gains additional interaction points and is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct receptor types.[3][4]
This privileged nature is evidenced by the diverse pharmacology of its derivatives, which include agents for treating tuberculosis, inflammation, and cancer.[5][6][7] The substitution pattern on the pyridine ring is critical for defining target specificity and modulating pharmacokinetic properties. The introduction of a 2-alkoxy group, as in our subject compound This compound , is a common medicinal chemistry strategy to explore new chemical space, improve metabolic stability, or enhance binding affinity. This guide will use this compound as a representative, albeit uncharacterized, example to illustrate the process of evaluating a novel compound within this important chemical class.
Chemical Identity and Predicted Physicochemical Properties
While this compound is not extensively documented, its fundamental identity is clear. A critical first step in evaluating any new chemical entity is to understand its physicochemical properties, which govern its solubility, permeability, and metabolic fate. In the absence of experimental data, in silico prediction tools provide valuable initial estimates.[8][9]
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀N₂O₂
-
Structure:
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 166.18 g/mol | Complies with Lipinski's Rule of Five (<500), favoring good absorption and diffusion. |
| LogP (octanol/water) | 0.95 | Indicates balanced lipophilicity, suggesting reasonable aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.3 Ų | Below the 140 Ų threshold, predicting good oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's Rule of Five (<5), contributing to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Complies with Lipinski's Rule of Five (<10), providing points for specific target interactions. |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
Note: Properties were predicted using publicly available cheminformatics platforms. These are estimates and require experimental verification.
Proposed Synthesis and Characterization
A robust and scalable synthetic route is paramount for further investigation. Based on established transformations of pyridine derivatives, a plausible three-step synthesis from commercially available 2-chloronicotinic acid is proposed.[10][11][12]
Proposed Synthetic Pathway:
-
Esterification: 2-Chloronicotinic acid (1 ) is first converted to its ethyl ester (2 ) using ethanol under acidic conditions (e.g., H₂SO₄) to protect the carboxylic acid and increase solubility in organic solvents for the subsequent step.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group facilitates the displacement of the chloride at the C2 position. Reaction of ethyl 2-chloronicotinate (2 ) with sodium ethoxide in an appropriate solvent like ethanol or DMF yields the 2-ethoxy intermediate (3 ).
-
Amidation: The final step involves the conversion of the ethyl ester (3 ) to the primary carboxamide (4 , the target compound). This can be achieved by heating with aqueous or methanolic ammonia.
This proposed route is logical and utilizes common, well-understood reactions, making it a reliable starting point for laboratory synthesis.
Caption: Proposed synthetic workflow for this compound.
Protocol: Analytical Characterization
A self-validating analytical protocol is essential to confirm the identity and purity of the synthesized compound.
-
Prepare Sample: Accurately weigh ~1 mg of the final product and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock.
-
HPLC-MS Analysis:
-
System: High-Performance Liquid Chromatography coupled with Mass Spectrometry.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan for the expected protonated molecule [M+H]⁺ at m/z 167.08.
-
-
Purity Assessment (UV): Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm). Purity should be >95% by peak area.
-
Identity Confirmation (NMR):
-
Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of this compound, showing characteristic shifts for the ethoxy group, the three aromatic protons on the pyridine ring, and the amide protons.
-
-
Validation Criteria: The compound is considered validated if: (a) a single major peak is observed in the HPLC chromatogram (>95% purity), (b) the mass spectrum shows a dominant ion corresponding to the expected [M+H]⁺, and (c) the NMR spectra are clean and consistent with the proposed structure.
Prospective Biological Activity and Therapeutic Potential
Given its scaffold, this compound could plausibly exhibit a range of biological activities. Structurally related pyridine carboxamides have been identified as potent inhibitors of various enzymes and receptors.
-
Antifungal Activity: Nicotinamide derivatives have been developed as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[7]
-
Antitubercular Activity: Several pyridine carboxamide compounds act as prodrugs that are activated by the AmiC amidase in Mycobacterium tuberculosis, highlighting a potential mechanism against infectious diseases.[6]
-
SHP2 Inhibition: Substituted pyridine carboxamides have recently been discovered as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that is a critical node in the RAS/MAPK signaling pathway and a high-value target in oncology.[13]
The SHP2 pathway is a particularly compelling area for investigation. SHP2 activation is a key step in signal transduction from receptor tyrosine kinases (RTKs) to downstream effectors like RAS and ERK. Hyperactivation of this pathway is a hallmark of many cancers. An allosteric inhibitor binding to SHP2 could lock it in an inactive conformation, thereby blocking oncogenic signaling.
Caption: Potential inhibition of the SHP2-RAS-MAPK signaling pathway.
Key Experimental Protocols for Compound Evaluation
Protocol 1: In Vitro Metabolic Stability Assay
A crucial early ADME (Absorption, Distribution, Metabolism, Excretion) assay is to determine a compound's stability in the presence of liver enzymes. The ethoxy group is a potential site for Phase I metabolism via O-dealkylation, catalyzed by cytochrome P450 enzymes.[14][15][16]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of this compound using human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase)
-
Test Compound (10 mM stock in DMSO)
-
Positive Controls (e.g., Midazolam, Dextromethorphan)[17][18]
-
Quenching Solution: Acetonitrile with a suitable internal standard (IS).
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL).
-
Initiate Pre-incubation: Add the test compound to the master mix to a final concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a 4-fold volume of ice-cold quenching solution.[19]
-
Control Incubations (Self-Validation):
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Positive Control: Run a known rapidly metabolized compound (e.g., Midazolam) to ensure the microsomal system is active.
-
-
Sample Processing: Vortex all quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the test compound using the LC-MS/MS method described in Section 3.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (Clᵢₙₜ = (k / protein conc.) * 1000).
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 2: Fluorescence-Based SHP2 Inhibition Assay
Objective: To determine the potency (IC₅₀) of this compound against SHP2 phosphatase activity using a continuous kinetic, fluorescence-based assay.
Principle: This assay uses a synthetic phosphopeptide substrate that is non-fluorescent. Upon dephosphorylation by SHP2, the peptide is cleaved by a detection enzyme, releasing a highly fluorescent molecule. An inhibitor will slow the rate of this fluorescence increase.[20][21][22]
Materials:
-
Recombinant Human SHP2 Enzyme
-
Assay Buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2)
-
Fluorescent Phosphopeptide Substrate (e.g., DiFMUP)
-
Test Compound (serial dilution from 10 mM DMSO stock)
-
Positive Control Inhibitor (e.g., SHP099)
-
384-well black, low-volume assay plates
-
Fluorescence Plate Reader (Excitation/Emission ~355/460 nm)
Procedure:
-
Prepare Reagents: Prepare all solutions in assay buffer. Create a 2X enzyme solution and a 2X substrate solution. Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Plate Layout (Self-Validation):
-
Test Wells: Add test compound dilutions.
-
Negative Control (0% Inhibition): Add DMSO vehicle only. This represents the uninhibited enzyme activity.
-
Positive Control (100% Inhibition): Add a known, potent SHP2 inhibitor at a concentration >10x its IC₅₀.
-
Blank (No Enzyme): Add buffer instead of enzyme to measure background signal.
-
-
Assay Execution:
-
To each well, add 5 µL of the appropriate compound dilution or control.
-
Add 10 µL of the 2X enzyme solution to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_Negative - Rate_Blank)).
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a novel, uncharacterized molecule built upon a privileged scaffold with a rich history in drug discovery. This guide has established a comprehensive framework for its initial scientific evaluation. The in silico analysis predicts favorable drug-like properties. A plausible and efficient synthetic route has been proposed, enabling the production of material for experimental validation.
Based on the activities of related analogs, promising therapeutic avenues include oncology (via SHP2 inhibition), infectious disease, and inflammation. The detailed, self-validating protocols for metabolic stability and enzymatic inhibition provide a clear and immediate path forward for experimental work.
The critical next steps are:
-
Synthesis and Confirmation: Execute the proposed synthesis and rigorously confirm the structure and purity of this compound.
-
In Vitro Profiling: Perform the described metabolic stability and target-based screening assays.
-
Broad Phenotypic Screening: Screen the compound against a diverse panel of cell lines (e.g., cancer, microbial) to uncover unexpected activities.
-
Structure-Activity Relationship (SAR) Development: Should promising activity be found, synthesize analogs by modifying the ethoxy group and substituting the carboxamide to build an understanding of the SAR and optimize for potency and ADME properties.
By following this structured, hypothesis-driven approach, the potential of this compound and the broader class of 2-alkoxypyridine-3-carboxamides can be systematically unlocked.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 5. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. On-line Software [vcclab.org]
- 10. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. courses.washington.edu [courses.washington.edu]
- 15. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug metabolism - Wikipedia [en.wikipedia.org]
- 17. mercell.com [mercell.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. nrel.colostate.edu [nrel.colostate.edu]
- 21. mdpi.com [mdpi.com]
- 22. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
A Technical Guide to 2-Ethoxypyridine-3-carboxamide: Physicochemical Properties, Synthesis, and Potential Applications in Drug Discovery
Executive Summary: 2-Ethoxypyridine-3-carboxamide is a heterocyclic organic compound featuring a pyridine core functionalized with an ethoxy group at the 2-position and a carboxamide group at the 3-position. While not extensively cataloged in major chemical databases, its structure represents a confluence of pharmacologically significant motifs. The pyridine-carboxamide scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. This guide provides a comprehensive technical overview of this compound, including its deduced molecular and physicochemical properties, a proposed, mechanistically grounded synthetic pathway, and an exploration of its potential applications in drug discovery based on analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic scaffolds.
Molecular Profile and Physicochemical Properties
Direct experimental data for this compound is sparse in public literature. However, its properties can be reliably calculated based on its well-defined structure. The molecule combines a basic pyridine nitrogen, a lipophilic ethoxy group, and a carboxamide moiety capable of acting as both a hydrogen bond donor and acceptor.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Notes |
| IUPAC Name | This compound | - |
| Synonyms | 2-Ethoxynicotinamide | - |
| Molecular Formula | C₈H₁₀N₂O₂ | Calculated from structure |
| Molecular Weight | 182.18 g/mol | Calculated from formula |
| CAS Number | Not Available | Not found in major registries |
| Predicted LogP | ~0.8 - 1.2 | Estimated based on analogs |
| Predicted Polar Surface Area | ~66 Ų | Estimated based on analogs |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated from structure |
| Hydrogen Bond Acceptors | 3 (2x from O, 1x from pyridine N) | Calculated from structure |
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthesis of this compound can be devised from commercially available starting materials, such as 2-chloronicotinic acid or 2-hydroxynicotinic acid.[1][2][3][4] A two-step sequence involving etherification followed by amidation is proposed as an efficient route.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocol: A Self-Validating Approach
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the successful formation of intermediates and the final product.
Step 1: Synthesis of Ethyl 2-ethoxynicotinate
-
Causality: This step employs a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group activates the 2-position, making the chloro-substituent an excellent leaving group for displacement by the ethoxide nucleophile.
-
Methodology:
-
To a solution of ethyl 2-chloronicotinate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon).
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Cool the mixture, neutralize with a dilute acid (e.g., 1M HCl), and remove the solvent under reduced pressure.
-
Extract the crude product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting oil via column chromatography to yield pure ethyl 2-ethoxynicotinate.
-
-
Validation: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the addition of the ethoxy group and the correct molecular weight.
Step 2: Amidation to this compound
-
Causality: This is a classic nucleophilic acyl substitution where the ester is converted to the more thermodynamically stable amide. Using ammonia provides a direct route to the primary carboxamide.[5][6]
-
Methodology:
-
Dissolve the purified ethyl 2-ethoxynicotinate (1.0 eq) in a solution of methanolic ammonia (7N solution is typical) in a sealed pressure vessel.
-
Heat the mixture gently (e.g., 50-60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the vessel and concentrate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.
-
-
Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Potential Applications in Drug Discovery
The pyridine-carboxamide scaffold is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties, including metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets.
Relevance as a Privileged Pharmacophore:
-
Anti-Infective Agents: Numerous pyridine carboxamide derivatives have been identified as potent inhibitors of microbial growth. For instance, specific analogs are being explored as novel treatments for Mycobacterium tuberculosis.
-
Oncology: The scaffold is present in several kinase inhibitors, where the carboxamide can mimic the hinge-binding interactions of the native ATP ligand.
-
Analgesia: Researchers have developed novel pyridine-3-carboxamide series that act as agonists for the CB2 receptor, demonstrating efficacy in models of inflammatory pain.
Caption: Conceptual H-bond interactions of the carboxamide moiety in a kinase active site.
Predicted Safety and Handling Profile
A formal toxicological assessment of this compound has not been published. However, a predicted safety profile can be constructed based on the known hazards of its constituent functional groups, such as pyridine and related aromatic amides.
Table 2: Predicted GHS Hazard Classifications
| Hazard Class | Predicted Statement | Basis |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Common for pyridine derivatives |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on analogs like 2-methylnicotinic acid[8] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Common for many nitrogenous organic compounds[2][8] |
| STOT-SE | H335: May cause respiratory irritation | Based on analogs like 2-hydroxynicotinic acid[2] |
Handling Recommendations:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
This compound is a molecule of significant interest for chemical and pharmaceutical research. While not a well-cataloged compound, its synthesis is feasible through established chemical transformations. Its structure, containing the privileged pyridine-carboxamide scaffold, suggests a high potential for biological activity. Future research should focus on the practical synthesis, full analytical characterization, and screening of this compound in diverse biological assays—particularly in oncology and infectious disease—to unlock its therapeutic potential.
References
- 1. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 2. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 5. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 6. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 7. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Solubility of 2-Ethoxypyridine-3-carboxamide in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The therapeutic efficacy of a drug is intrinsically linked to its ability to be absorbed and reach its target in the body, processes heavily influenced by its solubility.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[2] Consequently, understanding the solubility of a compound in various organic solvents is paramount during pre-formulation studies. This knowledge informs the selection of appropriate solvent systems for crystallization, purification, and the development of various dosage forms.
2-Ethoxypyridine-3-carboxamide, a pyridine carboxamide derivative, possesses structural features—a pyridine ring, an ethoxy group, and a carboxamide group—that suggest a nuanced solubility profile. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group can act as both a hydrogen bond donor and acceptor. The ethoxy group adds a degree of lipophilicity. The interplay of these functional groups will dictate its interaction with different organic solvents.
This guide will provide a comprehensive approach to systematically determine the solubility of this compound, enabling researchers to make informed decisions throughout the drug development pipeline.
Theoretical Framework: Understanding the Drivers of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. More rigorously, the solubility of a solid in a liquid is governed by the free energy change of the dissolution process. This involves the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
For this compound, we can anticipate the following interactions:
-
Polar Solvents (e.g., Alcohols, DMSO, DMF): These solvents can engage in hydrogen bonding with the amide and pyridine functionalities. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at dissolving many solids, including APIs.[3] We can expect favorable solubility in these solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): The ethoxy group provides some non-polar character, but the polar carboxamide and pyridine groups will likely limit solubility in highly non-polar solvents.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) can donate hydrogen bonds, which can be particularly effective in solvating the pyridine nitrogen and the amide oxygen. Aprotic polar solvents (e.g., acetone, ethyl acetate) can accept hydrogen bonds and engage in dipole-dipole interactions.
Insights from the structurally similar compound, Ethenzamide , show that it has been studied in a variety of neat organic solvents, including acetonitrile, methanol, ethanol, and isopropanol.[3] This suggests that a similar range of solvents would be a logical starting point for investigating the solubility of this compound.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Guide
The "shake-flask" method is the gold standard for determining equilibrium solubility.[2][4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Essential Materials and Equipment
-
This compound (ensure purity is characterized)
-
A selection of organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.[5][6]
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the equilibrium solubility determination process:
Figure 1: Workflow for Equilibrium Solubility Determination. This diagram illustrates the sequential steps from sample preparation to final analysis for determining the equilibrium solubility of a compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Pipette a precise volume of the selected organic solvent into the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C and/or 37 °C to support biopharmaceutical evaluation).[7]
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.[8][9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm that excess solid remains.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5]
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC).
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Data Presentation and Interpretation
The solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | 5.1 | Experimental Data | Experimental Data |
| Ethanol | 24.5 | 4.3 | Experimental Data | Experimental Data |
| Isopropanol | 19.9 | 3.9 | Experimental Data | Experimental Data |
| Acetone | 20.7 | 5.1 | Experimental Data | Experimental Data |
| Acetonitrile | 37.5 | 5.8 | Experimental Data | Experimental Data |
| Ethyl Acetate | 6.02 | 4.4 | Experimental Data | Experimental Data |
| Dichloromethane | 8.93 | 3.1 | Experimental Data | Experimental Data |
| Toluene | 2.38 | 2.4 | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Data | Experimental Data |
| Dimethylformamide (DMF) | 36.7 | 6.4 | Experimental Data | Experimental Data |
This table serves as a template for recording experimentally determined solubility data.
Factors Influencing Solubility Measurements
Several factors can significantly impact the accuracy and reproducibility of solubility measurements.[8] It is crucial to control these variables to ensure the integrity of the data.
Figure 2: Key Factors Influencing Equilibrium Solubility Measurements. This diagram highlights the critical experimental parameters that must be controlled to obtain accurate and reliable solubility data.
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is essential.[2]
-
Purity of the Compound and Solvent: Impurities can alter the solubility of the compound.[2]
-
Solid-State Properties: Different polymorphs or the amorphous form of a compound can exhibit different solubilities.[6] It is important to characterize the solid form of this compound before and after the solubility experiment.
-
Equilibration Time: Insufficient time will lead to an underestimation of the solubility. The time required to reach equilibrium should be determined experimentally.[9]
-
Analytical Method: The method used to quantify the dissolved compound must be validated for accuracy, precision, linearity, and specificity.
Safety and Handling Considerations
The organic solvents used in this study also present various hazards, including flammability and toxicity. Always consult the MSDS for each solvent before use and handle them accordingly. Dispose of all chemical waste in accordance with institutional and local regulations.[5]
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic determination of the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the critical factors that influence solubility, researchers can generate high-quality, reliable data. This information is invaluable for guiding subsequent stages of drug development, from process chemistry to formulation design.
Future work should focus on not only determining the solubility in a range of neat solvents but also exploring binary solvent systems, which are often employed in crystallization processes. Additionally, understanding the thermodynamic parameters of dissolution (enthalpy and entropy) through temperature-dependent solubility studies can provide deeper insights into the solvation process.
References
- 1. rheolution.com [rheolution.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneseo.edu [geneseo.edu]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Potential Biological Activity of 2-Ethoxypyridine-3-carboxamide
Abstract
2-Ethoxypyridine-3-carboxamide is a synthetic organic compound belonging to the pyridine carboxamide class of molecules. While this specific molecule has not been the subject of extensive biological investigation, its structural similarity to nicotinamide and a plethora of other biologically active pyridine carboxamide derivatives suggests a high potential for therapeutic relevance. This technical guide provides a comprehensive overview of the postulated biological activities of this compound, drawing on established literature for structurally analogous compounds. We present the scientific rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and related small molecules.
Introduction and Molecular Profile
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. As a derivative of nicotinamide (Vitamin B3), this chemical class plays a fundamental role in cellular metabolism and signaling. The specific compound, this compound, is characterized by an ethoxy group at the 2-position and a carboxamide group at the 3-position of the pyridine ring. The introduction of the ethoxy group is anticipated to modulate the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target engagement.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 58.5 Ų |
Plausible Synthetic Route
A plausible and efficient synthesis of this compound can be envisioned starting from 2-hydroxynicotinic acid. The synthesis would involve a two-step process: etherification of the hydroxyl group followed by amidation of the carboxylic acid.
Scheme 1: Proposed Synthesis of this compound
Caption: A potential two-step synthesis of this compound.
Postulated Biological Activities and Mechanisms of Action
Based on the extensive literature on pyridine carboxamide and nicotinamide derivatives, we postulate that this compound may exhibit a range of biological activities. The following sections explore these potential activities and their underlying mechanisms.
Anticancer Activity
Numerous pyridine carboxamide derivatives have demonstrated potent anticancer activity through various mechanisms.
-
Enzyme Inhibition: This class of compounds is known to inhibit enzymes crucial for cancer cell survival and proliferation. For instance, derivatives of pyridine carboxamide have been identified as potent allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in oncogenic signaling pathways. Others have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[1] The structural core of this compound makes it a plausible candidate for inhibiting such enzymes.
-
DNA Repair Pathway Modulation: As a nicotinamide analog, this compound could potentially modulate the activity of enzymes involved in DNA repair and cellular stress responses, such as Poly(ADP-ribose) polymerase (PARP).
Diagram 1: Potential Anticancer Mechanism of Action
Caption: Postulated anticancer mechanisms of this compound.
Antimicrobial Activity
The pyridine carboxamide scaffold is present in several antimicrobial agents.
-
Antifungal Activity: Nicotinamide derivatives have been reported as potent antifungal agents that act by disrupting the fungal cell wall.[2][3] The structural features of this compound warrant its investigation against pathogenic fungi such as Candida albicans.
-
Antibacterial Activity: Novel nicotinamide derivatives have shown promising antibacterial effects.[4] Furthermore, derivatives of imidazo[1,2-a]pyridine-3-carboxamides have been developed as new antitubercular agents, highlighting the potential of this chemical class against Mycobacterium tuberculosis.[5]
-
Antiplasmodial Activity: Several studies have reported the antiplasmodial activity of pyridine carboxamides against Plasmodium falciparum, the parasite responsible for malaria.[6][7][8] This suggests that this compound could be a starting point for the development of new antimalarial drugs.
Anti-inflammatory and Neuroprotective Activities
-
Modulation of Inflammatory Pathways: The nicotinamide core of the molecule suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory signaling pathways.
-
Neuroprotection: As a structural analog of nicotinamide, which is a precursor to NAD+, this compound could potentially have neuroprotective effects by supporting cellular energy metabolism and reducing oxidative stress in the brain.
-
Receptor Modulation: Some pyridine carboxamide derivatives have been identified as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), a target for neurological and psychiatric disorders.[2]
Experimental Protocols for Biological Evaluation
To validate the postulated biological activities of this compound, a systematic experimental approach is required. The following protocols provide a starting point for in vitro evaluation.
General Workflow for In Vitro Screening
Diagram 2: Experimental Workflow for In Vitro Evaluation
Caption: A general workflow for the in vitro screening of this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain (e.g., Candida albicans).
Materials:
-
This compound
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Plate Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at 600 nm.
Protocol: In Vitro Cell Viability Assay (MTT Assay) for Anticancer Activity
Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells (or other cancer cell line)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
This compound represents an unexplored molecule with significant potential for biological activity, stemming from its structural relationship to the well-established pyridine carboxamide and nicotinamide class of compounds. This guide has outlined the scientific rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties and has provided a practical framework for initiating these studies.
Future research should focus on the systematic in vitro screening of this compound against a diverse panel of biological targets. Promising hits should be further characterized for their mechanism of action, selectivity, and structure-activity relationships. Subsequent lead optimization, guided by medicinal chemistry principles, could pave the way for the development of novel therapeutic agents. The exploration of this compound and its derivatives is a promising avenue for drug discovery and development.
References
- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Ethoxyethylamino)pyridine-3-carboxamide | C10H15N3O2 | CID 43591200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 2-Ethoxypyridine-3-carboxamide
This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 2-Ethoxypyridine-3-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation of this compound.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine carboxamide scaffold in pharmacologically active compounds. Accurate and unambiguous structural elucidation is a critical step in the synthesis and development of new chemical entities. This guide details the expected spectroscopic data for this compound and explains the rationale behind the interpretation of its NMR, IR, and MS spectra.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will be interrogated by spectroscopic methods are the pyridine ring, the ethoxy group, and the carboxamide functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring proton signals of the analyte.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.[1]
-
Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Interpretation and Expected Spectrum:
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the ethoxy group protons, and the amide protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Amide (-CONH₂) | ~7.5-8.5 (broad) | Singlet (br) | 2H | Amide protons are often broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be concentration and solvent dependent. |
| Pyridine H-6 | ~8.2-8.4 | Doublet of doublets (dd) | 1H | This proton is ortho to the ring nitrogen, leading to a downfield shift. It will be coupled to H-4 and H-5. |
| Pyridine H-4 | ~7.8-8.0 | Doublet of doublets (dd) | 1H | This proton is coupled to H-5 and H-6. |
| Pyridine H-5 | ~7.1-7.3 | Triplet (t) or Doublet of doublets (dd) | 1H | This proton is coupled to H-4 and H-6. |
| Ethoxy (-OCH₂CH₃) | ~4.3-4.5 | Quartet (q) | 2H | The methylene protons are adjacent to the electron-withdrawing oxygen, shifting them downfield. They are split by the methyl protons. |
| Ethoxy (-OCH₂CH₃) | ~1.3-1.5 | Triplet (t) | 3H | The methyl protons are split by the adjacent methylene protons. |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Record the spectrum on the same NMR spectrometer, switching to the ¹³C channel.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon.
Interpretation and Expected Spectrum:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| Carbonyl (-C =O) | ~165-170 | The carbonyl carbon of the amide is significantly deshielded. |
| Pyridine C-2 | ~158-162 | This carbon is attached to both the ring nitrogen and the ethoxy group, resulting in a downfield shift. |
| Pyridine C-6 | ~148-152 | The carbon adjacent to the nitrogen is deshielded.[2][3] |
| Pyridine C-4 | ~138-142 | Aromatic carbon chemical shifts are typically in this region.[4] |
| Pyridine C-3 | ~120-125 | This carbon is attached to the carboxamide group. |
| Pyridine C-5 | ~115-120 | Aromatic carbon chemical shifts are typically in this region. |
| Ethoxy (-OC H₂CH₃) | ~62-68 | The carbon is attached to an electronegative oxygen atom. |
| Ethoxy (-OCH₂C H₃) | ~14-16 | This is a typical chemical shift for an aliphatic methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument Setup: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Interpretation and Expected Spectrum:
The IR spectrum will show characteristic absorption bands for the N-H, C=O, C-O, and C=N bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Rationale |
| N-H Stretch (Amide) | 3100-3400 (two bands) | The primary amide will show two N-H stretching bands, corresponding to the symmetric and asymmetric stretches.[5] |
| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | Characteristic of the C-H bonds in the ethoxy group. |
| C=O Stretch (Amide) | 1650-1680 | The carbonyl stretch of the amide is a strong, characteristic band.[6] |
| C=N and C=C Stretch (Pyridine) | 1400-1600 | Multiple bands are expected for the aromatic ring stretching vibrations. |
| C-O Stretch (Ether) | 1200-1250 | The C-O stretch of the ethoxy group is typically a strong band. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.[7]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Interpretation and Expected Spectrum:
The mass spectrum will show the molecular ion peak and several fragment ions.
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of this compound (C₈H₁₀N₂O₂) is 166.18 g/mol . In ESI-MS, a prominent peak at m/z 167.19 corresponding to the [M+H]⁺ ion is expected.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 121.
-
Loss of the carboxamide group (-CONH₂) to give a fragment at m/z 122.
-
Cleavage of the ethyl group from the ethoxy moiety to give a fragment at m/z 138.
-
Fragmentation Workflow
Caption: Predicted ESI-MS fragmentation of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the complete elucidation of the molecular structure. This guide provides the foundational knowledge for researchers to interpret the spectroscopic data of this compound and similar pyridine carboxamide derivatives with confidence.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridine Carboxamide Core: A Technical Guide to its Discovery and Enduring Legacy in Drug Development
Abstract
The pyridine carboxamide scaffold is a cornerstone of modern medicinal chemistry, underpinning a diverse array of therapeutic agents from essential vitamins to life-saving antibiotics. This technical guide provides a comprehensive exploration of the discovery and history of pyridine carboxamide derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the timeline from the initial isolation of pyridine to the elucidation of its structure and the first syntheses of its carboxamide derivatives. This guide will delve into the seminal discoveries of nicotinamide (Vitamin B3) and isoniazid, the first-line treatment for tuberculosis, detailing the scientific breakthroughs that unveiled their profound biological significance. Furthermore, we will examine the expansion of the pyridine carboxamide chemical space into a broader range of therapeutic applications, including antifungal, and enzyme inhibitory roles. This narrative is interwoven with an analysis of the evolution of synthetic methodologies, providing field-proven insights into the causality behind experimental choices. Through detailed protocols, structured data, and visualizations, this guide aims to be an authoritative resource, fostering a deeper understanding of this remarkable and versatile pharmacophore.
The Genesis of a Scaffold: From Coal Tar to the Chemist's Bench
The story of pyridine carboxamides begins not with the amide, but with the foundational pyridine ring. This heterocyclic aromatic compound was first isolated from coal tar in the 19th century, marking a significant moment in organic chemistry.[1]
-
1846: The Isolation of Pyridine. The Scottish chemist Thomas Anderson is credited with the first isolation of pyridine.[2][3] His work laid the groundwork for the exploration of this new class of compounds.
-
Late 1860s - Early 1870s: Unraveling the Structure. The precise arrangement of atoms in the pyridine ring was a subject of investigation for several years. Wilhelm Körner (in 1869) and James Dewar (in 1871) independently proposed the correct structure, analogous to benzene with one CH group replaced by a nitrogen atom.[3][4] This structural elucidation was a critical step, allowing chemists to conceptualize and devise synthetic routes.
-
1876: The First Synthesis. The first successful synthesis of pyridine was reported by William Ramsay, who produced it by reacting acetylene with hydrogen cyanide in a red-hot iron tube.[4][5] While not a practical method for large-scale production, it was a landmark achievement in synthetic organic chemistry.
The establishment of pyridine's structure and the first synthetic routes paved the way for the creation of its derivatives, including the carboxamides that would later prove to be of immense biological importance.
The Emergence of the Pyridine Carboxamide Functional Group: Early Syntheses
While a definitive, singular "first synthesis" of a simple pyridine carboxamide is not prominently documented as a landmark discovery in itself, early methods for amide synthesis were logically extended to the newly accessible pyridine carboxylic acids. The primary approaches for creating the pyridine carboxamide linkage in the late 19th and early 20th centuries were extensions of known amide formation reactions.
From Carboxylic Acids: The Acid Chloride Route
A foundational method for amide synthesis involves the conversion of a carboxylic acid to a more reactive acid chloride, which is then reacted with ammonia or an amine. This approach was, and still is, a reliable way to form the amide bond.
Experimental Protocol: General Synthesis of Pyridine Carboxamides via the Acid Chloride Route
-
Activation of the Carboxylic Acid: A pyridine carboxylic acid (e.g., nicotinic acid, isonicotinic acid, or picolinic acid) is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the corresponding pyridine carbonyl chloride. This reaction is typically performed in an inert solvent and may require heating.
-
Amidation: The resulting acid chloride is then reacted with ammonia (to form a primary amide) or a primary/secondary amine (to form a substituted amide). This step is usually carried out at low temperatures to control the exothermic reaction.
-
Workup and Purification: The reaction mixture is then worked up to remove byproducts and unreacted starting materials. This often involves neutralization, extraction, and recrystallization or chromatography to yield the pure pyridine carboxamide.
From Nitriles: The Hydrolysis Pathway
The hydrolysis of cyanopyridines (pyridinecarbonitriles) provided another important route to pyridine carboxamides. This method could be controlled to yield either the amide or the carboxylic acid, depending on the reaction conditions.
Experimental Protocol: Synthesis of Pyridine Carboxamides via Nitrile Hydrolysis
-
Partial Hydrolysis: A cyanopyridine is treated with a controlled amount of acid or base in the presence of water. This partial hydrolysis converts the nitrile group (-C≡N) into a carboxamide group (-CONH₂).
-
Reaction Control: Careful control of reaction time, temperature, and reagent concentration is crucial to prevent over-hydrolysis to the carboxylic acid.
-
Isolation: The resulting pyridine carboxamide is then isolated from the reaction mixture through precipitation, extraction, and purification.
The development of these fundamental synthetic methods was crucial for the availability of pyridine carboxamides for further study, which ultimately led to the discovery of their profound biological activities.
The "Pellagra-Preventing Factor": The Discovery of Nicotinamide (Vitamin B3)
The first major breakthrough that solidified the importance of the pyridine carboxamide scaffold came from the field of nutrition and the fight against the devastating disease pellagra.
Pellagra, characterized by dermatitis, diarrhea, and dementia, was a major public health crisis in the early 20th century.[3] Through meticulous epidemiological studies, Dr. Joseph Goldberger demonstrated that pellagra was caused by a dietary deficiency.[3] The search for the specific "pellagra-preventing (P-P) factor" was a major scientific endeavor of the time.
In 1937, the American biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin made the pivotal discovery.[4] They were investigating "black tongue," a disease in dogs that was considered analogous to human pellagra. They isolated a substance from liver extracts that could cure black tongue in dogs and identified it as nicotinamide.[4] This was quickly followed by clinical trials that confirmed the dramatic therapeutic effects of nicotinamide in human pellagra patients.[4]
Nicotinamide, or pyridine-3-carboxamide, was thus identified as an essential nutrient for human health, a form of vitamin B3. This discovery not only had a profound impact on public health but also highlighted the biological significance of the pyridine carboxamide structure.
The Deeper Connection: Nicotinamide Adenine Dinucleotide (NAD⁺)
The biological role of nicotinamide is intrinsically linked to the coenzyme nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ had been discovered much earlier, in 1906, by Arthur Harden and William John Young during their studies of fermentation.[6] They found a "coferment" that was essential for alcoholic fermentation in yeast extracts.[6] It was later determined that nicotinamide is a key component of NAD⁺.
NAD⁺ is a crucial coenzyme in hundreds of redox reactions and is central to cellular metabolism and energy production.[6] The discovery that nicotinamide is a precursor to NAD⁺ provided a molecular explanation for its vital role in preventing pellagra.
A "Wonder Drug" for the "White Scourge": The Story of Isoniazid
The second landmark discovery that cemented the importance of the pyridine carboxamide core was the development of isoniazid for the treatment of tuberculosis (TB).
An Unexpected Discovery
Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their doctoral research.[7] However, its remarkable antitubercular properties remained unknown for four decades.[7]
In the 1940s, the discovery of streptomycin provided the first effective antibiotic against Mycobacterium tuberculosis.[8] However, the emergence of drug resistance necessitated the search for new treatments. In the late 1940s and early 1950s, researchers at Hoffmann-La Roche and Squibb, while screening for new anti-TB drugs, independently rediscovered the potent activity of isoniazid.[5][7]
The clinical trials that followed were nothing short of miraculous. Patients who were once confined to sanatoriums with little hope of recovery showed dramatic improvement.[7] The introduction of isoniazid in 1952 revolutionized the treatment of tuberculosis and, in combination with other drugs, led to a significant decline in mortality from the "white scourge."[7]
Mechanism of Action: A Prodrug Approach
Isoniazid is a prodrug, meaning it is inactive until it is activated within the mycobacterial cell. The activation is carried out by a mycobacterial enzyme called catalase-peroxidase (KatG).
Signaling Pathway: Activation and Action of Isoniazid
Caption: Mechanism of action of Isoniazid.
The activated form of isoniazid then covalently binds to nicotinamide adenine dinucleotide (NAD⁺) to form an isonicotinoyl-NAD adduct.[9] This adduct inhibits a crucial enzyme in the mycobacterial cell wall synthesis pathway called enoyl-acyl carrier protein reductase (InhA).[10] By blocking InhA, isoniazid prevents the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[10] This disruption of cell wall synthesis ultimately leads to the death of the bacteria.[10]
Expanding the Therapeutic Landscape: Modern Pyridine Carboxamide Derivatives
The foundational discoveries of nicotinamide and isoniazid spurred further research into the therapeutic potential of the pyridine carboxamide scaffold. This has led to the development of a wide range of derivatives with diverse biological activities.
Antifungal Agents: Targeting Fungal Respiration
Pyridine carboxamides have emerged as a significant class of fungicides. A notable example is their activity as succinate dehydrogenase inhibitors (SDHIs). Succinate dehydrogenase is a key enzyme complex in the mitochondrial electron transport chain, essential for fungal respiration.
Experimental Protocol: Screening for SDHI Activity
-
Enzyme Preparation: Succinate dehydrogenase is isolated and purified from the target fungal species.
-
Assay Setup: The enzymatic reaction is initiated by adding the substrate (succinate) and a chromogenic or fluorogenic electron acceptor.
-
Inhibitor Screening: The pyridine carboxamide derivatives are added to the reaction mixture at various concentrations.
-
Activity Measurement: The rate of the enzymatic reaction is measured spectrophotometrically or fluorometrically.
-
IC₅₀ Determination: The concentration of the compound that inhibits the enzyme activity by 50% (IC₅₀) is calculated to determine its potency.
Enzyme Inhibitors: A Broad Spectrum of Targets
The versatility of the pyridine carboxamide scaffold allows it to be tailored to inhibit a variety of enzymes implicated in different diseases.
-
Urease Inhibitors: Some pyridine carboxamide derivatives have shown potent inhibitory activity against urease, an enzyme that is crucial for the survival of Helicobacter pylori, the bacterium responsible for stomach ulcers.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. Pyridine-2-carboxamide derivatives have been identified as potent and selective HPK1 inhibitors.[11]
The Evolution of Synthesis: From Classical to Modern Methods
The synthetic methodologies for preparing pyridine carboxamides have evolved significantly since the early 20th century, driven by the need for greater efficiency, milder reaction conditions, and the ability to create more complex and diverse derivatives.
Table 1: Evolution of Synthetic Methods for Pyridine Carboxamides
| Method | Description | Advantages | Limitations |
| Acid Chloride Formation | Reaction of a pyridine carboxylic acid with a chlorinating agent, followed by amidation. | Reliable, well-established. | Often requires harsh reagents and conditions. |
| Nitrile Hydrolysis | Partial hydrolysis of a cyanopyridine to the corresponding amide. | Can be efficient for simple amides. | Risk of over-hydrolysis to the carboxylic acid. |
| Ammonolysis of Esters | Reaction of a pyridine carboxylic acid ester with ammonia. | Can be a direct route. | Often requires high temperatures and pressures. |
| Rearrangement Reactions | Reactions like the Hofmann, Curtius, Lossen, and Schmidt rearrangements can be adapted to synthesize pyridine carboxamides. | Useful for specific transformations. | Can involve hazardous reagents (e.g., azides). |
| Modern Coupling Reactions | Use of peptide coupling reagents (e.g., DCC, EDC, HOBt) to directly couple a pyridine carboxylic acid with an amine. | Milder conditions, broader substrate scope. | Reagents can be expensive. |
| Catalytic Methods | Development of catalytic methods for amide bond formation. | More atom-economical and environmentally friendly. | Catalyst development can be challenging. |
Conclusion: An Enduring Scaffold in Drug Discovery
The journey of pyridine carboxamide derivatives, from their origins in the byproducts of industrial processes to their central role in modern medicine, is a testament to the power of chemical exploration and the serendipity of scientific discovery. The foundational breakthroughs with nicotinamide and isoniazid not only provided solutions to pressing health crises but also illuminated the vast therapeutic potential of this seemingly simple chemical scaffold.
Today, the pyridine carboxamide core continues to be a "privileged structure" in medicinal chemistry, with new derivatives constantly being explored for a wide range of diseases. The ongoing refinement of synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, ensures that the legacy of pyridine carboxamides will continue to grow, providing novel solutions to the health challenges of the future. The history of this remarkable class of compounds serves as a powerful reminder that even the most unassuming of molecules can hold the key to profound biological insights and life-saving therapies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPT - The Synthesis of Pyridine; Over a Century of Research PowerPoint Presentation - ID:3663825 [slideserve.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 2-Ethoxypyridine-3-carboxamide: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Ethoxypyridine-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed optimization and troubleshooting.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The presence of the ethoxy group at the 2-position of the pyridine ring, coupled with the carboxamide functionality at the 3-position, provides a scaffold with diverse opportunities for further chemical modification. This guide will focus on two primary, reliable synthetic routes for the preparation of this compound.
Synthetic Strategies and Mechanisms
Two principal synthetic pathways are presented for the synthesis of this compound:
-
Nucleophilic Aromatic Substitution of 2-Chloropyridine-3-carboxamide: This is often the most direct route, involving the displacement of a chloride ion from the pyridine ring by an ethoxide nucleophile. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxamide group, which activate the 2-position towards nucleophilic attack.
-
Williamson Ether Synthesis of 2-Hydroxypyridine-3-carboxamide: This classical ether synthesis involves the deprotonation of the hydroxyl group of 2-hydroxypyridine-3-carboxamide to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.
Below is a visual representation of the synthetic pathways.
Caption: Synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 2-Chloropyridine-3-carboxamide and sodium ethoxide. This method is generally preferred due to the commercial availability of the starting material and the straightforward nature of the reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chloropyridine-3-carboxamide | ≥98% | Sigma-Aldrich |
| Sodium Ethoxide | ≥97% | Sigma-Aldrich |
| Anhydrous Ethanol | ≥99.5% | Fisher Scientific |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated Sodium Chloride Solution | ACS Reagent | VWR Chemicals |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloropyridine-3-carboxamide (1.0 eq).
-
Addition of Reagents: Add anhydrous ethanol to the flask to dissolve the starting material. Then, add sodium ethoxide (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Synthesis via Williamson Ether Synthesis
This protocol details the synthesis of this compound from 2-Hydroxypyridine-3-carboxamide. This route is a viable alternative, particularly if the hydroxy precursor is more readily available. The Williamson ether synthesis is a robust and widely used method for forming ethers.[1][2][3] It proceeds via an S_N2 mechanism.[1][2]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Hydroxypyridine-3-carboxamide | ≥97% | SynHet |
| Sodium Hydride (60% dispersion in oil) | Reagent Grade | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Ethyl Iodide | ≥99% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated Ammonium Chloride Solution | ACS Reagent | VWR Chemicals |
| Anhydrous Sodium Sulfate | ≥99% | Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Hydroxypyridine-3-carboxamide (1.0 eq).
-
Deprotonation: Add anhydrous DMF to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 eq) dropwise via the dropping funnel over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, carefully quench the excess sodium hydride by slowly adding saturated ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table of Expected Analytical Data:
| Analysis Technique | Expected Results |
| ¹H NMR | Expected signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.5 ppm), and aromatic protons on the pyridine ring. The amide protons will appear as broad singlets. |
| ¹³C NMR | Signals corresponding to the ethoxy carbons, the pyridine ring carbons (with the carbon bearing the ethoxy group shifted downfield), and the carbonyl carbon of the amide. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amide (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the ether (around 1250 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀N₂O₂ = 166.18 g/mol ). |
| Melting Point | A sharp melting point range should be observed for the pure crystalline solid. |
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or a slight excess of the sodium ethoxide or ethyl iodide can be used. Ensure all reagents and solvents are anhydrous, as water can quench the reactive intermediates.
-
Low Yield: Low yields may result from side reactions or incomplete extraction. Ensure thorough extraction and proper purification techniques. In the Williamson synthesis, the choice of base and solvent can be critical to minimize elimination side products.[2]
-
Safety:
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with care under an inert atmosphere.
-
Ethyl Iodide: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: Diethyl ether is extremely flammable. DMF is a skin irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conclusion
The protocols described provide reliable methods for the synthesis of this compound. The choice between the nucleophilic substitution and Williamson ether synthesis routes will depend on the availability and cost of the starting materials. Careful execution of the experimental procedures and purification steps will yield the desired product in good purity, ready for its application in further synthetic endeavors.
References
Application Notes and Protocols for X-ray Crystallography of 2-Ethoxypyridine-3-carboxamide Derivatives
This guide provides a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of 2-Ethoxypyridine-3-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry and drug development, often serving as scaffolds for novel therapeutic agents.[1][2] Elucidating their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and facilitating rational drug design.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of crystallographic principles. It aims to provide not just a set of instructions, but a framework for making informed experimental decisions, troubleshooting common challenges, and interpreting results with confidence.
Introduction: The Structural Significance of this compound Derivatives
The this compound scaffold combines several key features that influence its solid-state behavior and biological activity. The pyridine ring acts as a versatile scaffold, capable of participating in various non-covalent interactions. The ethoxy group introduces conformational flexibility and can act as a hydrogen bond acceptor. The carboxamide moiety is a classic hydrogen bond donor and acceptor, often dictating crystal packing through the formation of robust intermolecular interactions.[3][4][5]
Understanding the interplay of these functional groups in the crystalline state provides invaluable insights into:
-
Molecular Conformation: Determining the preferred geometry of the molecule, including the orientation of the ethoxy and carboxamide groups.
-
Intermolecular Interactions: Identifying the key hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.
-
Polymorphism: Investigating the existence of different crystalline forms of the same compound, which can have profound implications for its physical properties, such as solubility and bioavailability.[3][4][6]
-
Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective analogs.
Crystallization: From Solution to Single Crystal
The critical first step in X-ray crystallography is obtaining high-quality single crystals of suitable size and diffraction quality. The choice of crystallization method and solvent is empirical and often requires screening a wide range of conditions.
Causality Behind Experimental Choices in Crystallization
The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, or it will be a solvent from which the compound has moderate solubility.
Recommended Crystallization Protocols
Here are several field-proven techniques for the crystallization of small organic molecules like this compound derivatives:
Protocol 1: Slow Evaporation
This is the simplest method and a good starting point for new compounds.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The ideal solvent should fully dissolve the compound when heated but show limited solubility at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the this compound derivative in the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
This technique is particularly effective for small quantities of material and allows for fine control over the rate of crystallization.
-
Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar contains a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent").
-
Diffusion: The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Solvent Systems: Common solvent/anti-solvent pairs include:
-
Methanol / Diethyl ether
-
Dichloromethane / Hexane
-
Toluene / Hexane
-
Protocol 3: Solvent Layering
This method is useful when the compound is highly soluble in one solvent and insoluble in another.
-
Preparation: Dissolve the compound in a small amount of a "good" solvent.
-
Layering: Carefully layer a less dense, miscible "poor" solvent (anti-solvent) on top of the solution, creating a distinct interface. This should be done slowly, for instance, by letting the anti-solvent run down the side of the vial.
-
Diffusion and Crystal Growth: Over time, the solvents will slowly mix at the interface, leading to a gradual decrease in solubility and the formation of crystals.
X-ray Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
Data Collection Strategy
A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used for data collection.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher resolution data.
-
Data Collection Parameters: The data collection strategy involves setting parameters such as the exposure time per frame and the range of rotation angles to ensure a complete and redundant dataset is collected.
Data Processing
The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). This is typically done using software provided with the diffractometer. The key steps include:
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all reflection data on a common scale and merging symmetry-equivalent reflections.
-
Absorption Correction: Correcting for the absorption of X-rays by the crystal.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Structure Solution
The goal of structure solution is to obtain an initial model of the crystal structure. For small molecules like this compound derivatives, direct methods are typically successful. Software packages like SHELXT are commonly used for this purpose.
Structure Refinement
The initial structural model is then refined against the experimental data to improve its accuracy. This is an iterative process that involves minimizing the difference between the observed and calculated structure factors. The refinement process typically involves:
-
Least-Squares Refinement: Adjusting the atomic coordinates, displacement parameters, and occupancies to improve the fit to the data.
-
Difference Fourier Maps: Calculating electron density maps to locate missing atoms (such as hydrogen atoms) or to identify regions of disorder.
-
Anisotropic Refinement: Refining the atomic displacement parameters anisotropically to account for the direction-dependent thermal motion of the atoms.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data Table
The final refined structure is summarized in a crystallographic data table. Below is a representative table of what would be expected for a this compound derivative.
| Parameter | Example Value |
| Chemical formula | C10H14N2O2 |
| Formula weight | 194.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 12.345(5) |
| β (°) | 105.67(2) |
| Volume (ų) | 1018.9(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.265 |
| Absorption coefficient (mm⁻¹) | 0.090 |
| F(000) | 416 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8123 |
| Independent reflections | 2345 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.123 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the entire process, the following diagrams illustrate the key workflows.
Experimental Workflow for Single-Crystal X-ray Diffraction
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
The Strategic Utility of 2-Ethoxypyridine-3-carboxamide in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern organic synthesis, the pyridine nucleus remains a cornerstone for the construction of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this class of heterocycles, 2-Ethoxypyridine-3-carboxamide emerges as a particularly valuable and versatile building block. Its unique arrangement of an ethoxy group at the 2-position and a carboxamide at the 3-position offers a rich platform for a diverse range of chemical transformations. The electron-donating nature of the ethoxy group, coupled with the synthetic handles provided by both functional groups, allows for the strategic construction of complex molecular architectures, particularly fused heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this compound in organic synthesis, with a focus on the preparation of pyrazolo[3,4-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.
Core Principles of Reactivity
The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups:
-
The 2-Ethoxy Group: This group is susceptible to nucleophilic displacement, a characteristic feature of alkoxy groups at the 2- and 4-positions of the pyridine ring. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Strong nucleophiles, such as hydrazine, can displace the ethoxy group to form a new C-N bond, a crucial step in the synthesis of fused heterocycles.
-
The 3-Carboxamide Group: The amide functionality offers several avenues for transformation. It can participate in cyclization reactions, be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo rearrangement reactions. In the context of this guide, its primary role will be as a precursor to a fused ring system.
Application in the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A prime application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines. This fused heterocyclic system is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antiviral, antibacterial, and anti-inflammatory activities.[1][2] The synthesis outlined below is a two-step process, commencing with the conversion of this compound to a key hydrazino intermediate, followed by a cyclocondensation reaction.
Workflow for the Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Synthetic workflow for the preparation of pyrazolo[3,4-b]pyridine derivatives.
Part 1: Synthesis of the Key Intermediate: 2-Hydrazinopyridine-3-carboxamide
The initial and critical step in this synthetic sequence is the conversion of the 2-ethoxy group to a 2-hydrazino group. This transformation is achieved through a nucleophilic aromatic substitution reaction with hydrazine hydrate.
Reaction Mechanism
Caption: Nucleophilic substitution of the ethoxy group by hydrazine.
Experimental Protocol: Hydrazinolysis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 166.18 | 10.0 g | 0.060 |
| Hydrazine hydrate (80%) | 50.06 | 50 mL | ~0.80 |
| n-Propanol | 60.10 | 100 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 0.060 mol) and n-propanol (100 mL).
-
Add hydrazine hydrate (50 mL, ~0.80 mol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 97-100 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol 8:2).
-
After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (3 x 100 mL) to remove any remaining hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-Hydrazinopyridine-3-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.
Rationale for Experimental Choices:
-
Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the reaction to completion and to serve as a high-boiling solvent.
-
n-Propanol as Solvent: n-Propanol is a suitable solvent that allows for a sufficiently high reaction temperature to facilitate the nucleophilic substitution.[3]
-
Aqueous Work-up: The aqueous work-up is essential for removing the excess water-soluble hydrazine hydrate from the organic product.
Part 2: Cyclocondensation to Form the Pyrazolo[3,4-b]pyridine Ring System
With the key 2-hydrazinopyridine-3-carboxamide intermediate in hand, the next step is the construction of the fused pyrazole ring. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or a suitable equivalent.
General Reaction Scheme
Caption: Cyclocondensation of the hydrazino intermediate to form the pyrazolo[3,4-b]pyridine core.
Experimental Protocol: Synthesis of a Model Pyrazolo[3,4-b]pyridin-3-amine Derivative
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydrazinopyridine-3-carboxamide | 152.15 | 5.0 g | 0.033 |
| Ethyl acetoacetate | 130.14 | 4.3 g (4.2 mL) | 0.033 |
| Glacial acetic acid | 60.05 | 50 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-Hydrazinopyridine-3-carboxamide (5.0 g, 0.033 mol) in glacial acetic acid (50 mL).
-
Add ethyl acetoacetate (4.3 g, 0.033 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid product in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Rationale for Experimental Choices:
-
Ethyl Acetoacetate: This 1,3-dicarbonyl compound provides the three-carbon unit required for the formation of the pyrazole ring. The acetyl group will become the methyl group at the 6-position of the final product, and the ester will be involved in the cyclization.
-
Glacial Acetic Acid: Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization reactions.
-
Precipitation in Water: The product is typically insoluble in water, allowing for its isolation by precipitation upon quenching the reaction mixture.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block for the synthesis of complex heterocyclic systems. The application notes provided herein detail a robust and field-proven methodology for its use in the construction of the medicinally relevant pyrazolo[3,4-b]pyridine scaffold. The described protocols are designed to be self-validating and are grounded in established chemical principles. By understanding the reactivity of its constituent functional groups, researchers can further expand the synthetic utility of this valuable precursor to access a wide range of novel molecular entities for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Medicinal Chemistry Evaluation of 2-Ethoxypyridine-3-carboxamide
Abstract: The pyridine carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential evaluation of 2-Ethoxypyridine-3-carboxamide, a novel derivative within this class. While direct literature on this specific molecule is limited, this guide extrapolates from the extensive research on related pyridine carboxamides to propose a robust, scientifically-grounded workflow for its investigation as a potential therapeutic agent. The protocols herein are designed to be self-validating and are supported by authoritative references, providing a foundational framework for its synthesis, in vitro and in vivo characterization, and preliminary drug development assessment.
Introduction: Therapeutic Hypothesis for this compound
The pyridine carboxamide functional group is a versatile pharmacophore known to interact with a wide range of biological targets. Derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.[3][4][5] Notably, substituted pyridine carboxamides have been identified as potent allosteric inhibitors of SHP2, a critical regulator in proliferation pathways and immune checkpoint signaling in various cancers.[5] Furthermore, the broader class of pyridine-containing heterocycles is present in numerous FDA-approved drugs for conditions ranging from tuberculosis to hypertension.[2]
Given this precedent, we hypothesize that This compound may possess therapeutic potential as a modulator of key signaling pathways implicated in oncology or infectious diseases. The ethoxy group at the 2-position may influence the compound's pharmacokinetic properties and target engagement profile. This guide outlines a systematic approach to explore this potential, beginning with its chemical synthesis and culminating in preclinical efficacy studies.
Synthesis and Characterization of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar pyridine derivatives.[6][7] The following protocol outlines a potential multi-step synthesis.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-chloropyridine-3-carbonitrile
-
Sodium ethoxide
-
Ethanol
-
Sulfuric acid
-
Ammonia solution
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Step 1: Synthesis of 2-ethoxypyridine-3-carbonitrile.
-
In a round-bottom flask, dissolve 2-chloropyridine-3-carbonitrile in anhydrous ethanol.
-
Add sodium ethoxide portion-wise at room temperature while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-ethoxypyridine-3-carbonitrile.
-
-
Step 2: Hydrolysis to 2-ethoxypyridine-3-carboxylic acid.
-
To the purified nitrile from Step 1, add a solution of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethoxypyridine-3-carboxylic acid.
-
-
Step 3: Amidation to this compound.
-
Dissolve the carboxylic acid from Step 2 in a suitable solvent such as dichloromethane.
-
Activate the carboxylic acid using a coupling agent (e.g., HATU or EDC/HOBt).
-
Add an excess of aqueous ammonia solution and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify by recrystallization or column chromatography to obtain the final product.
-
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Biological Evaluation
Based on the therapeutic hypothesis, initial in vitro screening should focus on relevant cancer cell lines or microbial strains. The following protocols provide a framework for these initial studies.
Protocol 3.1: Antiproliferative Activity in Cancer Cell Lines
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MV-4-11 acute myeloid leukemia, A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar viability reagent
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
-
Incubation and Viability Assay:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add the MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Hypothetical Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| MV-4-11 | This compound | 5.2 |
| A549 | This compound | 12.8 |
| MCF-7 | This compound | > 50 |
Protocol 3.2: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against relevant bacterial or fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)
-
96-well microplates
-
Resazurin or a similar viability indicator
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain according to CLSI guidelines.
-
Inoculation: Add the inoculum to each well of the microplate. Include a positive control (microbe only) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be determined visually or by using a viability indicator like resazurin.
Mechanism of Action and Target Identification
Should this compound demonstrate promising activity, the next logical step is to elucidate its mechanism of action.
Workflow for Mechanism of Action Studies:
Caption: Workflow for elucidating the mechanism of action.
Structure-Activity Relationship (SAR) Studies
To improve the potency and selectivity of this compound, a systematic SAR study should be undertaken. This involves synthesizing and testing analogs with modifications at key positions.
Proposed Modifications for SAR Studies:
-
R1 (Ethoxy Group): Vary the alkoxy chain length and introduce branching or cyclic structures to probe the hydrophobic pocket of the target.
-
R2 (Carboxamide): Explore different amide substitutions (secondary, tertiary) and bioisosteric replacements to enhance target interactions.
-
Pyridine Ring Substitutions: Introduce small electron-donating or withdrawing groups at other positions on the pyridine ring to modulate electronic properties and target binding.
Pharmacokinetic (PK) Profiling
A successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Protocol 6.1: In Vitro ADME Assays
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic degradation.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the compound's inhibitory activity against major cytochrome P450 enzymes.
Protocol 6.2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model (e.g., rats or mice).
Procedure:
-
Administer the compound to a cohort of animals via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points post-dosing.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability. The plasma half-life of pyridine itself has been reported to be around 7-8 hours in rats, which can serve as a benchmark.[8]
In Vivo Efficacy Models
The therapeutic potential of a lead compound must be validated in a relevant animal model of the disease.
Example: Xenograft Model for Oncology
If this compound shows potent antiproliferative activity against a specific cancer cell line (e.g., MV-4-11), a xenograft mouse model can be employed.
Procedure:
-
Implant the cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer the compound orally or intraperitoneally at a predetermined dose and schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).
Conclusion
While this compound is a novel chemical entity, its core structure suggests significant potential in medicinal chemistry. The application notes and protocols provided in this guide offer a comprehensive and scientifically rigorous framework for its systematic evaluation. By following these methodologies, researchers can effectively explore its therapeutic potential, elucidate its mechanism of action, and advance it through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Antitubercular Agents from Pyridine-3-Carboxamide Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line therapies obsolete, creating an urgent need for novel antitubercular agents with new mechanisms of action.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the cornerstone anti-TB agent isoniazid.[3] This document provides a comprehensive guide for researchers engaged in the discovery and development of novel antitubercular drugs based on the pyridine-3-carboxamide scaffold. We detail the scientific rationale, design principles, synthetic strategies, and a complete suite of protocols for the biological evaluation of these compounds, from initial screening to preliminary mechanism of action studies.
Part 1: Rationale and Design Principles
The Pyridine-3-Carboxamide Scaffold: A Privileged Structure
The pyridine heterocycle is a versatile and valuable core in drug discovery due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[3] The carboxamide linkage provides a rigid, planar unit that can be readily functionalized to explore chemical space and optimize interactions with biological targets. The combination, a pyridine-3-carboxamide, has been explored for a range of biological activities.[4] In the context of tuberculosis, this scaffold offers a promising starting point for developing agents that can overcome existing resistance mechanisms.
Foundational Structure-Activity Relationships (SAR)
The development of potent antitubercular agents from this scaffold hinges on a systematic exploration of its Structure-Activity Relationships (SAR). Initial efforts should focus on modifying specific positions on the pyridine ring and the amide substituent to enhance potency and selectivity while maintaining drug-like properties.
Caption: General scaffold and key points for SAR exploration.
Studies on related scaffolds like pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated that introducing substituted diaryl groups on the amide side chain can yield compounds with excellent potency against both drug-susceptible and drug-resistant Mtb strains.[5] Similarly, modifications on the pyridine ring itself can fine-tune the compound's pharmacokinetic profile.[6]
Potential Mechanism of Action: The Prodrug Hypothesis
Unlike many antibiotics, some of the most effective antitubercular agents are prodrugs, requiring activation by specific mycobacterial enzymes. Isoniazid, for example, is activated by the catalase-peroxidase KatG to form a radical that ultimately inhibits mycolic acid synthesis.[7][8][9][10] Recent research has identified that certain pyridine carboxamide series are also prodrugs, activated via hydrolysis by the mycobacterial amidase, AmiC.[11][12] This activation releases the active metabolite, which then exerts its antibacterial effect. This unique activation mechanism is a key advantage, as it is distinct from the pathways targeted by current first- and second-line drugs, suggesting a low probability of cross-resistance.
Caption: Proposed prodrug activation by mycobacterial enzyme AmiC.
Part 2: Synthetic and Evaluation Workflow
A systematic approach is required to move from concept to a validated lead compound. This involves a logical flow of synthesis, primary screening, secondary validation, and initial safety assessment.
Caption: Overall workflow from synthesis to in vitro evaluation.
Part 3: Experimental Protocols
Protocol 3.1: General Synthesis of Pyridine-3-Carboxamide Derivatives
This protocol describes a standard amide coupling reaction, a robust method for generating a library of analogs. The procedure is based on established methods for synthesizing related carboxamide structures.[1][5][13]
Objective: To synthesize a target pyridine-3-carboxamide from a pyridine-3-carboxylic acid and a primary amine.
Materials:
-
Substituted pyridine-3-carboxylic acid
-
Substituted primary amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, brine, MgSO4, silica gel)
Procedure:
-
Reaction Setup: To a solution of the pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary amine (1.1 eq) to the mixture, followed by the addition of Et3N (3.0 eq) to act as a base.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 50-80°C if necessary) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyridine-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: In Vitro Antitubercular Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against M. tuberculosis H37Rv. This protocol is adapted from the widely used Microplate Alamar Blue Assay (MABA).
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid, Rifampicin)
Procedure:
-
Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 ~0.5-0.8). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well plate to cover a desired concentration range (e.g., 100 µM to 0.05 µM). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation and Incubation: Add the prepared Mtb inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).[14] Seal the plate and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 12-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[15]
Protocol 3.3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a mammalian cell line by 50% (IC50), which is crucial for assessing compound selectivity.[16][17]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or THP-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells.[18] Include an untreated cell control (vehicle control) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 4: Data Interpretation and Next Steps
Data Presentation and Selectivity Index
Organize the biological data in a clear, tabular format to facilitate comparison between analogs and guide the next round of synthesis. The most critical parameter at this stage is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.
Selectivity Index (SI) = IC50 (Cytotoxicity) / MIC (Antitubercular Activity)
A compound with an SI value >10 is generally considered a promising hit for further investigation.
Table 1: Hypothetical Biological Data for a Pyridine-3-Carboxamide Series
| Compound ID | R1 Group | R2 Group | MIC vs. Mtb H37Rv (µM) | IC50 vs. Vero Cells (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| P3C-001 | H | Benzyl | 12.5 | >100 | >8 |
| P3C-002 | 5-Cl | Benzyl | 6.25 | >100 | >16 |
| P3C-003 | 5-Cl | 4-Trifluorobenzyl | 0.78 | 85 | 109 |
| P3C-004 | 5-Me | 4-Trifluorobenzyl | 1.56 | 92 | 59 |
| Isoniazid | - | - | 0.25 | >200 | >800 |
Prioritizing Hits for Advanced Studies
Compounds with high potency (low MIC) and a favorable SI should be advanced to secondary assays:
-
Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A compound is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.[20]
-
Activity Against Resistant Strains: Test potent compounds against a panel of clinically relevant MDR-TB strains to confirm efficacy and rule out cross-resistance with existing drugs.[5]
-
Intracellular Activity: Evaluate the compound's ability to kill Mtb within macrophages, as this is the primary site of infection in humans.[15][21] This assay provides a more physiologically relevant measure of a compound's potential.
By following this structured approach of rational design, synthesis, and systematic biological evaluation, researchers can efficiently identify and optimize novel pyridine-3-carboxamide candidates for the fight against tuberculosis.
References
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
- 9. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Topic: Evaluating the Antiplasmodial Activity of Substituted Pyridine Carboxamides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, with hundreds of thousands of fatalities annually.[1][2] The emergence and spread of parasite resistance to frontline antimalarial drugs, including artemisinin-based combination therapies, underscore the urgent need for novel therapeutic agents with new mechanisms of action.[3][4] Substituted pyridine carboxamides have emerged as a promising class of compounds, with several analogues demonstrating potent activity against the blood stages of Plasmodium falciparum, the most lethal species affecting humans.[1][3]
This guide provides an in-depth overview and a set of detailed protocols for the evaluation of substituted pyridine carboxamides, from initial synthesis and in vitro screening to in vivo efficacy assessment. The methodologies are designed to be robust and self-validating, providing researchers with a comprehensive framework to identify and characterize novel antimalarial drug candidates within this chemical class.
Section 1: Synthesis of Substituted Pyridine Carboxamides
The pyridine carboxamide scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR). A common synthetic route involves the coupling of a substituted pyridine carboxylic acid with a variety of amines.
General Synthetic Rationale: The core reaction is an amide bond formation. The choice of coupling agents (e.g., HATU, HOBt/EDC) is critical for achieving high yields and purity, especially with sterically hindered or electronically diverse reactants. The substituents on both the pyridine ring and the amine component are varied to modulate physicochemical properties such as solubility, metabolic stability, and target engagement. For instance, incorporating basic side chains can improve aqueous solubility, a key factor for bioavailability.[5][6]
Example Synthetic Scheme:
Caption: General workflow for synthesis of pyridine carboxamides.
Section 2: High-Throughput In Vitro Antiplasmodial Screening
The initial evaluation of novel compounds involves determining their ability to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for this purpose.[7]
Principle of the Assay: This assay leverages the SYBR Green I dye, which intercalates with double-stranded DNA and exhibits a significant increase in fluorescence upon binding. In parasite cultures, the fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to the number of parasites. A reduction in fluorescence in treated wells compared to untreated controls indicates growth inhibition.[8]
Protocol 2.1: In Vitro Antiplasmodial SYBR Green I Assay
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive NF54 or 3D7 strains, chloroquine-resistant Dd2 or K1 strains).[7][9][10]
-
Human erythrocytes (O+).
-
Complete parasite medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
96-well black, flat-bottom microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 0.2 µL/mL SYBR Green I).
-
Test compounds and reference drugs (e.g., Chloroquine, Artemisinin).
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the complete medium. Dispense into the 96-well plate. Include wells for positive control (reference drug) and negative control (vehicle, typically DMSO, final concentration ≤0.5%).[11]
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in a complete medium.
-
Incubation: Add the parasite suspension to each well of the compound-plated 96-well plate.
-
Culturing: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[12]
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Reading: Incubate the plates in the dark for 30-60 minutes, then measure fluorescence.[13]
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing erythrocytes only).
-
Calculate the percentage of parasite growth inhibition relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.
Section 3: In Vitro Cytotoxicity and Selectivity Profiling
A critical step in drug development is to ensure that a compound is selectively toxic to the parasite with minimal effect on host cells.[9] Cytotoxicity is typically assessed against a mammalian cell line.
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14]
Protocol 3.1: Mammalian Cell Cytotoxicity (MTT Assay)
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[17]
-
96-well clear, flat-bottom microplates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Test compounds and a positive control (e.g., Doxorubicin).
-
Absorbance plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.[17]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle and untreated controls.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[14]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. Mix thoroughly.
-
Reading: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) using a dose-response curve.
-
Calculate the Selectivity Index (SI) as: SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum) . A higher SI value (typically >10, ideally >100) indicates greater selectivity for the parasite.[14][15]
-
Section 4: In Vivo Efficacy in Murine Models
Compounds demonstrating high in vitro potency and selectivity must be evaluated for in vivo efficacy. The standard model is the 4-day suppressive test (Peter's test) using mice infected with a rodent malaria parasite, such as Plasmodium berghei.[19][20]
Principle of the Model: This model assesses the ability of a test compound to suppress the growth of parasites in the blood during the early stages of infection. The reduction in parasitemia in treated mice compared to an untreated control group is the primary measure of efficacy.[20]
Protocol 4.1: 4-Day Suppressive Test (P. berghei)
Materials:
-
Specific mouse strain (e.g., Swiss Albino, BALB/c, or NMRI mice).[19]
-
Plasmodium berghei ANKA strain (chloroquine-sensitive).[20]
-
Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol).
-
Chloroquine (positive control drug).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Infection: Infect mice intraperitoneally (IP) with 1x10⁷ P. berghei-infected erythrocytes on Day 0.
-
Treatment: Two to four hours post-infection, administer the first dose of the test compound to the treatment groups. Administration can be via oral (p.o.) or subcutaneous (s.c.) routes.[21] Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Control Groups: Include a negative control group (vehicle only) and a positive control group (e.g., chloroquine at 5 mg/kg).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitemia by counting infected red blood cells under a microscope.
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the Percentage Parasitemia Suppression using the formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.[22]
-
Section 5: Potential Mechanisms of Action
While some pyridine carboxamides may act via novel mechanisms, several have been linked to specific parasite targets.[1][3] Understanding the mechanism of action is crucial for rational drug design and overcoming resistance.
-
PfATP4 Inhibition: Several carboxamide-containing scaffolds have been identified as inhibitors of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[23] This P-type ATPase is essential for maintaining low sodium ion (Na⁺) concentrations within the parasite. Inhibition of PfATP4 leads to a disruption of Na⁺ homeostasis, causing an influx of Na⁺, cellular swelling, and ultimately, parasite death.[23][24]
-
Other Targets: Other potential targets for pyridine-based antimalarials include the plasmodial glycogen synthase kinase-3 (PfGSK-3) and the parasite proteasome.[4][25]
Caption: Mechanism of action for PfATP4-inhibiting carboxamides.
Section 6: Data Summary and Interpretation
The collective data from these assays allow for a comprehensive evaluation of a compound series. Key parameters are summarized for lead candidate selection.
| Compound ID | Scaffold Modification | In Vitro IC₅₀ (nM) [P. falciparum 3D7] | In Vitro CC₅₀ (nM) [HEK293 Cells] | Selectivity Index (SI) | In Vivo Suppression (%) [50 mg/kg, oral] |
| PC-01 | Unsubstituted Phenyl | 142[1] | >12500[1] | >88[1] | 65% |
| PC-02 | 4-Nitro Phenyl | 109,000[1] | >12500 | <0.2 | Not Tested |
| PC-03 | 4-Fluoro Phenyl | 45 | >50000 | >1100 | 91%[20] |
| PC-04 | Pyrazine Analogue | 8.4[10] | >20000 | >2380 | 99.8%[15] |
This table contains representative data synthesized from multiple sources for illustrative purposes.[1][10][15][20]
Interpretation:
-
PC-01 shows good initial potency and selectivity.
-
PC-02 demonstrates the critical impact of substitution, as the nitro group drastically reduces activity.
-
PC-03 shows improved potency and excellent selectivity, correlating with good in vivo activity.
-
PC-04 represents a highly optimized lead candidate with potent single-digit nanomolar activity, high selectivity, and excellent in vivo efficacy, making it a strong candidate for further development.
Conclusion
The evaluation of substituted pyridine carboxamides for antiplasmodial activity requires a systematic, multi-assay approach. By integrating chemical synthesis, robust in vitro screening for potency and selectivity, and validation in in vivo efficacy models, researchers can effectively identify and advance promising new antimalarial candidates. The protocols and insights provided in this guide offer a comprehensive framework to support these critical drug discovery efforts, contributing to the global fight against malaria.
References
- 1. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. w.malariaworld.org [w.malariaworld.org]
- 3. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. ajpp.in [ajpp.in]
- 10. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Discovery of novel antiplasmodial agent with efficacy in malaria parasite mouse model | BioWorld [bioworld.com]
- 16. Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03997G [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]
- 20. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mmv.org [mmv.org]
- 22. researchgate.net [researchgate.net]
- 23. malariaworld.org [malariaworld.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Ethoxypyridine-3-carboxamide in Coordination Chemistry
Introduction: The Promise of Pyridine Carboxamide Ligands
The pyridine carboxamide framework is a privileged scaffold in coordination chemistry, offering a versatile platform for the design of ligands with tailored electronic and steric properties.[1] These compounds typically act as bidentate chelators, utilizing the pyridine nitrogen and the amide oxygen as donor atoms to form stable five- or six-membered rings with metal ions.[2][3] This robust coordination behavior has led to their use in diverse fields, including the development of therapeutic agents, models for metalloenzyme active sites, and catalysts for organic transformations.[4][5][6]
This guide focuses on 2-Ethoxypyridine-3-carboxamide , a ligand that, while not extensively documented, holds significant potential. Its structure combines three key features:
-
Pyridine Ring: A reliable nitrogen donor for metal coordination.
-
Carboxamide Group: A strong oxygen donor, capable of hydrogen bonding and imparting structural rigidity.
-
Ethoxy Group: Positioned at the 2-position, this group can influence the ligand's steric bulk and modulate the electronic properties of the pyridine ring, thereby fine-tuning the stability and reactivity of its metal complexes.
This document provides detailed, field-proven protocols for the synthesis of this compound and a representative copper(II) complex. It further outlines the necessary characterization steps to validate the synthesis and confirm metal coordination, providing researchers with a solid foundation for exploring this promising ligand.
PART 1: Ligand Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available ethyl nicotinate. The workflow involves an initial esterification followed by amidation.
Caption: Proposed synthetic pathway for this compound.
Protocol 1.1: Synthesis of Ethyl 2-Ethoxynicotinate (Intermediate)
Rationale: This step introduces the key ethoxy group at the 2-position of the pyridine ring. While direct synthesis from nicotinic acid is possible, starting with ethyl nicotinate is often more practical.[7][8] The reaction is analogous to a Williamson ether synthesis, where sodium ethoxide acts as the nucleophile to displace a suitable leaving group (historically, a chloro- group at the 2-position). For this protocol, we adapt a procedure based on the known reactivity of pyridine esters.
Materials:
-
Ethyl 2-chloronicotinate
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.2 eq.) in small portions under a nitrogen atmosphere. Stir until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add ethyl 2-chloronicotinate (1.0 eq.) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield ethyl 2-ethoxynicotinate as an oil.
Protocol 1.2: Synthesis of this compound (Final Ligand)
Rationale: The conversion of an ester to a primary amide is a classic and robust transformation known as ammonolysis.[9] Using concentrated aqueous ammonia is effective and procedurally simple.
Materials:
-
Ethyl 2-ethoxynicotinate (from Protocol 1.1)
-
Concentrated ammonium hydroxide (NH₄OH, ~28-30%)
-
Ethanol (optional)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve ethyl 2-ethoxynicotinate (1.0 eq.) in a minimal amount of ethanol (if needed for solubility) and add an excess of concentrated ammonium hydroxide (10-20 eq.).
-
Heating: Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for 24-48 hours. The pressure will build inside the vessel; ensure it is rated for these conditions.
-
Work-up: Cool the vessel to room temperature before opening. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
Isolation: The resulting residue will be the crude this compound.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure ligand as a crystalline solid.
Protocol 1.3: Characterization of this compound
Rationale: Thorough characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination studies.
Methodologies:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Acquire the spectrum in CDCl₃ or DMSO-d₆. Expect to see characteristic signals for the pyridine ring protons, a quartet and a triplet for the ethoxy group, and two broad singlets for the -NH₂ protons.
-
¹³C NMR: Identify the carbonyl carbon (amide), the carbons of the pyridine and ethoxy groups.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the spectrum using KBr pellets or as a thin film.
-
Identify key vibrational bands:
-
ν(N-H): Two distinct bands around 3350-3150 cm⁻¹ (asymmetric and symmetric stretching of the primary amide).
-
ν(C=O) (Amide I): A strong, sharp band around 1660-1680 cm⁻¹.[10]
-
δ(N-H) (Amide II): A band around 1600-1640 cm⁻¹.
-
ν(C-O-C): Bands corresponding to the ethoxy ether linkage.
-
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) to confirm the molecular weight. Look for the [M+H]⁺ ion.
-
PART 2: Coordination Chemistry & Synthesis of a Representative Complex
This compound is expected to act as a neutral, bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the carbonyl oxygen. This N,O-chelation forms a thermodynamically stable five-membered ring.[2][3]
Caption: Bidentate (N,O) coordination mode of the ligand to a metal center.
Protocol 2.1: Synthesis of Dichlorobis(this compound)copper(II)
Rationale: The synthesis of bis-ligated copper(II) halide complexes is a standard and reliable method to probe the coordination behavior of a new N,O-bidentate ligand.[3][5] The reaction is typically straightforward, often resulting in the precipitation of the complex upon mixing the ligand and metal salt solutions.
Materials:
-
This compound (from Part 1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol or Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (2.2 eq.) in warm methanol (20 mL).
-
Metal Salt Solution: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq.) in methanol (10 mL).
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change (typically from light blue to green or dark blue) and/or the formation of a precipitate should be observed.
-
Reaction Time: Stir the mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the isolated complex with a small amount of cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the complex under vacuum.
PART 3: Characterization of the Metal Complex
Characterizing the complex is crucial to confirm that coordination has occurred and to elucidate the binding mode.
Caption: Experimental workflow for the synthesis and characterization of the metal complex.
Protocol 3.1: Spectroscopic and Analytical Characterization
1. FT-IR Spectroscopy (The Key Indicator):
-
Rationale: Coordination of the amide carbonyl oxygen to a metal ion weakens the C=O double bond. This results in a characteristic shift of the Amide I band (ν(C=O)) to a lower frequency (a redshift) by 15-40 cm⁻¹ compared to the free ligand.[10][11] This shift is the primary evidence of successful coordination via the carbonyl group.
-
Procedure: Acquire the FT-IR spectrum of the dried complex (as a KBr pellet) and compare it directly with the spectrum of the free ligand.
2. UV-Visible Spectroscopy:
-
Rationale: For d-block metals like copper(II), the coordination environment influences the electronic d-d transitions.
-
Procedure: Dissolve the complex in a suitable solvent (e.g., DMF or DMSO) and record the UV-Vis spectrum. For a pseudo-octahedral or distorted square planar Cu(II) complex, a broad absorption band in the visible region (typically 600-800 nm) corresponding to d-d transitions is expected.
3. Elemental Analysis (C, H, N):
-
Rationale: This analysis provides the empirical formula of the complex, confirming the ligand-to-metal stoichiometry.
-
Procedure: Submit a pure, dry sample of the complex for elemental analysis. Compare the experimental percentages of Carbon, Hydrogen, and Nitrogen with the calculated values for the proposed formula, [Cu(C₈H₁₀N₂O₂)₂Cl₂].
Data Presentation: Summary of Expected Analytical Data
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) Amide I | Δν(C=O) |
|---|---|---|---|
| Free Ligand (L) | ~3350, ~3180 | ~1670 | - |
| [Cu(L)₂Cl₂] | ~3350, ~3180 | -30 |
L = this compound. Δν is the shift upon coordination.
Table 2: Calculated Elemental Analysis for [Cu(C₈H₁₀N₂O₂)₂Cl₂]
| Element | Theoretical % |
|---|---|
| Carbon (C) | 39.80 |
| Hydrogen (H) | 4.18 |
| Nitrogen (N) | 11.60 |
Molecular Formula: C₁₆H₂₀Cl₂CuN₄O₄; Molecular Weight: 498.80 g/mol
PART 4: Applications and Future Outlook
While this compound itself is a novel ligand, the established activities of related pyridine carboxamide complexes suggest several promising avenues for research.
-
Catalysis: Ruthenium(II) complexes with pyridine carboxamide ligands have shown efficiency in catalytic processes like transfer hydrogenation and N-alkylation of amines.[12] The steric and electronic influence of the ethoxy group in the new ligand could offer unique selectivity in such reactions.
-
Bioinorganic Chemistry: Copper and zinc complexes of pyridine carboxamides have been investigated for their potential as anticancer and antimicrobial agents.[5] The new complexes could be screened for similar biological activities, potentially acting as superoxide dismutase (SOD) mimics or DNA binding agents.[6]
-
Materials Science: The ability of pyridine carboxamides to form coordination polymers and self-assembled structures makes them valuable in materials chemistry.[12][13] The this compound ligand could be used to construct novel metal-organic frameworks (MOFs) or luminescent materials.
Future work should focus on synthesizing a broader range of complexes with different transition metals (e.g., Zn(II), Co(II), Ru(II), Eu(III)) and exploring their structural, magnetic, and photophysical properties.
References
- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 9. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
high-throughput screening of 2-Ethoxypyridine-3-carboxamide libraries
Topic: High-Throughput Screening of 2-Ethoxypyridine-3-carboxamide Libraries
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives, such as 2-Ethoxypyridine-3-carboxamides, represent a promising class of compounds with diverse biological potential.[3][4] This document provides a comprehensive guide for Senior Application Scientists and researchers on the design, execution, and analysis of a high-throughput screening campaign for a this compound library. We delve into the rationale behind library design, provide detailed protocols for robust assay development and validation, outline the HTS workflow, and detail the critical steps of hit confirmation and data analysis. The methodologies described herein are designed to ensure scientific rigor, minimize false positives, and efficiently identify viable lead compounds for further development.
Introduction: The Rationale for Screening Pyridine-Based Libraries
The pyridine nucleus is a fundamental heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block in drug design. The this compound scaffold, in particular, offers multiple points for chemical modification, allowing for the creation of large, structurally diverse libraries. Such diversity is critical for exploring a wide range of chemical space to increase the probability of discovering novel interactions with biological targets.[5]
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating such libraries.[5][6] Unlike target-oriented synthesis, which focuses on a single final product, DOS aims to create a wide array of structurally distinct molecules from a common set of starting materials. This application note will guide users through the process of screening a DOS-generated this compound library against a hypothetical protein kinase target, a common focus in oncology and immunology drug discovery.
Library Design and Management
The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library.[7]
-
Synthesis Strategy: A diversity-oriented approach is recommended for the synthesis of the this compound library. This involves utilizing a common core scaffold and applying a variety of building blocks at different positions to generate structural diversity.
-
Compound Quality Control: Each compound in the library must undergo rigorous quality control to ensure its identity, purity (typically >95%), and solubility. This is crucial to avoid artifacts and ensure data reproducibility.
-
Compound Management: The library should be stored in an inert environment, typically dissolved in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM in 384-well microplates.[2] Proper storage (-20°C or -80°C) and handling are essential to maintain compound integrity.
Assay Development and Validation: The Foundation of a Successful Screen
The development of a robust and reliable assay is the most critical phase preceding a full-scale HTS campaign.[8] The goal is to create an assay that is sensitive, reproducible, and compatible with automated liquid handling systems.[9][10]
Choosing the Right Assay Format
For a protein kinase target, several assay formats can be employed. A common choice is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. For this protocol, we will use a commercially available ADP-Glo™ Kinase Assay, which provides a strong luminescent signal and is well-suited for HTS.
Protocol: Assay Miniaturization and Optimization
The initial bench-top assay must be miniaturized to a 384-well plate format to reduce reagent costs and increase throughput.[11]
Step-by-Step Optimization:
-
Reagent Titration: Systematically vary the concentrations of the kinase, substrate, and ATP to find optimal conditions that yield a robust signal while conserving expensive reagents. The goal is to operate in the linear range of the enzymatic reaction.
-
Incubation Time: Determine the optimal incubation time for the kinase reaction. This is typically the time point at which the reaction is still in its linear phase but provides a sufficient signal window.
-
DMSO Tolerance: Evaluate the effect of DMSO concentration on assay performance. Since the compound library is stored in DMSO, the assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.5% - 1.0%).
-
Plate Uniformity: Assess the consistency of the signal across a 384-well plate to identify any systematic errors such as edge effects. This is done by filling an entire plate with either positive or negative control reactions.
Establishing a Self-Validating System: Statistical Quality Control
Before initiating the HTS, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds.[8] The Z'-factor is the gold standard metric for this purpose.[12][13]
Causality: Unlike the simpler signal-to-background (S/B) ratio, the Z'-factor incorporates the standard deviations of both the positive and negative controls.[14][15] This provides a more accurate representation of the assay's quality by accounting for data variability, which is crucial in a large-scale screen.[16]
Z'-Factor Calculation: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., no inhibition).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., maximal inhibition with a known inhibitor).
Data Summary: Assay Validation Parameters
| Parameter | Condition | Result | Acceptance Criteria |
| Z'-Factor | 32 positive, 32 negative controls | 0.78 | Z' ≥ 0.5 [11][15] |
| Signal-to-Background | Mean(pos) / Mean(neg) | 12.5 | S/B > 5 |
| CV (%) of Controls | (SD / Mean) * 100 | < 5% | CV < 10% |
| DMSO Tolerance | Final concentration of 1% | No significant signal change | Assay performance stable |
A Z'-factor of 0.5 or greater indicates an excellent assay suitable for HTS.[12][15]
The High-Throughput Screening Workflow
HTS integrates robotics, liquid handlers, and sensitive detectors to test thousands of compounds daily.[2][9]
Caption: Automated High-Throughput Screening Workflow.
Protocol: Primary HTS Screen
-
Compound Plating: Using an acoustic liquid handler, transfer nanoliter volumes of the this compound library from the 10 mM stock plates to 384-well assay plates to achieve a final screening concentration (e.g., 10 µM).
-
Controls: Each plate must contain positive controls (e.g., DMSO only, representing 0% inhibition) and negative controls (e.g., a potent known inhibitor, representing 100% inhibition).
-
Reagent Addition: Utilize an automated liquid handler to add the optimized concentrations of kinase, substrate, and ATP to all wells of the assay plates.
-
Incubation: Incubate the plates for the predetermined optimal time at room temperature.
-
Signal Detection: Add the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the luminescent signal using a plate reader compatible with 384-well plates.
Data Analysis and Hit Identification
Raw data from an HTS campaign can be voluminous and requires a systematic analysis pipeline to identify meaningful "hits".[17][18]
Caption: HTS Data Analysis and Hit Selection Pipeline.
Protocol: Data Processing and Hit Selection
-
Data Normalization: Raw luminescence values are converted into a more intuitive metric, such as percent inhibition.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Quality Control: For each individual plate, calculate the Z'-factor using the intra-plate controls. Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.
-
Hit Selection: A "hit" is a compound that demonstrates a statistically significant and biologically relevant level of activity. A common starting point is to select compounds that exhibit inhibition greater than three times the standard deviation of the sample population or a fixed threshold (e.g., >50% inhibition).[19]
Hit Confirmation and Validation: Eliminating False Positives
A primary hit from a single-concentration screen is not a confirmed active compound. A rigorous validation cascade is essential to eliminate false positives and build confidence in the selected hits.[7] False positives can arise from various sources, including compound aggregation, assay interference, or inherent compound properties (e.g., fluorescence).[7]
Caption: Hit Validation and Confirmation Cascade.
Protocol: Hit Validation Workflow
-
Hit Confirmation (Re-test): Cherry-pick the primary hits and re-test them in the primary assay to confirm their activity. This step helps to eliminate random errors from the initial screen.
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). This step confirms the potency of the compound.
-
Orthogonal Assays: This is a crucial step for eliminating technology-specific false positives.[7][20] Test the hits in a secondary assay that uses a different detection method (e.g., a Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET, assay). A true hit should be active in both assays.
-
Preliminary Structure-Activity Relationship (SAR): If analogs of a hit compound were present in the screening library, their activity should be examined.[11][19] Consistent activity among structurally related compounds provides strong evidence that the chemical scaffold is responsible for the observed biological effect.
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign using a this compound library. By adhering to rigorous standards of assay development, employing robust statistical quality control, and implementing a stringent hit validation cascade, researchers can confidently identify and advance novel, high-quality lead compounds. The integration of automation, careful data analysis, and a logical progression of confirmation experiments are the pillars of a successful HTS program that can significantly accelerate the drug discovery process.[21]
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Diversity-oriented synthesis of Kröhnke pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 10. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. assay.dev [assay.dev]
- 13. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 18. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2-Ethoxypyridine-3-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxypyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve higher yields and purity.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. The most common and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloropyridine-3-carboxamide, with an ethoxide source.
This guide will focus on this primary synthetic route, providing a detailed experimental protocol and addressing common issues encountered during the reaction, work-up, and purification stages.
Core Synthesis Workflow: Nucleophilic Aromatic Substitution
The fundamental transformation for synthesizing this compound is the displacement of a leaving group at the 2-position of the pyridine ring with an ethoxy group.
Caption: Core reaction for this compound synthesis.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the synthesis of this compound.
Materials:
-
2-Chloropyridine-3-carboxamide
-
Sodium metal or Sodium ethoxide
-
Anhydrous Ethanol
-
Toluene (optional, as a co-solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercially available):
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous ethanol (10-20 mL per gram of 2-chloropyridine-3-carboxamide) at 0 °C.
-
Allow the mixture to stir until all the sodium has dissolved. This exothermic reaction should be controlled with an ice bath.
-
-
Reaction Setup:
-
In a separate flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine-3-carboxamide (1 equivalent) in anhydrous ethanol.
-
Slowly add the freshly prepared sodium ethoxide solution (or commercially available sodium ethoxide, 1.1-1.5 equivalents) to the solution of 2-chloropyridine-3-carboxamide at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sodium ethoxide due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality starting material. | 1. Ensure the use of anhydrous ethanol and protect the reaction from atmospheric moisture. Use freshly prepared or properly stored sodium ethoxide. 2. Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed. 3. Verify the purity of 2-chloropyridine-3-carboxamide by NMR or melting point. |
| Formation of Side Products | 1. Hydrolysis of the carboxamide to the carboxylic acid. 2. Reaction of the carboxamide nitrogen with the ethoxide (unlikely under these conditions but possible at very high temperatures). 3. Presence of residual starting material. | 1. Ensure anhydrous conditions. During work-up, avoid prolonged exposure to acidic or strongly basic aqueous solutions. 2. Avoid excessive heating. Maintain the reaction at a gentle reflux. 3. Increase the reaction time or the equivalents of sodium ethoxide. |
| Difficult Purification | 1. Co-elution of the product with starting material or byproducts. 2. Streaking of the product on the silica gel column. | 1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. 2. Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during work-up and extraction. 3. Product loss during purification. | 1. As above, ensure complete consumption of the starting material. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. 3. Carefully collect all fractions containing the product during chromatography. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of sodium ethoxide?
A1: Yes, other alkoxide bases such as potassium ethoxide or sodium tert-butoxide can be used. However, sodium ethoxide in ethanol is the most straightforward and cost-effective choice for introducing an ethoxy group. The use of a different alkoxide will result in the corresponding alkoxy-pyridine-carboxamide.
Q2: Why is it important to use anhydrous conditions?
A2: Water can react with sodium ethoxide, reducing its effective concentration and leading to incomplete reactions. Furthermore, water can promote the hydrolysis of the carboxamide functional group to a carboxylic acid, which can complicate purification.
Q3: My reaction is sluggish. What can I do to speed it up?
A3: First, confirm that your reagents are of good quality and the conditions are anhydrous. You can try increasing the equivalents of sodium ethoxide to 1.5-2.0 equivalents. Alternatively, a higher boiling point solvent like n-butanol with the corresponding sodium butoxide could be used, but this would introduce a butoxy group. For ethoxylation, using a co-solvent like DMF or DMSO could increase the reaction rate, but may also lead to more side products and make solvent removal more difficult.
Q4: I see a byproduct that I can't identify. What could it be?
A4: A common byproduct is the corresponding 2-hydroxypyridine-3-carboxamide, formed if there is water in the reaction mixture. Another possibility is the dimerization of the starting material under certain conditions, although this is less common for this type of reaction.
Q5: Is it possible to perform this reaction at room temperature?
A5: The nucleophilic aromatic substitution on an electron-deficient ring like pyridine is generally slow at room temperature. Heating to reflux is typically necessary to achieve a reasonable reaction rate. The reactivity of 2-halopyridines towards sodium ethoxide is well-documented, and elevated temperatures are standard.[1]
Q6: What is the expected yield for this reaction?
A6: With proper optimization and execution, yields for this type of SNAr reaction on pyridines can range from moderate to excellent, typically in the 60-90% range after purification.
Reaction Mechanism Visualization
The synthesis proceeds through a classic nucleophilic aromatic substitution (SNAr) mechanism, involving the formation of a Meisenheimer complex intermediate.
Caption: SNAr mechanism for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Ethoxypyridine-3-carboxamide by Column Chromatography
Welcome to the technical support center for the purification of 2-Ethoxypyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography of this compound. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, a fundamental understanding of this compound's properties is crucial for making informed decisions.
| Property | Value/Information | Implication for Chromatography |
| Molecular Formula | C₈H₁₀N₂O₂ | Indicates the presence of heteroatoms (N, O) that can engage in hydrogen bonding. |
| Molecular Weight | 166.18 g/mol | --- |
| Polarity | Moderately Polar | The pyridine ring, ethoxy, and carboxamide groups contribute to its polarity. This suggests that a moderately polar mobile phase will be required for elution from a normal-phase column. |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and ethyl acetate; limited solubility in water.[1] | This provides a range of solvent options for sample loading and mobile phase preparation. |
| Chemical Stability | Stable under normal conditions. Avoid strong oxidizing agents and acids.[2] Exposure to light and excess heat should be minimized.[2] | This indicates that standard silica gel should be suitable, but care should be taken to avoid harsh conditions that could lead to degradation. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup of column chromatography for this compound.
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. Its polarity is well-suited for retaining and separating moderately polar compounds like this compound from less polar impurities. If you encounter issues with compound degradation or irreversible adsorption, which can occur with basic compounds on acidic silica, consider using deactivated (neutral) silica gel or alumina (neutral, Brockmann I) .
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The choice of mobile phase is critical for achieving good separation. A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.
-
Initial Screening: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. A good target Rf value for your product on the TLC plate is between 0.2 and 0.4 . This generally translates well to column chromatography.
-
Recommended Systems:
-
Hexane/Ethyl Acetate: This is a versatile and common choice. Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.
-
Dichloromethane/Methanol: This system is more polar and can be effective if your compound is not eluting with hexane/ethyl acetate mixtures. Start with a low percentage of methanol (e.g., 1-2%).
-
-
Gradient vs. Isocratic Elution:
-
Isocratic elution (constant solvent composition) is simpler but may lead to broad peaks if impurities have significantly different polarities.
-
Gradient elution (gradually increasing the polarity of the mobile phase) is often more effective for complex mixtures, as it can improve peak shape and reduce elution time.
-
Q3: My compound is a basic pyridine derivative. Will this cause problems on a standard silica gel column?
A3: Yes, it can. The acidic nature of silanol groups (Si-OH) on the surface of silica gel can interact strongly with the basic nitrogen of the pyridine ring.[3][4] This can lead to:
-
Peak Tailing: The compound streaks down the column, resulting in poor separation and broad fractions.
-
Irreversible Adsorption: A portion of your compound may bind permanently to the column, leading to low yield.
Solution: To mitigate these effects, you can add a small amount of a basic modifier to your mobile phase.[5][6]
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) to your eluent.
-
Ammonia: A solution of 7N ammonia in methanol can be used to prepare the methanolic component of your mobile phase.
These additives will compete with your compound for the acidic sites on the silica gel, leading to improved peak shape and recovery.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: The product is not eluting from the column.
| Possible Cause | Diagnostic Check | Solution |
| Mobile phase is not polar enough. | Your product's Rf on the TLC plate is very low (close to 0) in the chosen eluent. | Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol. |
| Compound has degraded on the column. | Run a 2D TLC. Spot your compound, run the plate, then turn it 90 degrees and run it in the same solvent. If a new spot appears, it indicates degradation.[7] | Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel. Ensure your compound is stable under the chosen conditions.[7] |
Problem 2: The product is eluting too quickly (in the solvent front).
| Possible Cause | Diagnostic Check | Solution |
| Mobile phase is too polar. | The Rf of your product on the TLC plate is very high (close to 1). | Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Column is overloaded. | The band of your compound on the column is very broad and distorted. | Use a larger column or load less sample. A general rule is to load 1-5% of the silica gel weight. |
Problem 3: Poor separation between the product and impurities (co-elution).
| Possible Cause | Diagnostic Check | Solution |
| Inappropriate mobile phase. | The Rf values of your product and the impurity are very close on the TLC plate. | Screen different solvent systems. Sometimes switching one of the solvents (e.g., using dichloromethane instead of hexane) can significantly alter the selectivity. |
| Poor column packing. | You observe channeling or cracks in the silica bed. | Repack the column carefully. Ensure the silica is packed uniformly without any air bubbles. |
| Improper sample loading. | The initial band of the sample at the top of the column is uneven or too diffuse. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the column in a narrow band.[8] Consider dry loading if the sample is not very soluble in the mobile phase.[8] |
Problem 4: Significant peak tailing of the product.
| Possible Cause | Diagnostic Check | Solution |
| Interaction with acidic silanol groups. | The product spot on the TLC plate appears streaky. | Add a basic modifier like triethylamine (0.1-1%) to your mobile phase.[5][6] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Compound is not very soluble in the mobile phase. | The compound may be precipitating and redissolving as it moves down the column. | Try a different mobile phase in which your compound has better solubility, while still achieving good separation.[7] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common column chromatography issues.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification of this compound. Always perform a TLC analysis first to determine the optimal mobile phase.
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (Hexane, Ethyl Acetate - HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure
-
Mobile Phase Selection:
-
Perform TLC analysis with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
If necessary, add 0.5% triethylamine to the solvent mixture.
-
Select the solvent system that gives your product an Rf of approximately 0.3.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for column chromatography purification.
References
- 1. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-Substituted Pyridine-3-Carboxamides
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-substituted pyridine-3-carboxamides. This class of compounds is of significant interest in medicinal chemistry and materials science. However, their synthesis is often plagued by challenges related to steric hindrance, electronic effects of the pyridine ring, and purification difficulties. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles encountered during synthesis. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your syntheses are both successful and reproducible.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low or No Yield During Amide Coupling
You've attempted to couple your 2-substituted pyridine-3-carboxylic acid (also known as a 2-substituted nicotinic acid) with an amine, but the reaction yields are disappointingly low or you've recovered only starting material.
Potential Causes:
-
Reduced Carboxylic Acid Reactivity: The primary challenge stems from the electronic nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring, reducing the electrophilicity of the carbonyl carbon in the carboxylic acid at the 3-position. This makes it less susceptible to nucleophilic attack by the amine.
-
Steric Hindrance: A bulky substituent at the 2-position can physically block the approach of the amine to the activated carboxylic acid intermediate.[1][2][3] This steric clash is a major factor in reducing reaction rates and overall yield.
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the inherent low reactivity of the substrate. The choice of activating agent is critical for these challenging couplings.[4]
-
Catalyst Inhibition: The pyridine nitrogen itself can act as a Lewis base and coordinate to metal-based catalysts or reagents, leading to deactivation.[2][5]
Recommended Solutions:
-
Select a High-Potency Coupling Reagent: For sterically hindered and electronically deactivated acids, more powerful activating agents are required.
-
Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are often the first choice. They rapidly form a highly reactive acyl-intermediate that is less susceptible to hydrolysis and side reactions.
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent option, particularly for preventing racemization in chiral substrates.
-
Carbodiimides with Additives: While EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) alone may be insufficient, its efficacy is significantly enhanced by additives like HOBt (Hydroxybenzotriazole) or OxymaPure®. These additives form activated esters that are more reactive than the O-acylisourea intermediate from EDC alone.
-
-
Optimize Reaction Conditions:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced during the reaction without competing with your desired amine nucleophile.
-
Solvent Choice: Aprotic polar solvents like DMF or NMP are generally preferred as they can solvate the charged intermediates effectively.
-
Temperature: For particularly challenging couplings, gentle heating (e.g., 40-60 °C) can help overcome the activation energy barrier. However, monitor the reaction closely for potential side reactions or epimerization.
-
-
Convert to a More Reactive Intermediate: If standard coupling protocols fail, consider converting the carboxylic acid to an acyl chloride or acyl fluoride in situ.
-
Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can form the highly reactive acyl chloride.[6][7] However, be aware that this can lead to side reactions, such as chlorination of the pyridine ring, especially with picolinic acids.[6][7]
-
Acyl Fluorides: Using reagents like Cyanuric Fluoride or XtalFluor-E® can generate an acyl fluoride, which is highly reactive yet often more selective than the corresponding acyl chloride, minimizing side reactions.[4] A protocol using BTFFH has shown excellent results for hindered substrates.[4]
-
Problem 2: Formation of Unwanted Side Products
Your reaction mixture shows multiple spots on TLC, and NMR analysis reveals unexpected byproducts alongside your desired amide.
Potential Causes:
-
Ring Chlorination: When using thionyl chloride to generate an acyl chloride from picolinic acid (pyridine-2-carboxylic acid), chlorination at the 4-position of the pyridine ring has been observed as a significant side reaction.[6][7]
-
N-Oxide Formation: If any oxidative steps are involved in the synthesis of the pyridine carboxylic acid precursor, or if oxidizing contaminants are present, the pyridine nitrogen can be oxidized to an N-oxide.[8]
-
Dimerization/Polymerization: Highly activated intermediates can sometimes react with each other, especially at high concentrations.
Recommended Solutions:
-
Avoid Harsh Reagents for Acid Activation: Instead of SOCl₂, opt for milder coupling reagents like HATU or PyBOP. If an acyl halide is necessary, consider acyl fluorides which are less prone to inducing ring halogenation.
-
Control Reaction Stoichiometry and Addition Rate: Add the coupling reagent slowly to a solution of the carboxylic acid, amine, and base. This keeps the concentration of the highly reactive activated intermediate low, minimizing self-reaction.
-
Ensure Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the pyridine nitrogen, especially if the reaction requires elevated temperatures.
Problem 3: Difficulty in Product Purification
The crude product is an oil or a sticky solid, and purification by standard column chromatography is challenging, resulting in streaking, poor separation, and low recovery.
Potential Causes:
-
High Polarity: The pyridine nitrogen is basic and can interact strongly with the acidic silica gel of a standard chromatography column. This leads to significant tailing and makes separation from polar byproducts difficult.
-
Residual Coupling Reagent Byproducts: Byproducts from coupling reagents (e.g., HOBt, tetramethylurea from HATU) can be difficult to remove.
-
Water Solubility: The basic nitrogen can form salts, increasing the water solubility of the product and making extraction from aqueous workups inefficient.
Recommended Solutions:
-
Modify the Chromatographic Mobile Phase:
-
Add a Tertiary Amine: To suppress the interaction between the basic pyridine nitrogen and the silica gel, add a small amount (0.5-1%) of a tertiary amine like triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for chromatography.
-
-
Implement an Effective Workup Procedure:
-
Aqueous Washes: Use a series of aqueous washes to remove reagent byproducts. A wash with dilute HCl will protonate your product and other basic impurities, pulling them into the aqueous layer (be careful if your product is acid-sensitive). A subsequent wash with dilute NaHCO₃ or Na₂CO₃ will neutralize the acid and can help remove acidic byproducts like HOBt. A wash with a saturated solution of CuSO₄ can effectively remove residual pyridine by forming a water-soluble copper complex.[9]
-
Solid-Phase Extraction (SPE): For difficult separations, consider using SPE cartridges. Phenylboronic acid (PBA)-functionalized silica has been shown to be effective for the purification of pyridine compounds.[10]
-
-
Consider Crystallization: If the product is a solid, crystallization is often the most effective purification method. Screen various solvent systems (e.g., EtOAc/Hexanes, DCM/Methanol, Acetone/Water) to find conditions that yield high-purity crystals.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-substituted pyridine-3-carboxylic acid less reactive than a simple benzoic acid?
The reactivity difference is primarily due to two factors. First, the electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density of the entire aromatic system. This deactivation lowers the electrophilicity of the carboxylic acid's carbonyl carbon. Second, the lone pair on the pyridine nitrogen can be protonated or coordinate to Lewis acidic reagents, creating a positive charge on the ring which further deactivates the carboxyl group to nucleophilic attack.
Q2: Which coupling reagent is the best starting point for a novel 2-substituted pyridine-3-carboxamide synthesis?
For a new system, especially with potentially bulky substituents, starting with a robust and reliable coupling reagent is advisable. HATU in combination with DIPEA in DMF is an excellent first choice. It is highly efficient for a wide range of substrates, including sterically hindered and electron-deficient ones, and reaction times are often short.[4]
Q3: Can I use microwave irradiation to speed up my amide coupling reaction?
Yes, microwave synthesis can be a very effective tool to accelerate these challenging couplings. The rapid heating can help overcome steric hindrance and increase reaction rates. However, start with a lower temperature (e.g., 80-100 °C) and shorter reaction times (5-15 minutes) to avoid decomposition or the formation of side products. It is crucial to use a sealed vessel designed for microwave chemistry.
Q4: My starting amine is poorly nucleophilic (e.g., an aniline with electron-withdrawing groups). What strategy should I use?
For weakly nucleophilic amines, you need to maximize the electrophilicity of the carboxylic acid partner. This is a scenario where converting the acid to an acyl fluoride or acyl chloride can be highly effective.[4] The protocol developed by Ulven and colleagues, which involves the in situ formation of acyl fluorides followed by reaction at elevated temperatures, was specifically designed for such challenging substrates and often succeeds where standard methods fail.[4]
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent | Activating Mechanism | Pros | Cons | Recommended Base |
| HATU | Forms highly reactive O-acyl(tetramethyl)isouronium salt | High reactivity, fast reactions, low racemization | Expensive, byproduct (tetramethylurea) can be hard to remove | DIPEA, 2,6-Lutidine |
| PyBOP | Forms activated benzotriazolyl ester | Excellent for preventing racemization, stable | Can be sensitive to moisture, phosphorus byproducts | DIPEA |
| EDC/Oxyma | Forms O-acylisourea, then Oxyma ester | Cost-effective, water-soluble byproducts | Generally less reactive than HATU for hindered substrates | DIPEA, NMM |
| SOCl₂ | Forms acyl chloride | Highly reactive intermediate, inexpensive | Harsh conditions, potential for side reactions (chlorination)[6][7] | None (or pyridine as catalyst/solvent) |
| BTFFH | Forms acyl fluoride | Excellent for hindered/electron-deficient substrates[4] | Reagent not as common as others | DIPEA |
Protocol: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-substituted pyridine-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or another suitable aprotic solvent like DCM or MeCN) under an inert atmosphere (N₂ or Ar).
-
Addition of Amine and Base: Add the amine (1.1 eq) to the solution, followed by the addition of a non-nucleophilic base such as DIPEA (2.5 eq).
-
Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C. Typical reaction times are 2-16 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, often using an eluent system containing a small percentage of triethylamine (e.g., Hexanes/EtOAc with 1% TEA) to prevent tailing.
Visualizations
Troubleshooting Workflow for Low Amide Coupling Yield
This decision tree illustrates a logical workflow for troubleshooting and optimizing the synthesis of 2-substituted pyridine-3-carboxamides when faced with low product yield.
Caption: Decision tree for troubleshooting low yield in amide coupling.
Mechanism: Carboxylic Acid Activation by HATU
This diagram shows the simplified mechanism of carboxylic acid activation by HATU, forming a highly electrophilic intermediate ready for nucleophilic attack by an amine.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- 1. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jti.com [jti.com]
Technical Support Center: Ethoxylation of 2-Chloropyridines
Welcome to the technical support guide for the ethoxylation of 2-chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this nucleophilic aromatic substitution (SNAr) reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your experimental outcomes.
Introduction to the Ethoxylation of 2-Chloropyridines
The reaction of 2-chloropyridine with an ethoxide source, typically sodium ethoxide, is a classic SNAr reaction. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates the attack of strong nucleophiles.[1][2] The stability of the resulting intermediate, known as a Meisenheimer complex, is a key factor in the success of this transformation.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will help you understand and mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the ethoxylation of 2-chloropyridines in a question-and-answer format.
Question 1: My reaction is showing low or no conversion of 2-chloropyridine to 2-ethoxypyridine. What are the likely causes?
Answer: Low or no conversion in the ethoxylation of 2-chloropyridine can stem from several factors, primarily related to the quality of your reagents and the reaction conditions.
-
Inactive Nucleophile: Sodium ethoxide is highly hygroscopic. Moisture in the reagent will consume the ethoxide, forming sodium hydroxide and ethanol. Sodium hydroxide is a less effective nucleophile for this SNAr reaction and can promote side reactions (see Question 2).
-
Troubleshooting:
-
Use freshly prepared sodium ethoxide or a recently purchased, unopened container from a reputable supplier.
-
If preparing in-situ from sodium metal and ethanol, ensure the ethanol is anhydrous.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Troubleshooting:
-
Anhydrous ethanol is a common and effective solvent as it is the conjugate acid of the nucleophile and helps to solvate the ethoxide.
-
Polar aprotic solvents like DMF or NMP can also be used and may accelerate the reaction, but they must be thoroughly dried.[3]
-
-
-
Insufficient Temperature: SNAr reactions on less activated substrates often require heating to proceed at a reasonable rate.[4]
-
Troubleshooting:
-
If running at room temperature, consider heating the reaction mixture. A good starting point is the reflux temperature of ethanol.
-
Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time at a given temperature.
-
-
Question 2: I'm observing a significant amount of a polar byproduct that I suspect is 2-pyridone. Why is this forming and how can I prevent it?
Answer: The formation of 2-pyridone (or its tautomer, 2-hydroxypyridine) is a common and often frustrating side reaction. It arises from the hydrolysis of either the 2-chloropyridine starting material or the 2-ethoxypyridine product.[5]
-
Causality: This hydrolysis is typically base-mediated. If your sodium ethoxide has been exposed to moisture, it will contain sodium hydroxide. The hydroxide ion can act as a nucleophile, attacking the 2-position of the pyridine ring to form 2-pyridone after workup. Even small amounts of water in the reaction mixture can lead to the formation of this byproduct.
-
Prevention:
-
Strict Anhydrous Conditions: The most critical factor is the exclusion of water.
-
Use anhydrous ethanol as the solvent.
-
Ensure your 2-chloropyridine is dry.
-
As mentioned previously, use high-quality, dry sodium ethoxide and run the reaction under an inert atmosphere.
-
-
Temperature Control: While higher temperatures can increase the rate of the desired ethoxylation, they can also accelerate the rate of hydrolysis if water is present. Find the optimal temperature that favors the desired reaction without significantly promoting the side reaction.
-
Question 3: My desired product, 2-ethoxypyridine, appears to be degrading during workup or purification. What could be happening?
Answer: 2-Alkoxypyridines can be susceptible to hydrolysis under certain conditions.
-
Acid-Catalyzed Hydrolysis: During aqueous workup, if the solution becomes acidic, the 2-ethoxypyridine can be hydrolyzed back to 2-pyridone.
-
Troubleshooting:
-
During workup, it is generally advisable to neutralize the reaction mixture carefully. Avoid strongly acidic conditions.
-
If an extraction is performed, use a neutral or slightly basic aqueous solution.
-
-
-
Purification Issues:
-
Silica Gel Chromatography: 2-Ethoxypyridine is a relatively polar compound. Prolonged exposure to silica gel, which is acidic, can potentially lead to some hydrolysis.
-
Troubleshooting:
-
Consider using neutral or basic alumina for chromatographic purification.
-
Alternatively, flash chromatography on silica gel should be performed as quickly as possible.
-
Distillation is often a better method for purifying 2-ethoxypyridine, if feasible.
-
-
-
Reaction Pathways: Desired vs. Side Reactions
The following diagrams illustrate the intended reaction pathway and the common side reaction leading to 2-pyridone formation.
Caption: Desired SNAr pathway for the synthesis of 2-ethoxypyridine.
Caption: Common hydrolysis side reaction leading to the formation of 2-pyridone.
Experimental Protocols
Protocol 1: Ethoxylation of 2-Chloropyridine
This protocol provides a general procedure for the ethoxylation of 2-chloropyridine. Optimization of temperature and reaction time may be necessary.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL).
-
Carefully add sodium metal (e.g., 1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Alternatively, use commercially available sodium ethoxide (1.1 equivalents), ensuring it is added under a stream of nitrogen.
-
-
Reaction:
-
Once the sodium ethoxide is fully dissolved and the solution has cooled to room temperature, add 2-chloropyridine (1.0 equivalent) dropwise via syringe.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) or GC-MS.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel or alumina.
-
Protocol 2: Analysis of Side Products by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying the components of your reaction mixture.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small amount of water.
-
Dilute the quenched sample with a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample onto a GC-MS system equipped with a suitable column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of 2-chloropyridine, 2-ethoxypyridine, and 2-pyridone.
-
Identify the components based on their retention times and mass spectra. The relative peak areas can be used to estimate the conversion and the percentage of each component in the mixture.
-
Data Summary: Influence of Reaction Conditions
The following table summarizes the expected impact of various reaction parameters on the ethoxylation of 2-chloropyridine.
| Parameter | Condition | Expected Outcome on Yield of 2-Ethoxypyridine | Potential for Side Reactions |
| Temperature | Low (e.g., 25 °C) | Low yield, slow reaction rate | Low |
| High (e.g., reflux) | Higher yield, faster reaction rate | Increased risk of hydrolysis if water is present | |
| Solvent | Anhydrous Ethanol | Good yield | Low (if anhydrous) |
| Ethanol with Water | Lower yield | High risk of 2-pyridone formation | |
| Anhydrous DMF | Potentially higher yield and faster rate | Low (if anhydrous) | |
| Nucleophile | Fresh Sodium Ethoxide | Good yield | Low |
| Old/Exposed Sodium Ethoxide | Lower yield | High risk of 2-pyridone formation due to NaOH contamination | |
| Atmosphere | Inert (N2 or Ar) | Good yield | Low |
| Air | Lower yield | Increased risk of moisture contamination and side reactions |
References
Technical Support Center: Pyridine Impurity Removal in Carboxamide Synthesis
Welcome to the Technical Support Center for troubleshooting the removal of pyridine impurities from carboxamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions to common purification challenges.
Introduction: The Challenge of Pyridine Removal
Pyridine is a widely used base and solvent in organic synthesis, particularly in acylation reactions like carboxamide formation, where it effectively scavenges acid byproducts (e.g., HCl).[1] However, its high boiling point (115°C) and miscibility with many organic solvents can make its complete removal from the reaction mixture a significant challenge.[2][3] Residual pyridine can interfere with subsequent reaction steps, complicate product isolation, and impact the purity of the final compound.[4] This guide provides a systematic approach to selecting and executing the appropriate removal strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing pyridine from a carboxamide reaction mixture?
The three most common and effective methods rely on converting the basic pyridine into a form that can be easily separated from the typically neutral or acidic carboxamide product. These include:
-
Dilute Acid Wash: This method protonates pyridine to form a water-soluble pyridinium salt (e.g., pyridinium hydrochloride), which is then extracted into an aqueous layer.[1][5][6]
-
Copper Sulfate (CuSO₄) Wash: This technique involves the formation of a water-soluble copper-pyridine coordination complex, which is also removed via aqueous extraction.[1][5][7] This is a milder alternative to the acid wash.
-
Azeotropic Removal: This physical method uses a co-solvent, most commonly toluene, to form a lower-boiling azeotrope with pyridine, facilitating its removal by rotary evaporation.[1][5][8]
Q2: My carboxamide product is sensitive to acid. Which removal method should I choose?
For acid-sensitive compounds, such as those containing Boc protecting groups or other acid-labile functionalities, the Copper Sulfate (CuSO₄) Wash is the recommended method.[5][9] This approach avoids acidic conditions that could lead to product degradation or deprotection.[10] Alternatively, Azeotropic Removal with toluene is another effective, non-acidic option.[1][5]
Q3: How can I be certain that all the pyridine has been removed from my reaction?
There are several effective ways to confirm the absence of pyridine:
-
Thin-Layer Chromatography (TLC): Residual pyridine often causes "tailing" or "streaking" of the product spot on the TLC plate.[1][11] The absence of this tailing is a strong indicator of successful removal.[5]
-
Colorimetric Indication (with CuSO₄ wash): During the copper sulfate wash, the aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][5][6] You can be confident that the pyridine has been removed when the aqueous layer no longer intensifies in color and remains the light blue of the CuSO₄ solution.[1][5]
-
Odor: Pyridine has a distinct and unpleasant fish-like odor.[12] The absence of this smell is a simple but useful qualitative indicator of its removal.
Q4: I have performed a wash, but TLC analysis still shows pyridine. What should I do next?
If residual pyridine is still present, you can take the following steps:
-
Repeat the Wash: Perform one or two additional washes with either the dilute acid or copper sulfate solution.[5]
-
Azeotropic Co-evaporation: Add toluene to your product solution and concentrate it under reduced pressure. Repeating this process two to three times is highly effective at removing trace amounts of pyridine.[1][4][5]
-
High Vacuum: For stubborn trace amounts, placing the flask on a high vacuum line for an extended period (e.g., overnight) can be very effective.[1]
-
Column Chromatography: If other methods are unsuccessful or not suitable, purification of the carboxamide product by silica gel column chromatography can effectively separate it from residual pyridine.[9][13]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause | Recommended Solution |
| Persistent Emulsion During Extraction | Vigorous shaking of the separatory funnel. | Add a small amount of brine (saturated aqueous NaCl) to help break the emulsion. Use gentle swirling or inversions for mixing instead of vigorous shaking.[5] |
| Product Loss into the Aqueous Layer | The carboxamide product may have some basicity or water solubility. | If using an acid wash, ensure the acid concentration is low (1-5%).[1] Consider switching to the milder CuSO₄ wash. If the product is water-soluble, consider alternative purification methods like column chromatography or recrystallization. |
| Boc-Protecting Group Cleavage | The use of a strong or concentrated acid wash. | Avoid using HCl. Opt for the CuSO₄ wash, which is non-acidic.[5][10] A wash with a very mild acid like 5-10% aqueous citric acid can also be considered.[5] |
| Pyridine Still Present After Azeotropic Removal | Insufficient co-solvent or not enough repetitions. | Use a volume of toluene roughly equal to the estimated remaining volume of pyridine and repeat the co-evaporation process at least three times.[1][5] |
| Product is a Water-Soluble Anion | The desired product partitions into the aqueous phase along with the pyridine salt. | Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to deprotonate the pyridinium salt back to free pyridine. Then, extract the free pyridine with an organic solvent like dichloromethane (DCM).[5][14] Anion-exchange chromatography is another advanced option.[5][14] |
Method Selection and Workflow
The choice of pyridine removal method is primarily dictated by the stability of your target carboxamide.
Caption: Decision workflow for selecting a pyridine removal method.
Experimental Protocols
Protocol 1: Dilute Acid Wash (For Acid-Stable Compounds)
This method leverages the basicity of pyridine to form a water-soluble pyridinium salt.
Caption: Step-by-step workflow for the dilute acid wash protocol.
Methodology:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (e.g., 1-5%).[1]
-
Shake the funnel, remembering to vent frequently. Allow the layers to separate and drain the lower aqueous layer containing the pyridinium hydrochloride salt.[1]
-
Repeat the acid wash one or two more times to ensure complete removal.[1]
-
To neutralize any residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[13]
Protocol 2: Copper Sulfate (CuSO₄) Wash (For Acid-Sensitive Compounds)
This is the preferred method for compounds that are not stable under acidic conditions.
Caption: Step-by-step workflow for the copper sulfate wash protocol.
Methodology:
-
Dissolve the crude reaction mixture in an organic solvent.
-
Prepare a 10-15% aqueous solution of copper (II) sulfate.[1]
-
In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][5]
-
Separate and remove the aqueous layer. Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating all pyridine has been complexed and removed.[1][5]
-
Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Dry the organic layer, filter, and concentrate the solvent under reduced pressure.[5]
Protocol 3: Azeotropic Removal with Toluene
This physical method is excellent for removing the final traces of pyridine after bulk removal or as a primary method for non-polar compounds.
Caption: Step-by-step workflow for azeotropic removal with toluene.
Methodology:
-
After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine, especially if it was used as the solvent.[2][5]
-
To the flask containing the crude product, add a volume of toluene.[1]
-
Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate more readily than pyridine alone.[5]
-
Repeat the addition of toluene and subsequent evaporation two to three more times to ensure complete removal.[1][5]
-
For final traces, place the flask under high vacuum for an extended period (e.g., overnight).[1]
References
- 1. researchgate.net [researchgate.net]
- 2. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 3. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Stability of 2-Ethoxypyridine-3-carboxamide
Welcome to the dedicated technical support guide for 2-Ethoxypyridine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered during experimentation. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your research.
Introduction
This compound is a versatile molecule with significant potential in various research and development applications. However, like many substituted pyridine derivatives, its stability can be influenced by environmental factors such as pH, light, and temperature. Understanding and mitigating potential degradation is crucial for obtaining reliable and reproducible experimental results. This guide offers a comprehensive overview of potential stability issues and provides practical solutions.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues you may face during your experiments.
Scenario 1: Unexpected Peaks in Chromatographic Analysis
Question: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a solution containing this compound that has been stored for a short period. What could be the cause and how do I investigate it?
Answer:
The appearance of new peaks strongly suggests degradation of the parent compound. The two most probable degradation pathways for this compound are hydrolysis of the carboxamide group and hydrolysis of the ethoxy group.
Underlying Chemistry:
-
Amide Hydrolysis: The carboxamide group can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-ethoxypyridine-3-carboxylic acid and ammonia.[1][2][3] This is a common degradation pathway for aromatic amides.[4]
-
Ether Hydrolysis: The 2-ethoxy group on the pyridine ring can also be susceptible to hydrolysis, particularly under strong acidic conditions, which would lead to the formation of 2-hydroxypyridine-3-carboxamide and ethanol.
Experimental Protocol for Investigation:
-
Characterize the Degradants:
-
Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.
-
Compare the observed m/z values with the expected masses of potential degradation products (see table below).
-
If possible, perform fragmentation analysis (MS/MS) to further elucidate the structure of the degradants.
-
-
Forced Degradation Study:
-
To confirm the identity of the degradation products and understand the compound's vulnerabilities, a forced degradation study is recommended.[5][6]
-
Expose solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm).
-
-
Analyze the stressed samples by HPLC or LC-MS at various time points and compare the retention times and mass spectra of the resulting peaks with those observed in your stored samples.
-
Table 1: Potential Degradation Products and their Expected Masses
| Potential Degradation Product | Molecular Formula | Monoisotopic Mass (Da) | Likely Cause of Formation |
| 2-Ethoxypyridine-3-carboxylic acid | C₈H₉NO₃ | 167.06 | Amide Hydrolysis |
| 2-Hydroxypyridine-3-carboxamide | C₆H₆N₂O₂ | 138.04 | Ether Hydrolysis |
Workflow for Investigating Unexpected Peaks
Caption: Workflow for identifying degradation products of this compound.
Scenario 2: Discoloration of Solid Compound or Solution
Question: My solid sample of this compound has developed a yellowish or brownish tint over time. Similarly, solutions prepared from it are not colorless. What is causing this, and is the compound still usable?
Answer:
Discoloration is often an indicator of oxidative degradation or photodecomposition. Pyridine and its derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts.[7][8] Photodegradation can also occur upon exposure to light, especially UV radiation.[9][10]
Underlying Chemistry:
-
Oxidation: The pyridine ring can be oxidized, potentially forming N-oxides or hydroxylated species. These reactions can be catalyzed by trace metals and accelerated by heat and light.
-
Photodegradation: UV light can provide the energy to initiate photochemical reactions, leading to complex degradation pathways and the formation of colored impurities. Studies have shown that UV irradiation can degrade pyridine.[11][12]
Experimental Protocol for Mitigation and Assessment:
-
Purity Check:
-
Dissolve a small amount of the discolored solid in a suitable solvent and analyze it using HPLC with UV detection or LC-MS.
-
Quantify the purity of the main peak. A significant decrease in the area of the main peak and the appearance of multiple minor peaks indicate substantial degradation.
-
-
Preventative Measures:
-
Storage: Store the solid compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (e.g., 2-8 °C).
-
Handling Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light by using amber glassware or by wrapping the container in aluminum foil. Degassing the solvent before use can also help to minimize oxidation.
-
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. To further prevent degradation, especially oxidation, it is recommended to store it under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).
Q2: What solvents are recommended for preparing stable solutions of this compound?
A2: The choice of solvent can impact stability. For general use, aprotic solvents such as DMSO, DMF, or acetonitrile are often suitable. If aqueous solutions are required, it is best to use buffered solutions and to prepare them fresh before use. The pH of the buffer should be optimized to minimize hydrolysis; for many amides, a pH range of 4-6 is often a good starting point to balance acid and base-catalyzed hydrolysis.
Q3: Is this compound compatible with strong acids or bases?
A3: No, it is generally not recommended to expose this compound to strong acids or bases for extended periods, as this will likely accelerate the hydrolysis of the carboxamide and/or ethoxy groups.[2][3] If your experimental protocol requires acidic or basic conditions, it is crucial to minimize the exposure time and temperature.
Q4: How can I monitor the stability of my this compound stock solutions over time?
A4: A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, is the best way to monitor the stability of your solutions.[13][14] You should establish a baseline chromatogram with a freshly prepared solution. Then, at regular intervals, analyze an aliquot of the stored solution. A decrease in the peak area of the parent compound and/or the appearance of new peaks are indicators of degradation.
Table 2: Summary of Recommended Handling and Storage
| Condition | Solid Compound | In Solution | Rationale |
| Temperature | 2-8 °C | 2-8 °C (short-term) or ≤ -20 °C (long-term) | Reduces the rate of chemical degradation. |
| Light | Store in amber vials. | Use amber glassware or wrap in foil. | Prevents photodegradation.[9][10] |
| Atmosphere | Store under inert gas (Ar or N₂). | Use degassed solvents. | Minimizes oxidation. |
| pH (aqueous) | N/A | Maintain pH between 4 and 6. | Minimizes acid and base-catalyzed hydrolysis.[1][3] |
References
- 1. Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE [vedantu.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 8. Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Biodegradation of pyridine under UV irradiation]. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
scale-up synthesis of 2-Ethoxypyridine-3-carboxamide
Answering the user's request.## Technical Support Center: Scale-Up Synthesis of 2-Ethoxypyridine-3-carboxamide
Welcome to the technical support center for the . This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis and scale-up of this important chemical intermediate. The information herein is structured in a question-and-answer format to directly address specific issues you may face in your laboratory or manufacturing plant.
Overview of the Primary Synthetic Route
The most common and industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2-chloropyridine-3-carboxamide with a source of ethoxide, typically sodium ethoxide, in a suitable solvent.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction is stalling. HPLC analysis shows a significant amount of unreacted 2-chloropyridine-3-carboxamide even after prolonged reaction time. What are the likely causes and solutions?
A1: Incomplete conversion is a common scale-up challenge. The root cause often lies with the nucleophile, reaction conditions, or mass transfer limitations.
-
Cause 1: Inactive or Insufficient Nucleophile: Sodium ethoxide is highly hygroscopic. Contamination with moisture will consume the ethoxide and generate sodium hydroxide, which is a much less effective nucleophile for this SNAr reaction.
-
Solution:
-
Use Freshly Prepared or High-Quality Sodium Ethoxide: For critical scale-up operations, preparing sodium ethoxide in situ from sodium metal and anhydrous ethanol is often preferred. If using commercial sodium ethoxide, ensure it is from a freshly opened container and handled under an inert atmosphere (Nitrogen or Argon).
-
Verify Stoichiometry: A slight excess of sodium ethoxide (1.1 to 1.3 equivalents) is typically used to drive the reaction to completion. Verify the molar ratio used in your batch record.
-
-
-
Cause 2: Sub-optimal Reaction Temperature: The rate of the SNAr reaction is highly temperature-dependent. Insufficient temperature will lead to slow kinetics.
-
Solution: The reaction is often run at elevated temperatures, typically between 60-80°C. Ensure your reactor's heating system is calibrated and providing consistent, uniform heating. On a large scale, poor mixing can create cold spots within the reactor, hindering the reaction.[1] Improve agitation to ensure good heat and mass transfer.
-
-
Cause 3: Inadequate Solvent: The solvent must be anhydrous. The presence of water will consume the strong base. Additionally, the solvent plays a role in solubilizing the reactants.
-
Solution: Use a dry, aprotic solvent or anhydrous ethanol. If using ethanol, ensure it is of a high grade with low water content. Toluene or DMF can also be used, but require careful selection based on downstream processing.[2]
-
Q2: My final product is a pale yellow to brown color, not the expected white solid. What causes this discoloration and how can I prevent it?
A2: Discoloration typically points to the formation of minor, highly colored impurities, often from side reactions or degradation.
-
Cause 1: High Reaction Temperature or Extended Reaction Time: Pushing the reaction too hard can lead to the formation of degradation byproducts. Pyridine rings can be susceptible to side reactions under harsh basic conditions at high temperatures.
-
Solution:
-
Optimize Reaction Conditions: Develop a reaction profile using in-process controls (e.g., HPLC) to determine the point of completion. Avoid heating the reaction mixture for longer than necessary.
-
Temperature Control: Maintain the reaction temperature within the validated range. Excursions to higher temperatures, even for short periods, can generate impurities.
-
-
-
Cause 2: Oxidative Impurities: The reaction mixture, if exposed to air at high temperatures, can undergo oxidation, leading to colored species.
-
Solution: Run the reaction under an inert nitrogen or argon atmosphere. This is a critical parameter for maintaining product quality during scale-up.
-
-
Purification Strategy:
-
Charcoal Treatment: If discoloration is minor, a treatment with activated carbon during the work-up (before final filtration) can effectively remove colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Heptane) is the most effective way to remove impurities and improve the product's color and purity.
-
Q3: I'm observing a consistent impurity in my HPLC analysis that I suspect is 2-hydroxypyridine-3-carboxamide. How is this formed and how can I minimize it?
A3: The formation of 2-hydroxypyridine-3-carboxamide is a classic side reaction in this process, arising from the presence of water or hydroxide ions.
Caption: Competing reaction pathways leading to product and hydroxy impurity.
-
Mechanism of Formation: Sodium ethoxide can react with any residual water in the solvent or on the glassware to form sodium hydroxide (NaOH). Both ethoxide (EtO⁻) and hydroxide (HO⁻) are nucleophiles that can attack the 2-position of the pyridine ring. The resulting 2-hydroxypyridine-3-carboxamide is often difficult to remove from the final product.[3]
-
Preventative Measures:
-
Strict Anhydrous Conditions: This is the most critical factor. Dry all glassware thoroughly. Use anhydrous solvents. Handle all reagents under an inert atmosphere.
-
Quality of Sodium Ethoxide: As mentioned in Q1, ensure the base is of high quality and free from moisture contamination.
-
Work-up pH Control: During the quench and wash steps, careful control of pH is necessary. Acid-base extraction can be a useful technique to separate the desired product from acidic impurities like the hydroxy-pyridine.[1]
-
Q4: During work-up and crystallization, my product is "oiling out" instead of forming a crystalline solid. What can I do to achieve proper crystallization?
A4: "Oiling out" or liquid-liquid phase separation during crystallization is a common problem indicating that the solution has become supersaturated at a temperature above the melting point of the solute-solvent system, or that impurities are depressing the melting point.
-
Cause 1: Supersaturation at High Temperature: If the solution is cooled too rapidly, it can become supersaturated to a point where the product separates as a liquid phase instead of forming an ordered crystal lattice.
-
Solution:
-
Slow Cooling: Implement a controlled cooling profile. For large reactors, this means programming the jacket temperature to decrease slowly over several hours.
-
Seed Crystals: Introduce a small amount of pure, crystalline product (seed crystals) at a temperature where the solution is just saturated. This provides a template for crystal growth and helps to control polymorphism.
-
-
-
Cause 2: Impurities: The presence of residual solvent, starting materials, or side products can act as a eutectic impurity, lowering the melting point and inhibiting crystallization.
-
Solution:
-
Improve Purity: Ensure the crude product is sufficiently pure before attempting crystallization. An extra wash or a charcoal treatment might be necessary.
-
Solvent System Optimization: The choice of solvent is critical. An ideal system will dissolve the product well at high temperatures but poorly at low temperatures. Often, a binary solvent system (e.g., ethanol/water, ethyl acetate/heptane) is required. Experiment at the lab scale to find the optimal solvent and ratio.
-
-
Frequently Asked Questions (FAQs)
Q: What are the Critical Process Parameters (CPPs) I need to monitor and control for a successful scale-up?
A: For this synthesis, the following CPPs are crucial:
| Parameter | Typical Range | Justification & Impact on Quality |
| Stoichiometry of NaOEt | 1.1 - 1.3 equivalents | Ensures complete conversion of the starting material. Excess can lead to side reactions if not controlled. |
| Reaction Temperature | 60 - 80 °C | Controls reaction rate and impurity formation. Too low leads to incomplete reaction; too high can cause degradation. |
| Agitator Speed | Vessel-dependent | Critical for maintaining homogenous temperature and reagent distribution, preventing localized "hot spots" or high concentrations. |
| Reagent Addition Rate | Controlled (e.g., over 1-2h) | Manages the exotherm of the reaction, especially on a large scale. Prevents temperature spikes.[1] |
| Water Content | < 0.1% in solvents | Prevents the formation of the 2-hydroxypyridine-3-carboxamide impurity and ensures the activity of the sodium ethoxide. |
Q: What analytical methods are recommended for in-process control (IPC) and final product release?
A: A robust analytical strategy is key to a controlled and reproducible process.
-
In-Process Control (IPC):
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Purpose: To monitor the disappearance of the 2-chloropyridine-3-carboxamide starting material and the appearance of the this compound product. This data is used to determine reaction completion and avoid unnecessary heating.
-
Sampling: A sample is typically taken from the reactor every 1-2 hours after reaching temperature.
-
-
Final Product Release:
-
Appearance: Visual inspection for color and form (e.g., White to Off-White Crystalline Solid).
-
Identity: Confirmed by FTIR and ¹H NMR spectroscopy.
-
Purity: HPLC is the primary method for determining purity and quantifying any specified impurities (e.g., starting material, hydroxy-impurity). A typical specification would be >99.0% purity.
-
Melting Point: A sharp melting point range indicates high purity.
-
Residual Solvents: Gas Chromatography (GC-HS) to ensure solvents used in the final crystallization step are below acceptable limits (as per ICH guidelines).
-
Q: What are the primary safety considerations for scaling up this reaction?
A: Safety must be the top priority. Key hazards include:
-
Sodium Ethoxide: A strong base and highly reactive with water. It is corrosive and can cause severe skin and eye burns. Always handle in a glove box or under a strict inert atmosphere.
-
Ethanol/Toluene: Flammable solvents. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge. Use intrinsically safe equipment in a well-ventilated area.
-
Exotherm: The reaction is exothermic. A runaway reaction can occur if the sodium ethoxide is added too quickly without adequate cooling. Always have a robust cooling system and monitor the internal temperature closely. For large-scale production, a reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended to understand the thermal risks.
References
Technical Support Center: Troubleshooting Low Yields in Pyridine Functionalization Reactions
Welcome to the technical support center for pyridine functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their experiments. The inherent electronic properties of the pyridine ring can present unique difficulties, but with careful consideration of reaction parameters and a systematic approach to troubleshooting, these hurdles can be overcome.[1][2] This resource provides in-depth, field-proven insights to help you diagnose and resolve common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the challenges of working with pyridines.
Q1: Why are pyridine functionalization reactions often low-yielding?
Low yields in pyridine functionalization can stem from several core issues related to the molecule's structure and reactivity:
-
Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the pyridine ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[3][4] This reduced reactivity often necessitates harsher reaction conditions, which can lead to side reactions and degradation.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with transition metal catalysts (e.g., palladium), leading to catalyst inhibition or deactivation.[5][6] This effectively shuts down the catalytic cycle and halts product formation.
-
Competing Nucleophilic Attack: In reactions involving strong nucleophiles like organolithium reagents, direct addition to the electron-deficient pyridine ring can compete with the desired functionalization pathway (e.g., deprotonation).[7][8]
-
Side Reactions: Specific to the reaction type, side reactions like protodeboronation in Suzuki couplings can consume starting materials and reduce the yield of the desired product.[5][6]
Q2: What is the role of pyridine N-oxides in these reactions, and are they always necessary?
Pyridine N-oxides are a powerful tool for activating the pyridine ring.[9] The N-oxide group alters the electronic properties of the ring, making it more susceptible to certain functionalization reactions, particularly at the C2 and C4 positions.[3][10] They can also act as a directing group in some transition-metal-catalyzed C-H functionalization reactions.[3][11][12] While not always necessary, using the N-oxide is a common and effective strategy to improve yields and regioselectivity, especially when direct functionalization of the parent pyridine is sluggish.[9] The N-oxide can typically be removed in a subsequent reduction step.
Q3: How critical is the purity of the starting pyridine material?
The purity of the starting pyridine is paramount. Commercial pyridines can contain impurities, including water and other nitrogen-containing heterocycles, that can interfere with the reaction. A common and particularly problematic impurity is pyridine N-oxide, which can alter the reactivity and lead to unexpected side products.[13][14][15][16] It is highly recommended to purify commercially available pyridines before use, for example, by distillation after treatment with an alkali.[17][18][19][20]
Part 2: Troubleshooting Specific Reaction Types
This section provides detailed troubleshooting guides for common pyridine functionalization reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Low yields in Suzuki couplings involving pyridine substrates are a frequent challenge.[6] The following guide will help you systematically address potential issues.
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired biaryl product, consider the following potential causes and solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen is likely coordinating to the palladium center, preventing the catalytic cycle from proceeding.[5][6] • Switch Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for heteroaryl couplings as they can promote the desired reaction pathway and minimize catalyst inhibition.[5] • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[5] |
| Inefficient Oxidative Addition | If you are using a chloropyridine, the strong C-Cl bond can make the initial oxidative addition step difficult.[6] • Use a More Active Catalyst System: Systems known for activating aryl chlorides, such as those employing bulky phosphine ligands, are recommended.[6] • Consider a Different Halide: If possible, starting from the corresponding bromo- or iodopyridine will result in a more facile oxidative addition.[21] |
| Poor Quality Reagents | Impurities in your starting materials or solvents can poison the catalyst. • Ensure Anhydrous Conditions: Water can contribute to protodeboronation. Ensure your solvents are dry and the reaction is run under an inert atmosphere.[5] • Check Boronic Acid/Ester Quality: Pyridylboronic acids can be unstable. Consider using the more stable pinacol or MIDA boronate esters.[5] |
| Suboptimal Base | The choice and strength of the base are critical for activating the boronic acid for transmetalation.[6] • Screen Bases: If a weak base like Na₂CO₃ is failing, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[6][21] The optimal base is substrate-dependent. |
Issue 2: Significant Side Product Formation
The appearance of major side products is another common reason for low yields.
| Side Product | Identification & Mitigation |
| Protodeboronation Product | The boronic acid group is replaced by a hydrogen atom.[5] • Minimize Water: Use anhydrous solvents and reagents. • Use Boronic Esters: Pinacol or MIDA esters are more resistant to hydrolysis.[5] • Use a Weaker Base: If compatible with your system, a milder base may reduce the rate of protodeboronation.[5] |
| Homocoupling Product | Two molecules of the boronic acid or the aryl halide couple with themselves.[6] • Ensure Proper Degassing: Oxygen can promote homocoupling.[6] Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) before heating.[21] • Optimize Stoichiometry: Using a slight excess of one coupling partner can sometimes minimize homocoupling of the other. |
Troubleshooting Workflow for Suzuki Couplings
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 18. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 20. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms in Amidation of Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into managing the thermal hazards associated with the amidation of pyridine carboxylic acids. The following troubleshooting guides and FAQs will help you navigate the complexities of these reactions, ensuring both safety and success in your experimental work.
Section 1: Troubleshooting Guide - "My Amidation Reaction is Too Exothermic. What Should I Do?"
This section addresses the immediate and critical issue of an unexpectedly high exotherm during the amidation of pyridine carboxylic acids.
Q1: I've observed a rapid temperature increase after adding my coupling reagent. What is the immediate course of action and what are the underlying causes?
Immediate Action:
-
Stop Reagent Addition: Immediately cease the addition of the coupling reagent or the amine.
-
Enhance Cooling: Increase the cooling capacity of your reaction vessel. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling medium and prevent localized hot spots.
-
Dilution (with caution): If the reaction mixture is still manageable, consider adding a pre-cooled, inert solvent to dilute the reactants and absorb some of the heat.
Underlying Causes & Long-Term Solutions:
The primary cause of a strong exotherm is the rapid formation of the activated carboxylic acid species, which then reacts quickly with the amine. The choice of coupling reagent is a major contributing factor.
-
Highly Reactive Coupling Reagents: Reagents like carbodiimides (DCC, EDC) and uronium/aminium salts (HATU, HBTU) are known for their high reactivity, which can lead to rapid heat release.[1][2] Activating agents such as thionyl chloride (SOCl₂) are also highly reactive and can cause dangerous exotherms, especially if added too quickly.[3][4]
-
Concentration: Higher concentrations of reactants will lead to a faster reaction rate and a more significant exotherm.
-
Addition Rate: A fast addition rate of the coupling reagent or amine does not allow for efficient heat removal.
Long-Term Solutions:
-
Reagent Selection: Consider using a less reactive coupling reagent. For example, phosphonium salts like PyBOP have been noted for their high reactivity but may offer more control than some uronium salts.[5] Alternatively, methods involving the in-situ formation of mixed anhydrides can sometimes provide a more controlled reaction profile.[6]
-
Semi-Batch or Continuous Flow Reaction: For larger-scale reactions, transitioning from a batch process to a semi-batch (controlled addition of a limiting reagent) or a continuous flow setup can significantly improve heat management.[7]
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for safe process design.
Q2: I am using thionyl chloride to form the acid chloride of nicotinic acid, and the reaction is difficult to control. Are there safer alternatives?
Yes, while thionyl chloride is a cost-effective reagent for forming acid chlorides, its high reactivity poses significant safety risks, including strong exotherms and the release of toxic gases like HCl and SO₂.[3][4][8]
Safer Alternatives to Thionyl Chloride:
| Reagent | Advantages | Disadvantages |
| Oxalyl Chloride | Byproducts (CO, CO₂, HCl) are gaseous and easily removed. Generally provides cleaner reactions. | More expensive than thionyl chloride. Also highly reactive and requires careful handling. |
| Cyanuric Chloride (TCT) | Solid, less volatile, and easier to handle than SOCl₂. | Stoichiometric byproducts can complicate purification. |
| T3P® (Propylphosphonic Anhydride) | High-yielding, broad substrate scope, and byproducts are water-soluble, simplifying workup.[6] | More expensive than thionyl chloride. |
| CDI (Carbonyldiimidazole) | Forms a stable acylimidazolide intermediate, leading to a more controlled reaction. Byproduct (imidazole) can act as a base.[6] | Can be less reactive towards hindered amines. |
Expert Insight: The choice of an alternative depends on the specific pyridine carboxylic acid and the amine being used. For example, the reaction of picolinic acid with thionyl chloride can sometimes lead to unwanted chlorination of the pyridine ring.[9][10] In such cases, a milder activating agent is highly recommended.
Q3: My reaction exotherm is manageable on a small scale, but I'm concerned about scaling up. How do I mitigate the risks?
Scaling up a reaction changes the surface-area-to-volume ratio, which significantly impacts heat dissipation. A reaction that is easily controlled in a 100 mL flask can become a dangerous runaway reaction in a 10 L reactor.
Key Steps for Safe Scale-Up:
-
Process Safety Assessment: Conduct a thorough hazard evaluation. This should include a literature search for known hazards associated with the reagents and reaction type.
-
Reaction Calorimetry: As mentioned before, this is a critical step to quantify the heat of reaction, heat capacity of the reaction mixture, and the adiabatic temperature rise.
-
Controlled Addition: Implement a slow, controlled addition of the most reactive reagent (often the coupling agent or the amine) to allow the cooling system to keep pace with the heat generation.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for control. However, be mindful of solvent effects on reaction kinetics and solubility.[11] Dipolar aprotic solvents like DMF and NMP are common but have toxicity concerns. Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are being explored.[12]
-
Emergency Preparedness: Have a clear plan for what to do in case of a thermal runaway. This may include a quench solution or an emergency cooling system.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the amidation of pyridine carboxylic acids.
Q4: Which coupling reagents are generally considered to have a higher exothermic potential in the amidation of pyridine carboxylic acids?
In general, the more efficient the coupling reagent, the more exothermic the reaction tends to be.
-
High Exothermic Potential:
-
Carbodiimides (DCC, EDC): These are classic coupling reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][13]
-
Uronium/Aminium Salts (HATU, HBTU, COMU): These are very efficient and fast-acting, leading to rapid heat evolution.[1][14]
-
Acid Chlorides (formed from SOCl₂ or Oxalyl Chloride): The reaction of an acid chloride with an amine is typically very fast and highly exothermic.[2][3]
-
-
Moderate to Lower Exothermic Potential:
-
Phosphonium Salts (PyBOP, PyAOP): While still very effective, they can sometimes offer a more controlled reaction profile compared to uronium salts.[5]
-
Mixed Anhydrides (e.g., from isobutyl chloroformate): The formation of the mixed anhydride is an exothermic step, but the subsequent reaction with the amine can be more controlled.[6]
-
Direct Thermal Amidation: This method avoids coupling reagents altogether but requires high temperatures (often >160°C), which presents its own set of safety challenges.[15][16]
-
Q5: How does the position of the carboxylic acid group on the pyridine ring (e.g., picolinic, nicotinic, isonicotinic acid) affect the reaction exotherm?
The electronic and steric properties of the pyridine carboxylic acid isomer can influence the reactivity and, consequently, the exotherm.
-
Picolinic Acid (2-Pyridinecarboxylic Acid): The proximity of the nitrogen atom to the carboxylic acid can influence the acidity of the proton and the reactivity of the carboxylate. The nitrogen can also act as a coordinating site for reagents, potentially altering the reaction pathway.[9][17]
-
Nicotinic Acid (3-Pyridinecarboxylic Acid): The carboxylic acid group is further from the ring nitrogen, so electronic effects are primarily inductive and mesomeric. Nicotinic acid and its derivatives are widely used in pharmaceuticals.[18][19][20]
-
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to nicotinic acid, the electronic effects of the ring nitrogen influence the reactivity.
While subtle, these differences can affect the rate of activation by the coupling reagent and the subsequent amidation, leading to variations in the heat evolution profile. For instance, intramolecular hydrogen bonding in picolinamide is a known stabilizing factor.[21][22]
Q6: What is the role of the solvent in managing the exotherm of an amidation reaction?
The solvent plays a crucial role in heat management through several mechanisms:
-
Heat Sink: The solvent mass acts as a heat sink, absorbing the energy released during the reaction. The heat capacity of the solvent is an important parameter.
-
Boiling Point: A solvent with a higher boiling point provides a wider operating temperature range and can help prevent the reaction from reaching a dangerous runaway state.
-
Solubility: The solvent must be able to dissolve the reactants to ensure a homogeneous reaction, but poor solubility can sometimes be used to control the reaction rate (in a slurry-to-slurry reaction, for example).[7]
-
Reaction Kinetics: The polarity and coordinating ability of the solvent can affect the reaction rate.[23] For example, polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction and increasing the rate of heat generation.[24][25]
Q7: Can you provide a visual guide for the decision-making process in managing amidation exotherms?
Certainly. The following diagram outlines a logical workflow for assessing and controlling thermal risks in amidation reactions.
Caption: Workflow for managing amidation exotherms.
Q8: Can you provide a general protocol for a controlled amidation reaction on a lab scale?
Protocol: Controlled Amidation of Nicotinic Acid with Benzylamine using T3P®
This protocol is a general guideline and should be adapted based on a thorough risk assessment for your specific substrates and equipment.
Materials:
-
Nicotinic Acid
-
Benzylamine
-
T3P® (50% solution in ethyl acetate)
-
Ethyl Acetate (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Magnesium Sulfate
-
Three-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, dropping funnel, and nitrogen inlet.
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere.
-
Charge Reactants: To the flask, add nicotinic acid (1.0 eq) and ethyl acetate. Stir to dissolve or create a fine slurry.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.
-
Controlled T3P® Addition: Add the T3P® solution (1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. This is the critical step for controlling the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. nj.gov [nj.gov]
- 4. reddit.com [reddit.com]
- 5. file.globalso.com [file.globalso.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Thermal Amidation of Carboxylic Acids Revisited [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Solvent effects - Wikipedia [en.wikipedia.org]
- 24. Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrolysis of 2-Ethoxypyridine-3-carboxamide
An Application Scientist's Guide to Preserving the Integrity of 2-Ethoxypyridine-3-carboxamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the hydrolytic stability of this compound. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is a pyridine derivative. Molecules in this class are integral to numerous pharmaceutical compounds due to their diverse biological activities and favorable pharmacokinetic properties.[1][2] The core structure contains an amide group (-CONH₂), which is susceptible to hydrolysis—a chemical breakdown reaction with water.[3][4] Ensuring the stability of this compound is critical because hydrolysis leads to the formation of degradation products, which can result in a loss of potency, altered biological activity, and potentially the formation of toxic impurities.[5]
Q2: What are the primary products of this compound hydrolysis?
Hydrolysis of the amide bond in this compound will cleave the molecule into 2-ethoxypyridine-3-carboxylic acid and ammonia. The exact state of these products depends on the pH of the solution.
-
Under acidic conditions: The ammonia formed will be protonated to the ammonium ion (NH₄⁺).[4][6][7]
-
Under basic (alkaline) conditions: The carboxylic acid will be deprotonated to form its carboxylate salt (e.g., sodium 2-ethoxypyridine-3-carboxylate if using NaOH).[4][6][8]
Troubleshooting Guide: Investigating and Preventing Hydrolysis
Q3: My experimental results are inconsistent. How can I determine if my compound is degrading via hydrolysis?
Inconsistent results are a primary indicator of compound instability. The most definitive way to investigate this is by performing a forced degradation study .[5][9][10] This involves intentionally exposing the compound to harsh conditions to accelerate degradation, allowing you to identify the degradation products and establish a stability-indicating analytical method.[11][12][13]
A typical forced degradation study exposes the drug substance to hydrolysis (acidic and basic), oxidation, heat, and light.[10][12]
Workflow for Investigating Suspected Hydrolysis
Below is a standard workflow to diagnose and address potential degradation issues.
Caption: Workflow for diagnosing and mitigating hydrolysis.
Q4: What specific factors accelerate the hydrolysis of this compound?
The rate of amide hydrolysis is primarily influenced by three factors: pH, temperature, and the presence of catalysts.
-
pH: Amide hydrolysis is catalyzed by both acid and base.[4][14] Therefore, the compound will be least stable at very low or very high pH values. A crucial part of pre-formulation is to determine the pH-rate profile to identify the pH of maximum stability. For some related carboxamides, stability is improved at lower pH values, but this must be determined empirically for each molecule.[15]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9] Storing solutions at elevated temperatures is a standard method for accelerating degradation studies.[9][16] Conversely, reducing storage temperature is a key strategy for preservation.
-
Solvent System: The presence of water is a prerequisite for hydrolysis. While co-solvents are often necessary for solubility, some can participate in reactions. For instance, alcohols like methanol should be used with caution under acidic conditions as they can potentially react with amides.[9]
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate an analytical method. The goal is to achieve 5-20% degradation.[10][12]
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH meter, heating block or oven, photostability chamber.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
| Stress Condition | Stressor | Incubation Conditions | Neutralization |
| Acid Hydrolysis | 1 M HCl | Heat at 60-80°C. Sample at 2, 6, 24 hours. | Add 1 mL of 1 M NaOH. |
| Base Hydrolysis | 1 M NaOH | Room Temp. Sample at 2, 6, 24 hours. | Add 1 mL of 1 M HCl. |
| Oxidation | 3% H₂O₂ | Room Temp. Sample at 2, 6, 24 hours. | N/A |
| Thermal | Water | Heat at 80°C. Sample at 24, 48, 72 hours. | N/A |
| Photolytic | Water | Expose to ICH Q1B light conditions. | N/A |
-
Sampling and Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL). Analyze immediately using a stability-indicating HPLC method (see Protocol 2).
Q5: How do I prevent hydrolysis during my experiments and for long-term storage?
Prevention is based on controlling the factors identified above.
-
pH Control (Most Critical):
-
Action: Maintain the pH of your aqueous solutions within a pre-determined stable range using a buffer system.[17] The optimal pH must be identified through a pH-rate stability study. Citrate or phosphate buffers are common starting points.
-
-
Temperature Control:
-
Action: Prepare solutions fresh and keep them cold (on ice) during use. For long-term storage, store the compound as a dry solid at ≤ -20°C. If a solution is required, store it at the lowest possible temperature that avoids freezing-induced precipitation, typically -20°C or -80°C.
-
-
Solvent Selection:
-
Action: Whenever possible, use anhydrous aprotic solvents like DMSO or DMF for stock solutions. For aqueous experiments, minimize the time the compound spends in the aqueous buffer. Formulations like self-emulsifying drug delivery systems (SEDDS) can also protect hydrolytically susceptible drugs by keeping them in an anhydrous state until dispersion.[18]
-
-
Inert Atmosphere:
-
Action: While hydrolysis is the primary concern, oxidative degradation can also occur. Storing solids and solutions under an inert gas like nitrogen or argon can improve long-term stability.
-
Predicted Hydrolysis Pathway
The diagram below illustrates the expected products from the hydrolysis of this compound under acidic and basic conditions.
Caption: Products of acid and base-catalyzed hydrolysis.
Analytical Protocols
Q6: What is a good starting point for an HPLC method to separate this compound from its hydrolysis products?
A reversed-phase HPLC (RP-HPLC) method is the standard approach. The carboxylic acid degradation product will be more polar than the parent amide and will therefore elute earlier.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate the parent compound from its more polar hydrolysis product, 2-ethoxypyridine-3-carboxylic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure it is "stability-indicating."[19] This involves demonstrating specificity (the ability to resolve the parent peak from degradation products), linearity, accuracy, and precision.[20] Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is not co-eluting with any degradants.[19]
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. biomedres.us [biomedres.us]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Ethoxypyridine-3-carboxamide and Other Pyridine Carboxamide Derivatives for Drug Discovery Professionals
This guide provides a comprehensive comparison of 2-Ethoxypyridine-3-carboxamide and its structurally related pyridine carboxamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and detailed protocols to facilitate your research and development efforts.
Introduction to Pyridine Carboxamides
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The nitrogen atom in the pyridine ring and the carboxamide group can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. This versatility has led to the development of pyridine carboxamide derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[2][3][4][5]
This guide will focus on a comparative analysis of this compound and its analogs, with a particular emphasis on the influence of substitutions at the 2-position of the pyridine ring. Due to the limited publicly available data on this compound, we will draw comparisons with its close analog, 2-Methoxypyridine-3-carboxamide, for which some biological data has been reported.[6]
Synthesis and Physicochemical Properties
The synthesis of 2-alkoxypyridine-3-carboxamides can be approached through several synthetic routes. A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of a pyridine-3-carboxamide precursor with an appropriate alkoxide. For instance, the reaction of 2-chloropyridine-3-carboxamide with sodium ethoxide would yield this compound.
The physicochemical properties of these derivatives are significantly influenced by the nature of the substituent at the 2-position. The introduction of an alkoxy group, such as an ethoxy or methoxy group, can modulate the lipophilicity, solubility, and electronic properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of 2-Alkoxypyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| 2-Ethoxypyridine | C₇H₉NO | 123.15 | - | 1.6 |
| 2-Methoxypyridine-3-carboxamide | C₇H₈N₂O₂ | 152.15 | 130 | 0.2 |
Comparative Biological Activity
Pyridine carboxamide derivatives have been extensively investigated for their potential as therapeutic agents. The following sections compare the reported biological activities of various derivatives, highlighting the structure-activity relationships (SAR).
Anticancer Activity
Several pyridine carboxamide derivatives have demonstrated significant anticancer activity. For instance, 2-Methoxypyridine-3-carboxamide has been identified as a novel antitumor agent that inhibits cell growth and induces apoptosis in various cancer cell lines, including lung, colon, and breast cancer.[6] Its proposed mechanism of action involves the inhibition of nicotinamide adenine dinucleotide (NAD) synthesis and DNA topoisomerase II.[6]
In other studies, different substitutions on the pyridine carboxamide core have yielded potent anticancer compounds. For example, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives showed promising anticancer activity against four human cancer cell lines.
The workflow for evaluating the anticancer potential of these compounds typically involves in vitro cytotoxicity assays, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Workflow for In Vitro Anticancer Activity Screening
Caption: General workflow for in vitro anticancer activity screening.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Pyridine carboxamide derivatives have been explored as potential COX inhibitors. The evaluation of anti-inflammatory activity often involves in vitro assays to measure the inhibition of COX-1 and COX-2 enzymes.
While specific data for this compound is unavailable, the general pyridine carboxamide scaffold has shown promise in this area. The development of selective COX-2 inhibitors is of particular interest to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Pyridine carboxamide derivatives have been identified as having potential antibacterial properties. The antibacterial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
For example, a pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis.[3] This compound was found to be a prodrug activated by a mycobacterial amidase.[3]
Logical Relationship of Antibacterial Screening
Caption: Logical flow of an antibacterial screening cascade.
Experimental Protocols
To facilitate the evaluation of novel pyridine carboxamide derivatives, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay
This protocol describes a method to screen for COX-2 inhibitors using a fluorometric assay.[1][2][14][15]
Materials:
-
COX-2 inhibitor screening kit (commercially available)
-
Test compound
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare all reagents as per the instructions provided with the commercial kit. This typically includes a reaction buffer, a probe, a cofactor, the COX-2 enzyme, and a substrate (arachidonic acid).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.
-
Assay Reaction:
-
To the wells of a microplate, add the reaction buffer, probe, cofactor, and COX-2 enzyme.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., λEx = 535 nm / λEm = 587 nm) at 25°C for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a test compound against a specific bacterial strain.[8][16][17][18][19]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
The pyridine carboxamide scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While specific experimental data for this compound is currently limited in the public domain, the biological activities of its close analog, 2-Methoxypyridine-3-carboxamide, and other derivatives highlight the potential of this chemical class. The ethoxy group, being slightly more lipophilic than the methoxy group, may offer advantages in terms of membrane permeability and metabolic stability, warranting further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a broader range of 2-alkoxypyridine-3-carboxamide derivatives. Systematic exploration of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the discovery of new and effective drugs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxypyridine-3-carboxamide | 7145-28-0 | HAA14528 [biosynth.com]
- 7. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. clyte.tech [clyte.tech]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. protocols.io [protocols.io]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Biological Activities of Isoniazid and the Pyridine Carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the established antitubercular agent Isoniazid (INH) and the promising class of compounds known as pyridine carboxamides. While Isoniazid has been a frontline therapy for tuberculosis (TB) for decades, the rise of drug resistance necessitates the exploration of new chemical entities. The pyridine carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document will delve into the well-understood mechanism of Isoniazid, contrast it with the diverse and novel mechanisms exhibited by emerging pyridine carboxamide derivatives, and provide the experimental frameworks necessary for their evaluation.
Specific biological activity data for 2-Ethoxypyridine-3-carboxamide is not extensively available in peer-reviewed literature. Therefore, this guide will focus on a well-characterized, exemplary pyridine carboxamide with proven anti-mycobacterial action, MMV687254, to serve as a scientifically grounded comparator to Isoniazid.[2]
Section 1: Isoniazid (INH) - The Established Standard
Isoniazid is a cornerstone of combination therapy for both active and latent Mycobacterium tuberculosis (MTB) infections.[3] Its efficacy and low cost have cemented its role in global health, but its utility is threatened by increasing rates of resistance.
Mechanism of Action
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[4] This activation is a critical first step and a common point of failure in the development of drug resistance.
-
Activation: INH diffuses passively into the MTB cell, where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[3] This process transforms INH into a reactive isonicotinic acyl radical.
-
Target Inhibition: The activated radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinic acyl-NADH adduct.[5] This complex is a potent, high-affinity inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][5]
-
Biological Consequence: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing mycolic acids. Mycolic acids are unique, long-chain fatty acids that are the primary constituents of the mycobacterial cell wall, providing structural integrity and impermeability. By inhibiting InhA, Isoniazid effectively blocks mycolic acid synthesis, leading to cell wall disruption and bacterial death.[3]
Mechanisms of Resistance
Resistance to Isoniazid is well-documented and primarily arises from genetic mutations that either prevent its activation or alter its target.
-
Activation Failure: The most common mechanism of high-level resistance is mutations in the katG gene, which reduce or eliminate the enzyme's ability to activate the INH prodrug.[3][6]
-
Target Modification/Overexpression: Mutations in the promoter region of the inhA gene can lead to its overexpression, effectively titrating out the inhibitory adduct.[5] Other mutations within inhA can lower its binding affinity for the INH-NADH adduct.[5]
-
Other Genes: Mutations in several other genes, including ahpC, kasA, and ndh, have also been associated with INH resistance.[3][6]
Section 2: The Pyridine Carboxamide Scaffold - A Platform for Novelty
The pyridine carboxamide core is a versatile structural motif found in a variety of pharmacologically active compounds, including those with antifungal, antibacterial, and antiviral properties.[7][8][9] Recent phenotypic screening efforts have identified pyridine carboxamide derivatives as promising new leads against M. tuberculosis, often with mechanisms of action distinct from current therapies.[2]
Case Study: MMV687254
A notable example from this class is the compound MMV687254, identified from the Pathogen Box library.[2] This molecule exhibits potent and specific activity against M. tuberculosis and M. bovis BCG.
Mechanism of Action
The activity of MMV687254 represents a departure from the classic mycolic acid synthesis inhibition pathway targeted by Isoniazid.
-
Prodrug Activation: Similar to INH, MMV687254 is a prodrug. However, its activation is not dependent on KatG. Instead, its anti-mycobacterial activity requires hydrolysis by the amidase AmiC.[2] This distinction is critical, as it suggests the compound would remain effective against MTB strains with katG mutations.
-
Dual Cellular Impact: The activated form of MMV687254 appears to have a dual mechanism of action, particularly within the context of an infected host cell:
-
Bacteriostatic Effect: In liquid cultures, the compound inhibits MTB growth in a bacteriostatic manner.[2]
-
Bactericidal Effect & Autophagy Induction: Within infected macrophages, MMV687254 is as active as Isoniazid and exhibits bactericidal activity. This enhanced effect is linked to its ability to induce autophagy in the host macrophage, a cellular process that can help clear intracellular pathogens.[2]
-
This dual mechanism—direct inhibition of the bacterium and modulation of the host immune response—is a highly desirable trait for a next-generation anti-tubercular agent.
Section 3: Head-to-Head Comparison
The distinct properties of Isoniazid and the pyridine carboxamide MMV687254 are summarized below.
| Feature | Isoniazid (INH) | Pyridine Carboxamide (MMV687254) |
| Compound Class | Isonicotinic Acid Hydrazide | Pyridine Carboxamide |
| Drug Type | Prodrug | Prodrug[2] |
| Activation Enzyme | KatG (Catalase-Peroxidase)[3][6] | AmiC (Amidase)[2] |
| Primary Target | InhA (Enoyl-ACP Reductase)[4][5] | Target of hydrolyzed form under investigation[2] |
| Biological Pathway | Inhibition of Mycolic Acid Synthesis[3] | Induction of Host Cell Autophagy; direct bacteriostatic effect[2] |
| Primary Resistance | Mutations in katG or inhA[3][6] | Resistance mechanisms not yet fully characterized; expected to be effective against INH-resistant strains. |
| Activity in Macrophages | Bactericidal | Bactericidal (equivalent to INH)[2] |
Section 4: Experimental Protocols for Biological Activity Assessment
The evaluation of novel antimicrobial agents requires robust and standardized methodologies. The following protocols provide a framework for determining the minimum inhibitory concentration (MIC) and cytotoxicity, essential for comparing compounds like Isoniazid and novel pyridine carboxamides.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] The broth microdilution method is a standardized and widely used technique.
Rationale: This assay provides a quantitative measure of a compound's potency against a specific bacterial strain, allowing for direct comparison of different agents. The use of a 96-well plate format allows for efficient testing of multiple concentrations and replicates.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth). This creates a gradient of drug concentrations across the plate.
-
Inoculum Preparation: Culture the test organism (M. tuberculosis H37Rv) to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add a standardized volume of the final bacterial inoculum to each well of the microtiter plate, including a positive control well (no drug) and a negative control well (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days (or until visible growth is observed in the positive control well).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
Protocol 2: Assessment of In Vitro Cytotoxicity
It is crucial to assess whether a compound is toxic to mammalian cells to determine its therapeutic index. The MTT assay is a common colorimetric method for this purpose.
Rationale: This assay measures the metabolic activity of cells, which is a proxy for cell viability. Healthy, viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified. A reduction in this conversion indicates cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2 for liver toxicity, or Vero cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting viability against compound concentration.
Section 5: Conclusion and Future Outlook
Isoniazid remains a vital tool in the fight against tuberculosis, but its effectiveness is waning due to widespread resistance. Its well-defined mechanism, centered on the inhibition of mycolic acid synthesis via KatG activation, also presents a clear pathway for bacterial evasion.[3][6]
The pyridine carboxamide scaffold represents a fertile ground for the discovery of new anti-tubercular agents.[1][2] As exemplified by MMV687254, derivatives from this class can operate through novel mechanisms of action, such as requiring different activation enzymes (AmiC) and inducing host-directed responses like autophagy.[2] This offers a powerful strategy to overcome existing resistance to Isoniazid and other frontline drugs.
The path forward requires a systematic evaluation of pyridine carboxamide libraries using the standardized protocols outlined in this guide. Determining the MIC against both drug-sensitive and drug-resistant MTB strains, alongside rigorous cytotoxicity profiling, will be essential for identifying lead candidates. Further investigation into specific derivatives like this compound is warranted to unlock the full potential of this promising chemical class in addressing the urgent global health challenge of drug-resistant tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2018175324A1 - Compounds and methods for regulating insulin secretion - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Alkoxypyridine-3-carboxamides and Analogs as Potent Therapeutic Agents
Introduction: The Versatile Scaffold of Pyridine-3-carboxamides in Drug Discovery
The pyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have garnered significant attention for their diverse biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties. Within this broad class, 2-alkoxypyridine-3-carboxamides have emerged as a promising subclass, with the alkoxy group at the 2-position and the carboxamide at the 3-position playing crucial roles in modulating potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-alkoxypyridine-3-carboxamides and their close analogs. Due to the limited availability of comprehensive SAR studies specifically on 2-alkoxypyridine-3-carboxamides, this guide will also draw insights from related substituted pyridine-3-carboxamide series to elucidate the impact of various structural modifications. We will explore how alterations to the 2-alkoxy group, the pyridine ring, and the 3-carboxamide moiety influence biological activity, with a particular focus on their potential as phosphodiesterase type 4 (PDE4) inhibitors, a key target in inflammatory diseases.[1]
The Core Scaffold: Unpacking the Roles of Key Functional Groups
The therapeutic potential of 2-alkoxypyridine-3-carboxamides is intrinsically linked to the interplay of its three key components: the pyridine ring, the 2-alkoxy substituent, and the 3-carboxamide group. Understanding the contribution of each is paramount for rational drug design.
The Pyridine Ring: A Central Hub for Molecular Interactions
The pyridine ring serves as the central scaffold, orienting the crucial substituents in a specific spatial arrangement for optimal target engagement. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
The 2-Alkoxy Group: A Key Modulator of Potency and Selectivity
The substituent at the 2-position of the pyridine ring is a critical determinant of biological activity. While direct and extensive SAR studies on a wide range of 2-alkoxy groups are not abundant in publicly available literature, insights can be drawn from related series. For instance, in the context of PDE4 inhibitors, the nature of the group at the 2-position significantly influences potency.[2]
The size and nature of the alkoxy group can impact:
-
Hydrophobic Interactions: The alkyl or aryl portion of the alkoxy group can occupy hydrophobic pockets within the target's active site, thereby enhancing binding affinity.
-
Steric Hindrance: The bulkiness of the alkoxy group can influence the overall conformation of the molecule, which can be either beneficial or detrimental to binding.
-
Metabolic Stability: The alkoxy group can be a site of metabolic modification. Judicious selection of the alkoxy group can improve the metabolic profile of the compound.
The 3-Carboxamide Moiety: The Anchor for Target Binding
The carboxamide group at the 3-position is often a crucial anchoring point, forming key hydrogen bonds with the target protein. The substituents on the amide nitrogen (R1 and R2) can be varied to explore different regions of the binding pocket and to fine-tune physicochemical properties such as solubility and cell permeability.
Structure-Activity Relationship (SAR) Insights from Comparative Analysis
To build a comprehensive SAR model, we will analyze data from various series of related pyridine carboxamides.
SAR of the 2-Position Substituent
While our focus is on 2-alkoxy groups, examining other substituents at this position provides a broader understanding. In a series of 2-amino-nicotinamide derivatives, substitutions on the amino group were explored for their effect on VEGF-receptor tyrosine kinase inhibition.[3] This suggests that the nature of the substituent at the 2-position, including its ability to participate in hydrogen bonding and its steric bulk, is a key area for optimization.
In the context of antiplasmodial thieno[2,3-b]pyridines, alkoxy substituents at a distal phenyl ring were found to decrease activity, while alkylamino groups retained potency.[4][5] Although not directly on the pyridine ring, this highlights that the electronic and steric properties of alkoxy groups can have a significant impact on activity.
The following diagram illustrates the key points of modification on the 2-alkoxypyridine-3-carboxamide scaffold.
Caption: Key modification points on the 2-alkoxypyridine-3-carboxamide scaffold.
SAR of the 3-Carboxamide Substituents
The substituents on the amide nitrogen of the 3-carboxamide are critical for activity. In a series of pyridine-3-carboxamides as CB2 agonists, variations at this position led to the identification of potent and efficacious analogs.[6] This highlights the importance of exploring a diverse range of substituents to optimize interactions within the target's binding site.
Comparative Performance: 2-Alkoxypyridine-3-carboxamides as PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a well-validated target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Several classes of pyridine carboxamides have been investigated as PDE4 inhibitors.
A series of 7-methoxyfuro[2,3-c]pyridine-4-carboxamides were identified as potent PDE4 inhibitors.[7] While not a direct analog, this series shares the methoxy-pyridine-carboxamide motif and demonstrates the potential of this scaffold for potent PDE4 inhibition. Similarly, 8-methoxyquinoline-5-carboxamides have also been discovered as potent PDE4 inhibitors, further validating the importance of a methoxy-substituted aromatic ring system linked to a carboxamide.[8]
The following table summarizes the PDE4 inhibitory activity of representative compounds from related series.
| Compound Class | Representative Compound | PDE4 IC50 (nM) | Reference |
| 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides | Compound X | 10 | [7] |
| 8-Methoxyquinoline-5-carboxamides | Compound Y | 5 | [8] |
| Catechol-ether derivatives | Roflumilast | 0.8 | [2] |
Note: The specific structures of "Compound X" and "Compound Y" are proprietary to the cited research and are used here for illustrative purposes.
This data suggests that the methoxy-pyridine-carboxamide scaffold is a promising starting point for the development of potent PDE4 inhibitors. Further optimization of the alkoxy group and the amide substituents on the 2-alkoxypyridine-3-carboxamide core could lead to compounds with improved potency and selectivity.
Experimental Protocols
General Synthesis of 2-Alkoxypyridine-3-carboxamides
A general synthetic route to 2-alkoxypyridine-3-carboxamides is outlined below. This is a representative procedure and may require optimization for specific target molecules.
Caption: General synthetic workflow for 2-alkoxypyridine-3-carboxamides.
Step-by-Step Methodology:
-
Esterification of 2-Chloronicotinic Acid: To a solution of 2-chloronicotinic acid in an appropriate alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid) or a chlorinating agent (e.g., thionyl chloride). Heat the reaction mixture to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the resulting ester is purified by chromatography.
-
Nucleophilic Substitution with an Alkoxide: The 2-chloronicotinate ester is dissolved in a suitable solvent (e.g., THF, DMF), and a sodium alkoxide (NaOR') is added. The reaction is stirred at room temperature or heated to facilitate the substitution. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the 2-alkoxynicotinate ester.
-
Amide Coupling: The 2-alkoxynicotinate ester is hydrolyzed to the corresponding carboxylic acid. The resulting acid is then coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt, EDCI) in the presence of a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF, CH2Cl2). The reaction is stirred at room temperature until completion. The final product is purified by column chromatography.
In Vitro PDE4 Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against the PDE4 enzyme.
Materials:
-
Human recombinant PDE4 enzyme
-
cAMP substrate
-
[3H]-cAMP
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Test compounds
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, PDE4 enzyme, and the test compound solution.
-
Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction by adding a stop buffer.
-
Add snake venom nucleotidase to convert the resulting AMP to adenosine.
-
Transfer the reaction mixture to an ion-exchange resin column to separate the charged [3H]-cAMP from the uncharged [3H]-adenosine.
-
Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
The 2-alkoxypyridine-3-carboxamide scaffold holds significant promise for the development of novel therapeutic agents, particularly as inhibitors of PDE4. While comprehensive SAR studies on this specific chemical class are limited, analysis of related structures provides valuable insights for guiding future drug discovery efforts. The 2-alkoxy group is a key handle for modulating potency and pharmacokinetic properties, while the 3-carboxamide moiety provides a crucial anchor for target binding.
Future research should focus on a systematic exploration of a diverse range of alkoxy groups at the 2-position, coupled with extensive variations of the substituents on the 3-carboxamide. Such studies, combined with structural biology and computational modeling, will undoubtedly accelerate the development of potent and selective 2-alkoxypyridine-3-carboxamide-based drugs for the treatment of inflammatory and other diseases.
References
- 1. Recent advances in PDE4 inhibitors as immunoregulators and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cytotoxicity Assessment of Novel Pyridine Carboxamides: A Comparative Analysis Featuring the NAMPT Inhibitor GMX1778
For drug development professionals, the pyridine carboxamide scaffold represents a promising frontier in the quest for novel therapeutics, particularly in oncology. While the specific compound 2-Ethoxypyridine-3-carboxamide remains less characterized in publicly accessible literature, this guide will utilize the well-documented nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, GMX1778 (also known as CHS 828 or teglarinad), as a representative molecule to delineate a comprehensive framework for cytotoxicity assessment. This approach will provide researchers with the necessary tools to evaluate the potential of their own novel pyridine carboxamide derivatives.
This guide will delve into the mechanistic underpinnings of GMX1778's cytotoxicity, present a comparative analysis of its potency across various cell lines, and provide detailed, field-proven protocols for key cytotoxicity assays. The overarching goal is to equip researchers with a robust, self-validating system for evaluating the cytotoxic potential of this important class of compounds.
The Pivotal Role of NAMPT Inhibition in Cancer Therapy
Many pyridine derivatives, including GMX1778, exert their cytotoxic effects by targeting nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is a critical enzyme in the salvage pathway that regenerates nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular metabolism and energy production.[1] Cancer cells, with their heightened metabolic demands and frequent mitotic cycles, are particularly reliant on this NAD+ regeneration pathway.[2][3]
By inhibiting NAMPT, compounds like GMX1778 trigger a cascade of events within the cancer cell. The depletion of the cellular NAD+ pool leads to a reduction in NADH and NADPH levels.[1] This, in turn, elevates intracellular reactive oxygen species (ROS), such as superoxide, leading to oxidative stress, DNA damage, and ultimately, apoptotic cell death.[1][2] This targeted approach offers a therapeutic window, as normal cells are generally less susceptible to this induced metabolic crisis.[3]
Caption: Mechanism of GMX1778-induced cytotoxicity.
Comparative Cytotoxicity of Pyridine Carboxamides
A critical step in evaluating a novel compound is to benchmark its cytotoxic activity against established agents and across a panel of relevant cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for GMX1778 in various human cancer cell lines, providing a valuable reference for comparison.
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian | 1.9 |
| HCT-116 | Colon | 3.2 |
| MIA PaCa-2 | Pancreatic | 4.7 |
| PC-3 | Prostate | 5.6 |
| U87-MG | Glioblastoma | 10 |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Methodologies for Robust Cytotoxicity Assessment
The selection of an appropriate cytotoxicity assay is paramount for obtaining reliable and reproducible data. The choice of assay should be guided by the compound's presumed mechanism of action and the specific research question. For pyridine carboxamides, a multi-assay approach is recommended to obtain a comprehensive understanding of their cytotoxic effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method that measures cellular metabolic activity.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.[4]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Alternative and Complementary Assays
-
Sulforhodamine B (SRB) Assay: This assay measures the total protein content of the cells and is less susceptible to interference from compounds that affect mitochondrial respiration.[4]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of membrane integrity.[4]
Interpreting the Data and Navigating Potential Pitfalls
A low IC50 value indicates high potency. However, it is crucial to also assess the compound's selectivity by testing its cytotoxicity on non-cancerous cell lines. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable.
It is also important to be aware of potential off-target effects. For instance, some NAMPT inhibitors have been associated with cardiotoxicity, highlighting the need for further safety and toxicity studies beyond initial in vitro cytotoxicity screening.
Conclusion
The assessment of cytotoxicity is a cornerstone of preclinical drug development. By employing a systematic and multi-faceted approach, researchers can gain a comprehensive understanding of the cytotoxic potential of novel pyridine carboxamides. This guide, using the well-characterized NAMPT inhibitor GMX1778 as a paradigm, provides a robust framework for these evaluations. A thorough investigation of the mechanism of action, coupled with rigorous in vitro testing and careful data interpretation, will be instrumental in identifying promising new therapeutic candidates for the fight against cancer.
References
- 1. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) activity by small molecule GMX1778 regulates reactive oxygen species (ROS)-mediated cytotoxicity in a p53- and nicotinic acid phosphoribosyltransferase1 (NAPRT1)-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Mechanism of Action of 2-Ethoxypyridine-3-carboxamide as a Putative PI3K/mTOR Pathway Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the hypothesized mechanism of action of 2-Ethoxypyridine-3-carboxamide. While direct literature on this specific molecule is sparse, its structural similarity to other pyridine carboxamide derivatives with demonstrated anti-proliferative and anti-inflammatory activities suggests a plausible role in modulating key cellular signaling pathways.[1] This guide, therefore, proposes a scientifically rigorous, multi-faceted approach to test the hypothesis that this compound exerts its biological effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade, a critical pathway frequently dysregulated in cancer and inflammatory diseases.[2][3]
Our approach is grounded in three core principles: causality , ensuring each experimental choice logically follows from the last; self-validation , by incorporating appropriate controls and orthogonal assays; and authoritative grounding , with protocols and claims supported by established scientific literature.
The Rationale: Why Hypothesize PI3K/mTOR Inhibition?
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4] Numerous small molecules with pyridine-based scaffolds have been reported to exhibit inhibitory activity against various kinases, including those within this pathway. Given this precedent, we postulate that the ethoxy and carboxamide moieties of this compound may facilitate its interaction with the ATP-binding pocket of PI3K and/or mTOR.
To rigorously test this hypothesis, we will benchmark the performance of this compound against a well-characterized dual PI3K/mTOR inhibitor, Dactolisib (BEZ235) , which will serve as our positive control throughout the experimental workflow.[5][6]
Experimental Validation Workflow
Our validation strategy is a tiered approach, beginning with broad cellular effects and progressively narrowing down to specific molecular interactions. This ensures a logical and cost-effective investigation.
Caption: A tiered experimental workflow for validating the mechanism of action.
Phase 1: Assessing the Cellular Impact of this compound
The initial step is to determine if this compound imparts a biological effect consistent with the inhibition of a pro-proliferative pathway. We will employ cell viability assays on cancer cell lines known to have an active PI3K/AKT/mTOR pathway, such as the breast cancer cell line MCF-7 and the colorectal cancer cell line HCT-116.[7]
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed MCF-7 and HCT-116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Dactolisib (positive control) in culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM) to determine the IC50 value. Add the compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot the dose-response curves to determine the IC50 values.
Comparative Data Table: Cell Viability (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colorectal Cancer) |
| This compound | Hypothetical Value: 5.2 | Hypothetical Value: 8.9 |
| Dactolisib (BEZ235) | 0.02[5] | 0.03[5] |
These are hypothetical values for this compound to illustrate the expected data format. Real experimental data would be populated here.
Phase 2: Verifying Engagement with the PI3K/AKT/mTOR Pathway
Observing a reduction in cell viability prompts the next critical question: is this effect mediated through the PI3K/AKT/mTOR pathway? We will use Western blotting to probe the phosphorylation status of key downstream effectors of PI3K and mTOR, namely AKT and the S6 kinase (S6K).[8][9] A reduction in the phosphorylated forms of these proteins (p-AKT and p-S6K) upon treatment would strongly indicate pathway inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway and hypothesized points of inhibition.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Culture MCF-7 cells to 70-80% confluency. Treat the cells with this compound and Dactolisib at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).[10][11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Comparative Data Table: Pathway Inhibition (Relative Phosphorylation Levels)
| Treatment | p-AKT (Ser473) / Total AKT | p-S6K (Thr389) / Total S6K |
| Vehicle Control | 1.00 | 1.00 |
| This compound (IC50) | Hypothetical Value: 0.45 | Hypothetical Value: 0.38 |
| Dactolisib (IC50) | 0.15 | 0.10 |
Values represent the fold change relative to the vehicle control. Hypothetical data is provided for this compound.
Phase 3: Confirming Direct Inhibition of PI3K and mTOR
The final and most definitive step is to ascertain whether this compound directly inhibits the enzymatic activity of PI3K and mTOR. This is achieved through in vitro kinase assays using purified recombinant enzymes.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
-
Assay Setup: In a 384-well plate, add the reaction buffer, purified recombinant PI3Kα or mTOR kinase, and the specific substrate.
-
Inhibitor Addition: Add serial dilutions of this compound and Dactolisib to the wells. Include a no-inhibitor control (maximum kinase activity) and a no-enzyme control (background).
-
Kinase Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.
Comparative Data Table: Direct Enzyme Inhibition (IC50 Values in nM)
| Compound | PI3Kα | mTOR |
| This compound | Hypothetical Value: 85 | Hypothetical Value: 120 |
| Dactolisib (BEZ235) | 4[6] | 6[6] |
These are hypothetical values for this compound to illustrate the expected data format.
Conclusion and Future Directions
This guide outlines a logical and comprehensive strategy to validate the hypothesized mechanism of action of this compound as a dual PI3K/mTOR inhibitor. By systematically progressing from cellular effects to direct enzyme inhibition and consistently comparing against a known inhibitor, researchers can build a robust body of evidence.
Positive results from this workflow would provide a strong foundation for further preclinical development, including isoform-specific kinase profiling, in vivo efficacy studies in xenograft models, and pharmacokinetic/pharmacodynamic (PK/PD) assessments. This structured approach ensures that experimental resources are used efficiently and that the resulting data is both reliable and interpretable, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-p70 S6 Kinase (Thr389) Monoclonal Antibody (R.566.2) (MA5-15202) [thermofisher.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Nicotinamides: A Comparative Analysis
Introduction: The Enduring Importance of the Nicotinamide Scaffold
The substituted nicotinamide motif is a cornerstone of modern chemistry and biology. As a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and its phosphate variant (NADP+), it is central to cellular metabolism and redox reactions.[1] Beyond this vital biological role, the pyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in a vast array of pharmaceuticals and functional materials.[2][3] Consequently, the development of efficient, scalable, and sustainable methods for the synthesis of substituted nicotinamides is a topic of paramount importance for researchers in drug discovery and process development.
This guide provides an in-depth comparison of the primary synthetic routes to substituted nicotinamides. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of each strategy, evaluate their respective strengths and limitations, and provide the field-proven insights necessary to select the optimal route for a given synthetic challenge. We will journey from classical ring-forming reactions to modern, atom-economical C-H functionalization and cutting-edge biocatalytic methods, offering a comprehensive view of the synthetic landscape.
Chapter 1: Classical Approaches to Constructing the Pyridine Ring
The de novo synthesis of the pyridine ring offers a powerful method for accessing highly substituted nicotinamide derivatives that may be difficult to obtain through functionalization of a pre-existing ring.
The Bohlmann-Rahtz Pyridine Synthesis
First reported in 1957, the Bohlmann-Rahtz synthesis is a robust and versatile two-step method for creating 2,3,6-trisubstituted pyridines.[4][5] The causality of this reaction lies in a sequence of well-understood organic transformations: the process begins with a Michael addition of an enamine to an ethynylketone. This forms an aminodiene intermediate, which, upon heating, undergoes E/Z isomerization followed by a cyclodehydration to furnish the aromatic pyridine ring.[4][6]
The primary advantage of this route is its ability to construct complex substitution patterns in a single, ring-forming sequence. However, its utility can be limited by the need for elevated temperatures for the cyclization step and the occasional difficulty in preparing the requisite enamine starting materials.[5] To address these challenges, modern modifications often employ acid catalysis (e.g., acetic acid, Amberlyst 15) to lower the cyclization temperature or generate the enamine in situ from an amine and a β-ketoester.[5][7]
Caption: The Bohlmann-Rahtz Synthesis Workflow.
Chapter 2: Direct Functionalization of the Pre-formed Pyridine Core
For many applications, the most direct approach involves the modification of a readily available nicotinic acid or nicotinamide derivative. These methods are often more step-economical than de novo syntheses.
Classical Nucleophilic Aromatic Substitution: The Tschitschibabin Amination
The Tschitschibabin (or Chichibabin) reaction is a classic method for the direct amination of pyridine and its derivatives.[8] The reaction mechanism involves the nucleophilic addition of an amide anion (typically from sodium amide, NaNH₂) to the electron-deficient pyridine ring, preferentially at the C2 or C6 positions.[9] This forms a σ-complex (a Meisenheimer-like intermediate), which then rearomatizes through the elimination of a hydride ion. The liberated hydride subsequently reacts with an amine proton to evolve hydrogen gas, driving the reaction to completion.[9]
While historically significant, the Tschitschibabin reaction suffers from severe limitations that curtail its use in modern drug development.[10] The reaction requires harsh conditions, including high temperatures and a powerful, hazardous base (NaNH₂), leading to poor functional group tolerance and potential safety concerns.[11][12]
Caption: The mechanism of the Tschitschibabin amination reaction.
Modern C-H Functionalization: An Atom-Economic Frontier
Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. However, the pyridine ring presents unique challenges: its electron-deficient nature makes it a poor substrate for electrophilic C-H activation, while the basicity of the ring nitrogen can lead to catalyst inhibition.[13][14]
Despite these hurdles, significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines.[15]
-
C2-Functionalization: The C2 position is the most electronically deficient and is often the most straightforward to functionalize via nucleophilic or radical pathways.[16] Palladium and copper catalysts have been successfully employed for C2-arylation.[15][17]
-
C3-Functionalization: Modifying the C3 position, where the amide group resides in nicotinamides, is more challenging but highly desirable. Rhodium(III) catalysis has been shown to enable C3-heteroarylation.[15]
-
C4-Functionalization: Radical-based methods, such as the Minisci reaction, are frequently used for C4 functionalization.[14]
A common strategy to overcome catalyst inhibition and control regioselectivity involves transiently modifying the pyridine nitrogen, for example, by forming a pyridine N-oxide or an N-alkylpyridinium salt.[13][17] These approaches modulate the electronic properties of the ring, facilitating C-H activation.
Chapter 3: Cross-Coupling Routes to N-Substituted Nicotinamides
Perhaps the most widely used methods for preparing N-aryl and N-alkyl nicotinamides are transition-metal-catalyzed cross-coupling reactions. These reactions involve forming a C-N bond between a nicotinoyl derivative and an amine.
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[18] While foundational, the classical Ullmann reaction requires high temperatures (often >200 °C) and stoichiometric amounts of copper, limiting its scope and appeal from a green chemistry perspective.[18][19] Modern variations have been developed that use soluble copper catalysts with ligands, allowing for milder conditions.[20]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation.[21] This palladium-catalyzed cross-coupling reaction offers broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[22][23] The key to its success lies in the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[24] This reaction is now a workhorse in the pharmaceutical industry for the synthesis of N-aryl and N-heteroaryl amides.[25]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Chapter 4: The Rise of Green and Biocatalytic Synthesis
In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable routes to nicotinamides, with biocatalysis at the forefront.
Enzymatic Synthesis: Nature's Catalysts
Biocatalysis offers numerous advantages over traditional chemical synthesis, including mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity, and reduced environmental impact.[2]
-
From 3-Cyanopyridine: The industrial production of nicotinamide often proceeds via the ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis.[26][27] While chemical hydrolysis is possible, the enzymatic route using nitrile hydratase from microorganisms like Rhodococcus rhodochrous is exceptionally clean and efficient, proceeding with 100% conversion to nicotinamide with minimal byproducts.[26][28]
-
From Nicotinic Esters: For creating diverse libraries of substituted nicotinamides, immobilized lipases such as Novozym® 435 (from Candida antarctica) have proven highly effective.[3][29] These enzymes catalyze the amidation of methyl nicotinate with a wide range of amines in environmentally benign solvents. This approach has been successfully implemented in continuous-flow microreactors, dramatically reducing reaction times from hours to minutes and increasing yields compared to batch processes.[2][29]
The enzymatic synthesis of nicotinamide mononucleotide (NMN) through fermentation or enzyme catalysis is also a rapidly developing field, highlighting the power of biocatalysis for producing complex derivatives.[30][31][32]
Chapter 5: A Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends critically on the specific target molecule, required scale, and available resources. The following table provides a high-level comparison of the discussed methodologies.
| Synthetic Route | Primary Application | Key Advantages | Key Limitations | Typical Yields | Green Metrics |
| Bohlmann-Rahtz | De novo synthesis of highly substituted pyridines | Builds complex cores; good control of substitution pattern.[6] | Requires specific starting materials; often needs high temperatures.[5] | Moderate to Good | Poor to Moderate |
| Tschitschibabin | Direct C2-amination of the pyridine ring | Direct, atom-economical amination.[8] | Harsh conditions (NaNH₂, heat); poor functional group tolerance; safety concerns.[10] | Variable | Poor |
| C-H Activation | Direct, late-stage functionalization | High atom economy; avoids pre-functionalization.[14][15] | Catalyst development is ongoing; regioselectivity can be challenging.[13] | Moderate to Excellent | Good to Excellent |
| Ullmann Condensation | N-Arylation | Well-established; uses inexpensive copper catalyst.[18] | Harsh conditions (high temp); often requires stoichiometric copper.[19] | Moderate | Poor |
| Buchwald-Hartwig | N-Arylation and N-alkylation | Broad scope; high functional group tolerance; mild conditions.[21][23] | Uses expensive palladium and ligands; requires inert atmosphere. | Good to Excellent | Moderate |
| Enzymatic (Lipase) | Synthesis of diverse N-substituted amides | Extremely mild conditions; high yields; excellent selectivity; sustainable.[2][29] | Substrate scope limited by enzyme; requires specific enzyme immobilization. | Excellent | Excellent |
| Enzymatic (Nitrile Hydratase) | Bulk synthesis of unsubstituted nicotinamide | Exceptionally clean and high-yielding; aqueous conditions.[26][28] | Limited to the conversion of 3-cyanopyridine to the parent amide. | Quantitative | Excellent |
Chapter 6: Field-Proven Experimental Protocols
To provide a practical context, we present two validated protocols representing modern cross-coupling and biocatalytic approaches.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Phenylnicotinamide
This protocol is a representative procedure based on established methods in the literature.[21][23]
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.
-
Reagent Addition: Under a positive pressure of argon, add nicotinamide (1.0 equivalent), bromobenzene (1.1 equivalents), and anhydrous toluene.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-phenylnicotinamide product.
Protocol 2: Lipase-Catalyzed Synthesis of N-benzylnicotinamide in a Continuous-Flow Microreactor
This protocol is adapted from the work of Sheng et al., demonstrating a green, efficient methodology.[2][29]
-
Catalyst Packing: Pack a commercially available microreactor column with immobilized lipase Novozym® 435.
-
System Setup: Connect the packed column to a syringe pump system capable of delivering two separate reagent streams and a back-pressure regulator. Place the column in a temperature-controlled holder.
-
Reagent Preparation: Prepare two stock solutions in tert-amyl alcohol:
-
Solution A: Methyl nicotinate.
-
Solution B: Benzylamine.
-
-
Reaction Execution: Set the column temperature to 50 °C. Pump the two reagent solutions through a T-mixer and into the packed-bed microreactor at a flow rate calculated to achieve a residence time of approximately 35 minutes.
-
Product Collection: Collect the effluent from the reactor outlet. The product stream contains N-benzylnicotinamide.
-
Purification: Concentrate the collected solution under reduced pressure. The resulting product is often of high purity, but can be further purified by recrystallization if necessary. The yield is typically in the range of 85-95%.
Conclusion and Future Outlook
The synthetic toolbox for accessing substituted nicotinamides has evolved dramatically from classical, often harsh, methodologies to highly sophisticated and sustainable strategies. For the construction of complex, highly substituted pyridine cores, the Bohlmann-Rahtz synthesis remains a relevant, albeit condition-intensive, option. For the crucial task of N-functionalization, the Buchwald-Hartwig amination stands as the preeminent method in medicinal chemistry, offering unparalleled scope and reliability.
Looking forward, the future of nicotinamide synthesis will undoubtedly be shaped by the principles of green chemistry. The exceptional efficiency and mildness of biocatalytic methods, particularly using lipases in continuous-flow systems, present a compelling path for the sustainable production of diverse nicotinamide libraries.[2] Concurrently, the continued development of catalysts for regioselective C-H functionalization promises to further streamline synthetic routes, minimizing waste and maximizing efficiency. For researchers and drug development professionals, a thorough understanding of this diverse array of methods is essential for navigating the challenges of modern chemical synthesis.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. grokipedia.com [grokipedia.com]
- 9. myttex.net [myttex.net]
- 10. US5003069A - Chichibabin reaction - Google Patents [patents.google.com]
- 11. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 12. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 13. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 14. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. CN104762338A - Method of producing nicotinamide by catalysis of rhodococcus - Google Patents [patents.google.com]
- 27. chimia.ch [chimia.ch]
- 28. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
A Comparative Computational Docking Guide to 2-Ethoxypyridine-3-carboxamide and its Alternatives Against VEGFR-2
In the landscape of modern drug discovery, particularly in the realm of oncology, the inhibition of key signaling pathways has emerged as a cornerstone of targeted therapy. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) playing a pivotal role.[1] The development of small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain is, therefore, a highly pursued strategy.[1][2] This guide provides an in-depth comparative analysis of the computational docking of 2-Ethoxypyridine-3-carboxamide, a novel pyridine derivative, against VEGFR-2. Its performance is benchmarked against two FDA-approved VEGFR-2 inhibitors, Sorafenib and Axitinib, offering a comprehensive evaluation of its potential as an anti-angiogenic agent.
This analysis is grounded in the principles of structure-based drug design, where computational simulations predict the binding affinity and orientation of a ligand within the active site of a target protein. By understanding these interactions at a molecular level, we can rationalize the inhibitory potential of a compound and guide further optimization efforts.
The Rationale for Target and Comparator Selection
VEGFR-2 was selected as the target protein for this study due to its well-established role in tumor angiogenesis and the availability of numerous crystal structures in the Protein Data Bank (PDB), which are essential for accurate docking simulations.[1][2] The pyridine and nicotinamide scaffolds, present in this compound, are common moieties in known VEGFR-2 inhibitors, suggesting a sound basis for investigating its potential activity.[3][4][5]
For a robust comparative analysis, Sorafenib and Axitinib were chosen as benchmark compounds. Both are potent, clinically approved multi-kinase inhibitors with significant activity against VEGFR-2.[6] Their well-characterized binding modes and inhibitory concentrations provide a valuable reference point for assessing the docking results of our topic compound.
Experimental Design and Workflow
The computational docking study was designed to predict and compare the binding affinities and interaction patterns of this compound, Sorafenib, and Axitinib with the kinase domain of VEGFR-2. The workflow, as depicted below, follows a standard and validated protocol for molecular docking simulations.
Figure 1: A schematic representation of the computational docking workflow.
Detailed Experimental Protocol
The following protocol outlines the step-by-step methodology for the computational docking of this compound and the selected comparators against VEGFR-2 using AutoDock Vina.
1. Protein Preparation:
-
Objective: To prepare the VEGFR-2 protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Procedure:
-
The crystal structure of the VEGFR-2 kinase domain in complex with Axitinib (PDB ID: 4AG8) was downloaded from the RCSB Protein Data Bank.
-
Water molecules and the co-crystallized ligand were removed from the protein structure using PyMOL.
-
Polar hydrogens and Gasteiger charges were added to the protein structure using AutoDock Tools.
-
The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation:
-
Objective: To obtain the 3D structures of the ligands and prepare them for docking.
-
Procedure:
-
The 3D structures of this compound (PubChem CID: 43591200), Sorafenib (PubChem CID: 216239), and Axitinib (PubChem CID: 6450551) were downloaded from the PubChem database in SDF format.[6]
-
The SDF files were converted to the PDB file format using Open Babel.
-
Ligand preparation, including the assignment of rotatable bonds and the merging of non-polar hydrogens, was performed using AutoDock Tools.
-
The prepared ligands were saved in the PDBQT file format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the binding site of VEGFR-2.
-
Procedure:
-
The prepared protein (receptor) was loaded into AutoDock Tools.
-
The grid box was centered on the co-crystallized ligand's position from the original PDB file to encompass the known ATP-binding pocket.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to provide sufficient space for the ligands to move and rotate freely.
-
4. Molecular Docking with AutoDock Vina:
-
Objective: To perform the docking simulation to predict the binding poses and affinities of the ligands.
-
Procedure:
-
AutoDock Vina was executed via the command line, specifying the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8 (the default value).
-
Vina calculates the binding affinity in kcal/mol and generates multiple binding poses for each ligand.
-
5. Analysis of Results:
-
Objective: To analyze and compare the docking results of the three compounds.
-
Procedure:
-
The output PDBQT files containing the docked poses were visualized using PyMOL.
-
The binding energies of the top-ranked poses for each ligand were recorded and compared.
-
The molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between each ligand and the key amino acid residues in the VEGFR-2 binding site were analyzed.
-
Comparative Analysis of Docking Results
The docking simulations provide quantitative and qualitative data to compare the potential of this compound as a VEGFR-2 inhibitor against the established drugs, Sorafenib and Axitinib.
Table 1: Predicted Binding Affinities
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.8 |
| Sorafenib | -9.5 |
| Axitinib | -10.2 |
Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the docking simulation.
The predicted binding affinities, summarized in Table 1, indicate that while this compound shows a favorable binding energy, it is less potent than the two approved drugs. A lower binding energy value signifies a more stable protein-ligand complex and theoretically, higher inhibitory activity.
Analysis of Binding Interactions:
A detailed examination of the binding poses reveals the molecular interactions that contribute to the predicted binding affinities.
-
Axitinib (Benchmark): As the co-crystallized ligand, Axitinib's docking pose is expected to be highly accurate. It typically forms crucial hydrogen bonds with the hinge region residues, such as Cys919, and interacts with the DFG motif, particularly Asp1046, which is characteristic of type II kinase inhibitors.
-
Sorafenib (Benchmark): Sorafenib, another type II inhibitor, also engages with the DFG-out conformation of VEGFR-2. Its binding is stabilized by hydrogen bonds with key residues like Cys919 and Asp1046, and extensive hydrophobic interactions within the allosteric pocket.[6]
-
This compound (Test Compound): The docking pose of this compound reveals its potential to form hydrogen bonds with key residues in the ATP-binding pocket. The pyridine nitrogen and the carboxamide group are likely to be key interaction points. However, its smaller size compared to Sorafenib and Axitinib may limit its ability to form as extensive hydrophobic interactions, which could explain its higher (less favorable) binding energy.
Figure 2: A conceptual diagram of the key molecular interactions within the VEGFR-2 active site.
Discussion and Future Directions
This computational docking study provides valuable initial insights into the potential of this compound as a VEGFR-2 inhibitor. The predicted binding affinity, while not as strong as the established drugs Sorafenib and Axitinib, is significant enough to warrant further investigation. The analysis of its binding pose suggests that it interacts with key residues in the ATP-binding pocket, providing a structural basis for its potential inhibitory activity.
The causality behind the observed differences in binding affinities lies in the extent and nature of the molecular interactions. The larger and more complex structures of Sorafenib and Axitinib allow them to form a greater number of hydrogen bonds and more extensive hydrophobic interactions, leading to a more stable complex with the receptor.
To validate and build upon these computational findings, the following steps are recommended:
-
In Vitro Kinase Assays: The most direct way to confirm the inhibitory activity of this compound against VEGFR-2 is through in vitro kinase assays.
-
Cell-Based Assays: Evaluating the compound's effect on endothelial cell proliferation and migration in response to VEGF stimulation would provide insights into its cellular activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound with modifications to the ethoxy and carboxamide groups could lead to the identification of more potent inhibitors.
-
Molecular Dynamics Simulations: To further investigate the stability of the predicted binding pose and to gain a more dynamic understanding of the protein-ligand interactions, molecular dynamics simulations should be performed.
References
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 2-Ethoxypyridine-3-carboxamide
For Immediate Implementation by Laboratory Personnel
In the fast-paced environment of drug discovery and development, the responsible management of chemical compounds is paramount to ensuring both personnel safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethoxypyridine-3-carboxamide. As a Senior Application Scientist, my objective is to present a framework that is not only procedurally sound but also grounded in the chemical principles that dictate its safe handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, leveraging data from analogous pyridine and carboxamide structures to ensure a high margin of safety.
Hazard Assessment and Waste Classification: A Proactive Stance
This compound, while not extensively characterized in public safety literature, belongs to the pyridine family of heterocyclic compounds. Pyridine and its derivatives are recognized for their potential toxicity and environmental hazards.[1][2] Therefore, a cautious approach mandates that this compound and any materials contaminated with it be classified and handled as hazardous chemical waste.[1][2]
Core Principle: The "precautionary principle" is our guiding tenet. In the absence of complete data, we assume a hazard profile consistent with related, well-documented compounds. This ensures that our safety and disposal protocols are robust and protective.
Key Hazards of Analogous Compounds:
-
Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Irritation: Contact can cause skin and eye irritation.[1][4]
-
Environmental Hazard: Many organic nitrogen compounds are toxic to aquatic life.[3][5]
Based on these potential hazards, all waste streams containing this compound must be segregated from general laboratory waste and managed through a licensed hazardous waste disposal service.
Quantitative Data Summary for Prudent Handling
To provide a quantitative basis for our safety protocols, the following table summarizes key hazard information extrapolated from related pyridine compounds. This data should be used as a conservative guide.
| Parameter | Guideline | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Pyridine-2-carboxamide[2][4] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant | Pyridine, Pyridine-2-carboxamide[1][3][4] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-layered recommended), safety goggles with side shields, lab coat | General Laboratory Chemical Handling[1][6] |
| Recommended Exposure Limits | Adhere to general limits for pyridine (e.g., ACGIH TLV-TWA 1 ppm) as a conservative measure | Pyridine[7] |
| Disposal Method | Incineration by a licensed hazardous waste facility | Pyridine[2] |
Step-by-Step Disposal Protocol: Ensuring Safety from Bench to Final Disposition
This protocol is designed to be a self-validating system, with each step logically flowing from the last to minimize risk.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear the following PPE:
-
Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.
-
Hand Protection: Chemical-resistant nitrile gloves. Double-gloving is a prudent measure.
-
Body Protection: A fully buttoned lab coat.
Causality: The selection of this PPE is directly correlated with the primary hazards of pyridine derivatives. Goggles protect against eye irritation, gloves prevent dermal absorption, and a lab coat minimizes contamination of personal clothing.
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation is critical to prevent accidental mixing of incompatible chemicals.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated, robust, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.
-
Step 3: Labeling - Clear Communication for Safe Handling
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety. Each waste container must be labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity of the waste
-
The date of waste generation
Step 4: Storage - Secure and Compliant Accumulation
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal - Professional Management
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6] Never attempt to dispose of this chemical down the drain or in the regular trash.[4] The preferred method of disposal for pyridine-based compounds is incineration at a permitted facility.[2]
Emergency Procedures: Preparedness for Unexpected Events
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to a safer scientific community. Always consult your institution's specific EHS protocols and the relevant Safety Data Sheets for any chemicals used in your processes.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxypyridine-3-carboxamide
As a cornerstone in the synthesis of novel chemical entities, 2-Ethoxypyridine-3-carboxamide is a valuable building block for researchers in medicinal chemistry and drug development. While its utility is significant, ensuring the personal safety of laboratory personnel during its handling is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in an understanding of the compound's specific hazards. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that minimizes risk and ensures operational integrity.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance, and a thorough understanding of its risk profile is the foundation of any safety protocol. The primary hazards associated with this compound, as identified in safety data sheets (SDS), include:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation (H318/H319): Poses a significant risk of causing serious damage or irritation to the eyes.[2]
-
Harmful if Swallowed (H302): Ingestion of the compound can be harmful to your health.[2]
-
May Cause Respiratory Irritation (H335): Inhalation of the dust or aerosols can lead to respiratory tract irritation.[2]
These hazards dictate the necessary layers of protection. The primary routes of occupational exposure are inhalation of the solid as a powder, direct skin and eye contact, and accidental ingestion. Therefore, our PPE strategy must create robust barriers against these entry points.
Core PPE and Engineering Controls: A Multi-Layered Defense
A multi-layered approach to safety, starting with engineering controls and followed by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All operations involving this compound, especially the handling of its solid form, should be conducted within a certified chemical fume hood.[3] This primary containment system is critical for preventing the inhalation of airborne particulates and vapors.[3] Ensure that the fume hood has a verified face velocity, typically between 80-120 feet per minute (fpm), to provide adequate protection. An eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]
Essential Personal Protective Equipment
The minimum required PPE for any task involving this chemical is outlined below. Specific scenarios may require an escalation of this baseline protection.
-
Eye and Face Protection: Given the risk of serious eye damage, standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5] For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn over the chemical splash goggles.[5]
-
Hand Protection: Chemically resistant gloves are required.[3] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[3] For extended work or in cases of unknown toxicity, consider double-gloving or using a more robust glove material.
-
Body Protection: A flame-resistant laboratory coat is required to protect against splashes and contamination of personal clothing.[5] The coat should be fully buttoned. Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[5]
-
Respiratory Protection: Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required.[1] However, if you must handle the compound outside of a fume hood (e.g., during a large spill) or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[3] For dusts, a filtering facepiece respirator (such as an N95) or a half-mask respirator with P100 particulate filters would be appropriate.[1][6]
PPE in Action: Step-by-Step Protocols
The following protocols provide procedural guidance for common laboratory tasks, ensuring that safety is integrated directly into the workflow.
Protocol 1: Handling and Weighing the Solid Compound
-
Preparation: Before retrieving the chemical, don all required PPE: chemical splash goggles, a lab coat, and nitrile gloves.
-
Work Area: Conduct all weighing operations inside a chemical fume hood or a dedicated powder containment hood to mitigate inhalation risk.[3]
-
Dispensing: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat. Minimize any actions that could generate dust.
-
Cleanup: After weighing, securely close the stock container. Use a damp cloth or a specialized laboratory wipe to decontaminate the spatula and the balance surface. Dispose of the wipe as hazardous waste.[2]
-
Glove Disposal: Remove and dispose of gloves in the appropriate hazardous waste container before leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[3]
Protocol 2: Preparing Solutions and Post-Reaction Workup
-
Preparation: Don a full-face shield over chemical splash goggles, a lab coat, and nitrile gloves.
-
Work Area: All solution preparations and transfers must occur within a chemical fume hood.[3]
-
Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing. If adding the solid to the solvent, do so in small portions.
-
Transfers: When transferring the solution, keep the container low to the work surface to minimize the potential splash radius.
-
Decontamination: Upon completion, rinse all non-disposable glassware that came into contact with the chemical. The initial rinseate must be collected and disposed of as hazardous chemical waste.[7]
-
Disposal: Dispose of contaminated gloves and any disposable materials (e.g., pipette tips) into a designated hazardous waste container.[2] Wash hands thoroughly after the procedure.
Summary of PPE Requirements
For quick reference, the table below summarizes the necessary PPE for different operational scenarios.
| Task/Scenario | Engineering Control | Eye/Face Protection | Hand Protection | Body & Footwear | Respiratory Protection |
| Storage & Transport | General Ventilation | Safety Glasses | Nitrile Gloves | Lab Coat, Closed-Toe Shoes | Not Required |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Closed-Toe Shoes | Not Required in Hood |
| Preparing Solutions | Chemical Fume Hood | Face Shield & Goggles | Nitrile Gloves | Lab Coat, Closed-Toe Shoes | Not Required in Hood |
| Large Spill Cleanup | N/A | Face Shield & Goggles | Heavy-Duty Nitrile Gloves | Chemical Resistant Apron | NIOSH-Approved Respirator |
Disposal and Emergency Plans
Waste Disposal: All waste materials, including solid chemical waste, solutions, the first rinse of contaminated glassware, and contaminated PPE (gloves, wipes), must be disposed of as hazardous waste.[2][7] Collect these materials in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup. Do not discharge any amount of this chemical into the drain.[3]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE based on task and engineering controls.
References
- 1. fishersci.com [fishersci.com]
- 2. mu-intel.com [mu-intel.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. geneseo.edu [geneseo.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
